Product packaging for 7-Ethynylcoumarin(Cat. No.:CAS No. 270088-04-5)

7-Ethynylcoumarin

Cat. No.: B1422633
CAS No.: 270088-04-5
M. Wt: 170.16 g/mol
InChI Key: NGKXZMHLZMPKFE-UHFFFAOYSA-N
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Description

7-Ethynylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C11H6O2 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6O2 B1422633 7-Ethynylcoumarin CAS No. 270088-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethynylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKXZMHLZMPKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-ethynylcoumarin, a versatile building block in medicinal chemistry and materials science. The primary synthetic route proceeds through a three-step sequence starting from the readily available 7-hydroxycoumarin. This process involves the activation of the hydroxyl group via triflation, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, and subsequent deprotection to yield the final product.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following three key transformations:

  • Triflation of 7-Hydroxycoumarin: The phenolic hydroxyl group of 7-hydroxycoumarin is converted to a highly reactive trifluoromethanesulfonate (triflate) leaving group.

  • Sonogashira Coupling: The resulting 7-triflyloxycoumarin undergoes a palladium-catalyzed cross-coupling reaction with trimethylsilylacetylene.

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne to afford the terminal alkyne, this compound.

This synthetic strategy is widely adopted due to its high efficiency and tolerance of various functional groups.

Experimental Protocols

Step 1: Synthesis of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate

This initial step activates the 7-position of the coumarin ring for the subsequent cross-coupling reaction.

Reaction Scheme:

Caption: Triflation of 7-Hydroxycoumarin.

Methodology:

A solution of 7-hydroxycoumarin (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere. Pyridine (1.2 equivalents) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data:

Reactant/ReagentMolar Equiv.Purity
7-Hydroxycoumarin1.0>98%
Trifluoromethanesulfonic Anhydride1.1>99%
Pyridine1.2Anhydrous
Dichloromethane-Anhydrous
Product Yield Physical Form
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonateTypically >90%White to off-white solid
Step 2: Sonogashira Coupling of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate with Trimethylsilylacetylene

This step introduces the protected ethynyl group at the 7-position of the coumarin core.

Reaction Scheme:

Caption: Sonogashira Coupling Reaction.

Methodology:

To a solution of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02-0.05 equivalents) and copper(I) iodide (CuI, 0.04-0.1 equivalents). The mixture is degassed and placed under an inert atmosphere. Trimethylsilylacetylene (1.5-2.0 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel.

Quantitative Data:

Reactant/ReagentMolar Equiv.Purity
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate1.0>95%
Trimethylsilylacetylene1.5 - 2.0>98%
Pd(PPh3)2Cl20.02 - 0.05>98%
Copper(I) Iodide0.04 - 0.1>98%
Triethylamine-Anhydrous
Tetrahydrofuran-Anhydrous
Product Yield Physical Form
7-((Trimethylsilyl)ethynyl)coumarinTypically 80-95%Solid
Step 3: Deprotection of 7-((Trimethylsilyl)ethynyl)coumarin

The final step involves the removal of the TMS group to yield the terminal alkyne.

Reaction Scheme:

Caption: Deprotection of TMS Group.

Methodology:

To a solution of 7-((trimethylsilyl)ethynyl)coumarin (1 equivalent) in methanol is added potassium carbonate (0.2-0.5 equivalents). The mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

Reactant/ReagentMolar Equiv.Purity
7-((Trimethylsilyl)ethynyl)coumarin1.0>95%
Potassium Carbonate0.2 - 0.5>99%
Methanol-Anhydrous
Product Yield Physical Form
This compoundTypically >95%Solid

Characterization of this compound

Physical Properties:

PropertyValue
Molecular FormulaC11H6O2
Molecular Weight170.17 g/mol [1]
AppearanceWhite to pale yellow solid
Melting PointData varies, typically in the range of 150-160 °C

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3) δ (ppm): 7.64 (d, J = 9.5 Hz, 1H), 7.50 (d, J = 8.3 Hz, 1H), 7.20 (dd, J = 8.3, 1.8 Hz, 1H), 7.14 (d, J = 1.8 Hz, 1H), 6.38 (d, J = 9.5 Hz, 1H), 3.16 (s, 1H).

  • 13C NMR (101 MHz, CDCl3) δ (ppm): 160.4, 155.0, 144.1, 129.0, 126.8, 125.5, 118.4, 117.8, 117.1, 82.2, 79.1.

Logical Workflow of the Synthesis

The entire synthetic process can be visualized as a linear progression from the starting material to the final product, with each step building upon the previous one.

G A 7-Hydroxycoumarin B Triflation (Tf2O, Pyridine) A->B C 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate B->C D Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C->D E 7-((Trimethylsilyl)ethynyl)coumarin D->E F Deprotection (K2CO3, MeOH) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

This in-depth guide provides the necessary details for the successful synthesis and characterization of this compound. Researchers and professionals in drug development can utilize this information for the efficient production of this valuable compound for a wide range of applications.

References

Spectroscopic Properties of 7-Ethynylcoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant potential in drug discovery and as a fluorescent probe. This document details its synthesis, photophysical characteristics, and its role in inducing apoptosis, presenting data in a structured format for researchers, scientists, and drug development professionals.

Introduction

Coumarins are a class of benzopyrone-based compounds widely recognized for their diverse pharmacological and photophysical properties. The introduction of an ethynyl group at the 7-position of the coumarin scaffold can significantly influence its electronic and steric properties, leading to unique spectroscopic characteristics and biological activities. This compound, in particular, has garnered interest as a fluorescent probe and a building block for more complex molecules due to the reactivity of its terminal alkyne. This guide will delve into the key spectroscopic features of this compound and the experimental protocols for their determination.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow

The synthesis typically starts from a 7-halo-substituted coumarin, such as 7-bromocoumarin or 7-iodocoumarin, which is then coupled with a protected or terminal alkyne.

Start 7-Halocoumarin Reaction Sonogashira Coupling Start->Reaction Reagents Terminal Alkyne (e.g., Trimethylsilylacetylene) Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) cocatalyst (e.g., CuI) Base (e.g., Et₃N) Reagents->Reaction Intermediate 7-(Silyl-ethynyl)coumarin Reaction->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Product This compound Deprotection->Product

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar coumarin derivatives.[1][3][4]

  • Reaction Setup: To an oven-dried Schlenk flask, add 7-bromocoumarin (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is repeated three times to ensure an inert atmosphere.

  • Reagent Addition: Add a degassed solvent, such as anhydrous tetrahydrofuran (THF) or dioxane, followed by a degassed amine base, such as triethylamine (2-3 equivalents). Finally, add trimethylsilylacetylene (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Deprotection: The resulting trimethylsilyl-protected coumarin is dissolved in a suitable solvent like methanol or THF, and a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) is added to remove the silyl protecting group.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Properties

Data Presentation

The following table summarizes the photophysical data for a representative 7-hydroxycoumarin derivative, which can be used as a comparative reference for this compound.[5]

PropertyValueSolvent/Conditions
Absorption Maximum (λabs) ~340 nmPBS (pH 7.4)
Emission Maximum (λem) ~460 nmPBS (pH 7.4)
Stokes Shift ~120 nmPBS (pH 7.4)
Fluorescence Quantum Yield (Φf) 0.25 - 0.32PBS (pH 7.4)
Fluorescence Lifetime (τ) ~4.2 ns100 nM in PBS (pH 7.4)
Experimental Protocols for Spectroscopic Measurements

This protocol outlines the general procedure for measuring the UV-Vis absorption spectrum of a coumarin derivative.[6][7]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO). From the stock solution, prepare a dilute solution in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is within the linear range of the instrument (typically < 1.0).

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference. The wavelength of maximum absorbance (λabs) is then determined.

This protocol describes the measurement of fluorescence emission and excitation spectra, as well as the determination of the fluorescence quantum yield.[8][9][10]

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a photomultiplier tube detector is used.

  • Emission Spectrum:

    • Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

    • Set the excitation wavelength to the determined λabs.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission profile.

  • Excitation Spectrum:

    • Set the emission monochromator to the determined λem.

    • Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.

  • Fluorescence Quantum Yield (Φf) Determination (Relative Method):

    • A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or a coumarin standard).

    • Prepare solutions of both the sample and the standard with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement A1 Prepare Dilute Solution A2 Set Wavelength Range A1->A2 A3 Measure Absorbance vs. Wavelength A2->A3 A4 Determine λ_abs A3->A4 F1 Prepare Dilute Solution (Abs ~ 0.1) F2 Excite at λ_abs F1->F2 F3 Scan Emission Spectrum F2->F3 F4 Determine λ_em F3->F4 Q1 Prepare Sample and Standard (Equal Absorbance) Q2 Measure Integrated Fluorescence Intensity Q1->Q2 Q3 Calculate Quantum Yield Q2->Q3

Workflow for spectroscopic characterization.

Role in Apoptosis Signaling Pathways

Coumarin derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[11][12][13][14] While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the PI3K/AKT and MAPK (JNK and p38) signaling pathways, which are common targets for coumarin-based anticancer agents.

Apoptosis Signaling Pathway

The diagram below illustrates a representative signaling cascade initiated by a coumarin derivative, leading to apoptosis.

cluster_pathways Signaling Pathways cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Coumarin This compound PI3K_AKT PI3K/AKT Pathway Coumarin->PI3K_AKT Inhibits MAPK MAPK Pathway (JNK & p38) Coumarin->MAPK Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL PI3K_AKT->Bcl2 Inhibits inhibition of Bax Bax (Pro-apoptotic) Bak MAPK->Bax Activates Bcl2->Bax Inhibits Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Solubility Profile of 7-Ethynylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-ethynylcoumarin, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide combines qualitative information, data on structurally related coumarin analogs, and standardized experimental protocols to offer a practical resource for researchers.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and application in various experimental assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its relatively nonpolar aromatic core and the presence of a polar lactone group and an ethynyl group result in a varied solubility profile across different solvents.

Quantitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. However, by examining the solubility of the parent compound, coumarin, and other 7-substituted derivatives, we can infer a likely solubility pattern for this compound. Generally, coumarins exhibit good solubility in many organic solvents and limited solubility in water.

The following table summarizes available qualitative and quantitative solubility data for coumarin and a related derivative, 7-methoxycoumarin, to provide an estimated solubility profile for this compound.

SolventCompoundTemperature (°C)SolubilityData Type
Organic Solvents
Dimethyl Sulfoxide (DMSO)7-MethoxycoumarinNot Specified~10 mg/mL[1]Quantitative
Dimethylformamide (DMF)7-MethoxycoumarinNot Specified~10 mg/mL[1]Quantitative
Ethanol7-MethoxycoumarinNot Specified~5 mg/mL[1]Quantitative
EthanolCoumarin20Soluble[2]Qualitative
EtherCoumarinNot SpecifiedVery Soluble[2]Qualitative
ChloroformCoumarinNot SpecifiedVery Soluble[2]Qualitative
PyridineCoumarinNot SpecifiedVery Soluble[2]Qualitative
Aqueous Solvents
WaterCoumarinNot SpecifiedSparingly Soluble[3]Qualitative
1:4 DMSO:PBS (pH 7.2)7-MethoxycoumarinNot Specified~0.2 mg/mL[1]Quantitative

Based on its structure, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol. Its solubility in non-polar solvents like ether and chloroform is also anticipated to be significant. Aqueous solubility is expected to be low.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound using the shake-flask method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Inject the filtered supernatant and the standard solutions into the HPLC system.

      • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).

      • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

      • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Start: Excess this compound + Solvent B Equilibration (Thermostatic Shaker) A->B Shake for 24-48h C Centrifugation/ Settling B->C D Filtration of Supernatant (0.22 µm filter) C->D E Quantification (HPLC or UV-Vis) D->E F Data Analysis & Solubility Determination E->F

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, its biological activity, often studied in the context of drug development, involves interaction with cellular signaling pathways. For instance, coumarin derivatives have been investigated for their potential to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a bioactive compound like this compound.

G cluster_0 Cellular Environment cluster_1 Cellular Response A This compound B Target Protein (e.g., Kinase) A->B Inhibition C Downstream Effector 1 B->C Activation D Downstream Effector 2 B->D Inhibition E Cell Proliferation C->E Promotes F Apoptosis D->F Inhibits Inhibition (Promotes Apoptosis)

Caption: Hypothetical signaling pathway influenced by this compound.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. The solubility of this compound can be influenced by various factors including purity, crystalline form, and the presence of co-solvents. It is highly recommended to experimentally determine the solubility for specific applications.

References

The Luminescent Heart of Chemical Biology: An In-depth Technical Guide to the Fluorescence Mechanism of 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the fluorescence of 7-ethynylcoumarin, a versatile fluorophore with significant applications in chemical biology and drug development. We will explore its synthesis, the electronic and environmental factors influencing its photophysical properties, and its utility as a molecular probe.

Core Fluorescence Mechanism of the Coumarin Scaffold

The fluorescence of this compound originates from its fundamental coumarin (2H-chromen-2-one) structure. The coumarin scaffold is an inherently fluorescent benzopyrone, and its photophysical properties can be finely tuned by the introduction of various substituents. The electronic nature and position of these substituents play a critical role in modulating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn dictates the absorption and emission characteristics of the molecule.[1]

A key strategy in the design of highly fluorescent coumarin derivatives is the placement of an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) at the 3-position. This "push-pull" electronic configuration effectively decreases the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both the absorption and emission spectra.[1] In this compound, the ethynyl group at the 7-position acts as a π-donating system, contributing to the overall fluorescence profile of the molecule.

Upon absorption of a photon of appropriate energy, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

The Role of the 7-Ethynyl Group

The introduction of an ethynyl group at the 7-position of the coumarin core is a strategic modification with several key advantages:

  • Modulation of Photophysical Properties: The ethynyl group extends the π-conjugated system of the coumarin ring, which can influence the absorption and emission wavelengths.[1]

  • A Handle for Bioconjugation: The terminal alkyne of the ethynyl group is a versatile functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of this compound to a wide range of biomolecules, such as proteins, nucleic acids, and small-molecule ligands, creating highly specific fluorescent probes.

  • Metabolic Stability: The 7-position of coumarin is often susceptible to metabolism by cytochrome P450 enzymes. The ethynyl group can alter this metabolic profile, potentially increasing the in vivo stability of the fluorophore.[1]

Environmental Effects on Fluorescence

The fluorescence of this compound, like many coumarin derivatives, is highly sensitive to its local environment, particularly the polarity of the solvent. This solvatochromism is a key feature that can be exploited in the design of fluorescent sensors.

Intramolecular Charge Transfer (ICT)

In polar solvents, coumarins with electron-donating and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT) upon excitation. In the excited state, there is a significant redistribution of electron density, leading to a larger dipole moment compared to the ground state. Polar solvent molecules will reorient around this new, larger dipole moment, stabilizing the excited state and thus lowering its energy. This results in a red-shift of the emission spectrum in more polar solvents. For many 7-aminocoumarin derivatives, a linear correlation is observed between the Stokes shift and the solvent polarity parameter, Δf.[2][3]

Twisted Intramolecular Charge Transfer (TICT)

In some cases, particularly in highly polar solvents, an alternative de-excitation pathway can become accessible, leading to fluorescence quenching. This involves the formation of a non-fluorescent or weakly fluorescent "twisted" intramolecular charge transfer (TICT) state. In the excited state, rotation around a single bond (for example, the C-N bond of a 7-amino group) can lead to a perpendicular arrangement of the donor and acceptor moieties. This TICT state is highly stabilized in polar solvents but has poor orbital overlap for radiative decay, thus promoting non-radiative relaxation to the ground state and decreasing the fluorescence quantum yield and lifetime.[4] While the ethynyl group is not as flexible as a dialkylamino group, the potential for solvent-induced changes in the electronic structure and non-radiative decay pathways should be considered.

Data Presentation: Photophysical Properties of Relevant Coumarin Derivatives

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fτ_f (ns)
CoumarinEthanol3119,8003850.02-
Coumarin 7Ethanol43652,500-0.82-
Coumarin 7Methanol---0.82-

Data for Coumarin 7 from PhotochemCAD[5]. Data for Coumarin is generally accepted reference data.

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, 7-bromocoumarin would be reacted with a protected alkyne, followed by deprotection.

Materials:

  • 7-bromocoumarin

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Silica gel for column chromatography

  • Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Sonogashira Coupling: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromocoumarin (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous THF and triethylamine (2 equivalents).

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 7-(trimethylsilylethynyl)coumarin.

  • Deprotection: Dissolve the purified 7-(trimethylsilylethynyl)coumarin in THF.

  • Add a solution of TBAF (1.1 equivalents) in THF dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to afford this compound.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound Start Start 7-bromocoumarin 7-bromocoumarin Start->7-bromocoumarin Sonogashira_Coupling Sonogashira Coupling 7-bromocoumarin->Sonogashira_Coupling TMSA TMSA TMSA->Sonogashira_Coupling Purification_1 Purification (Chromatography) Sonogashira_Coupling->Purification_1 7-TMS-ethynylcoumarin 7-TMS-ethynylcoumarin Purification_1->7-TMS-ethynylcoumarin Deprotection Deprotection 7-TMS-ethynylcoumarin->Deprotection TBAF TBAF TBAF->Deprotection Purification_2 Purification (Chromatography) Deprotection->Purification_2 This compound This compound Purification_2->this compound

Caption: Synthetic workflow for this compound.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard with a known quantum yield.

Materials:

  • This compound (sample)

  • Quinine sulfate in 0.1 M H₂SO₄ (standard, Φf = 0.54) or another suitable standard

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.

  • Measure Fluorescence Emission: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard

    • m_x and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Experimental Workflow:

G cluster_quantum_yield Fluorescence Quantum Yield Measurement Start Start Prepare_Solutions Prepare Dilutions (Sample & Standard) Start->Prepare_Solutions Measure_Absorbance Measure Absorbance (UV-Vis) Prepare_Solutions->Measure_Absorbance Measure_Emission Measure Emission (Fluorometer) Prepare_Solutions->Measure_Emission Plot_Data Plot Intensity vs. Absorbance Measure_Absorbance->Plot_Data Integrate_Spectra Integrate Emission Spectra Measure_Emission->Integrate_Spectra Integrate_Spectra->Plot_Data Calculate_Slope Calculate Slopes (m_x, m_std) Plot_Data->Calculate_Slope Calculate_QY Calculate Quantum Yield (Φ_x) Calculate_Slope->Calculate_QY

Caption: Workflow for quantum yield determination.

Application in Biological Systems: Probing Apoptosis Signaling Pathways

Coumarin derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This makes them valuable tools for studying the complex signaling pathways that regulate this process. The ability to attach this compound to molecules that target specific components of these pathways can allow for the visualization and tracking of these interactions.

One of the key pathways implicated in coumarin-induced apoptosis is the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in cell death.

Signaling Pathway Diagram:

G cluster_apoptosis Coumarin-Induced Apoptosis Pathway Coumarin Coumarin PI3K PI3K Coumarin->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bax Bax (pro-apoptotic) AKT->Bax inhibits Bcl2 Bcl-2 (anti-apoptotic) mTOR->Bcl2 activates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/AKT/mTOR apoptosis pathway.

This guide provides a comprehensive overview of the fluorescence mechanism of this compound, from its fundamental photophysics to its practical applications in a biological context. The interplay of its chemical structure, solvent environment, and interactions with biomolecules makes it a powerful tool for researchers in the life sciences.

References

An In-depth Technical Guide to the Synthesis of 7-Ethynylcoumarin from 7-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 7-ethynylcoumarin, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 7-hydroxycoumarin and proceeds through a three-step sequence involving the formation of a triflate intermediate, followed by a palladium-catalyzed Sonogashira coupling, and concluding with a deprotection step. This guide details the experimental protocols and presents quantitative data for each key transformation.

Synthetic Strategy Overview

The synthesis of this compound from 7-hydroxycoumarin is a well-established process that hinges on the activation of the phenolic hydroxyl group to facilitate a carbon-carbon bond formation. The overall transformation can be visualized as follows:

Synthesis_Overview Start 7-Hydroxycoumarin Intermediate1 7-Triflyloxycoumarin Start->Intermediate1 Triflation Intermediate2 7-((Trimethylsilyl)ethynyl)coumarin Intermediate1->Intermediate2 Sonogashira Coupling End This compound Intermediate2->End Deprotection

Figure 1: Overall synthetic workflow from 7-hydroxycoumarin to this compound.

Step 1: Synthesis of 7-Hydroxycoumarin

The initial step involves the synthesis of the starting material, 7-hydroxycoumarin, which is typically achieved through the Pechmann condensation of resorcinol with malic acid. This acid-catalyzed reaction is a classic method for the formation of coumarin scaffolds.

Experimental Protocol: Pechmann Condensation

A mixture of resorcinol (0.56 mole) and malic acid (0.366 mole) is added to 120 mL of 97% sulfuric acid over a period of 10 minutes. The exothermic reaction raises the temperature. The reaction mixture is then heated and stirred. After completion, the mixture is cooled and poured into ice water, leading to the precipitation of 7-hydroxycoumarin. The solid is collected by filtration, washed, and dried.[1]

Reactant/ReagentMolar Ratio (to Resorcinol)Key ParametersYield (%)Reference
Resorcinol1Temperature: 100-150 °C45[1]
Malic Acid~0.65Solvent: Sulfuric Acid[1]
Sulfuric Acid-Reaction Time: Not specified[1]

Note: Another protocol reports a yield of up to 82% for the synthesis of 7-hydroxycoumarin derivatives under different conditions.

Step 2: Triflation of 7-Hydroxycoumarin

To activate the 7-hydroxycoumarin for the subsequent cross-coupling reaction, the hydroxyl group is converted into a trifluoromethanesulfonate (triflate) group. This is a crucial step as the triflate is an excellent leaving group in palladium-catalyzed reactions.

Experimental Protocol: Synthesis of 7-Triflyloxycoumarin

General Procedure: To a solution of 7-hydroxycoumarin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, pyridine is added, followed by the dropwise addition of triflic anhydride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.

Reactant/ReagentMolar Ratio (to 7-Hydroxycoumarin)Key ParametersYield (%)
7-Hydroxycoumarin1Temperature: 0 °C to RTData not available
Triflic Anhydride~1.1 - 1.5Solvent: Dichloromethane
Pyridine~1.5 - 2.0Reaction Time: Varies

Step 3: Sonogashira Coupling with Trimethylsilylacetylene

The core carbon-carbon bond formation is achieved through a Sonogashira coupling reaction. The 7-triflyloxycoumarin is reacted with a protected alkyne, trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. The trimethylsilyl group is used to protect the terminal alkyne, preventing self-coupling reactions.[2][3]

Experimental Protocol: Synthesis of 7-((Trimethylsilyl)ethynyl)coumarin

A general procedure for the Sonogashira coupling of an aryl triflate with trimethylsilylacetylene is as follows:

General Procedure: To a solution of 7-triflyloxycoumarin in a suitable solvent such as a mixture of triethylamine and tetrahydrofuran, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. Trimethylsilylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The reaction is then worked up by removing the solvent and purifying the crude product by chromatography.

Reactant/ReagentMolar Ratio (to 7-Triflyloxycoumarin)Key ParametersYield (%)
7-Triflyloxycoumarin1Temperature: Room TemperatureData not available
Trimethylsilylacetylene~1.2 - 1.5Solvent: Triethylamine/THF
Pd(PPh₃)₂Cl₂~0.02 - 0.05Reaction Time: Varies
CuI~0.05 - 0.10

Step 4: Deprotection of the Trimethylsilyl Group

The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Synthesis of this compound

A common and effective method for the deprotection of TMS-protected alkynes is the use of tetra-n-butylammonium fluoride (TBAF).

General Procedure: To a solution of 7-((trimethylsilyl)ethynyl)coumarin in a solvent like tetrahydrofuran (THF), a solution of TBAF (1 M in THF) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified.[4]

Reactant/ReagentMolar Ratio (to Silylated Coumarin)Key ParametersYield (%)
7-((Trimethylsilyl)ethynyl)coumarin1Temperature: Room TemperatureData not available
TBAF~1.1 - 1.5Solvent: THF

Alternatively, potassium carbonate in methanol can also be employed for the deprotection.[4]

Visualizing the Synthetic Pathway

The three-step synthetic process can be visualized in the following workflow diagram:

Detailed_Synthesis cluster_0 Step 1: Triflation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 7-Hydroxycoumarin 7-Hydroxycoumarin 7-Triflyloxycoumarin 7-Triflyloxycoumarin 7-Hydroxycoumarin->7-Triflyloxycoumarin Tf₂O, Pyridine 7-((TMS)ethynyl)coumarin 7-((TMS)ethynyl)coumarin 7-Triflyloxycoumarin->7-((TMS)ethynyl)coumarin TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N This compound This compound 7-((TMS)ethynyl)coumarin->this compound TBAF, THF

Figure 2: Detailed reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound from 7-hydroxycoumarin is a robust and efficient process that provides access to a versatile chemical intermediate. The key steps of triflation, Sonogashira coupling, and deprotection are well-established transformations in organic synthesis. This guide provides the fundamental protocols and quantitative data to aid researchers in the successful preparation of this valuable compound. Further optimization of reaction conditions for each step may be necessary to achieve higher yields and purity depending on the scale and specific laboratory settings.

References

Characterization of 7-Ethynylcoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 7-Ethynylcoumarin, a versatile heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the spectral properties of the molecule, outlines the experimental protocols for its analysis, and explores its interactions with key cellular signaling pathways.

Spectroscopic and Physical Data

This compound (C₁₁H₆O₂) is a solid with a molecular weight of 170.17 g/mol .[1] Key quantitative data obtained from NMR and mass spectrometry are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₆O₂[this compound
Molecular Weight 170.17 g/mol --INVALID-LINK--
Melting Point 132 - 136 °C--INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-47.588d9.6--INVALID-LINK--[2]
Aromatic Protons7.306-7.109m---INVALID-LINK--[2]
H-36.334d9.6--INVALID-LINK--[2]
Ethynyl-H3.468 (in a derivative)s---INVALID-LINK--[2]

Note: The chemical shift for the ethynyl proton is referenced from a derivative, 7-ethynyl-6-methoxycoumarin, and may vary slightly in the parent compound.

Expected ¹³C NMR Chemical Shifts for this compound

Based on the analysis of related coumarin structures, the following are the anticipated chemical shift regions for the carbon atoms of this compound.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Lactone)> 160
Aromatic/Vinylic Carbons100 - 155
Ethynyl Carbons (C≡C)75 - 90
Mass Spectrometry (MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

GC-MS Fragmentation Data of this compound

m/zRelative Intensity (%)InterpretationReference
170100[M]⁺--INVALID-LINK--[2]
142100[M-CO]⁺--INVALID-LINK--[2]
11430[M-CO-CO]⁺ or [M-2CO]⁺--INVALID-LINK--[2]
8825Fragment--INVALID-LINK--[2]
6330Fragment--INVALID-LINK--[2]

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry analysis of coumarin derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, especially for more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Processing and Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and structural features.

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for volatile and thermally stable compounds like coumarins.

  • Alternatively, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source can be used, particularly for less volatile derivatives or for analyzing biological samples.

GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Chromatographic Separation: Inject the sample into the GC. A capillary column (e.g., HP-5MS) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used to confirm its structure. The primary fragmentation of coumarins typically involves the loss of a carbon monoxide (CO) molecule.

Signaling Pathway Interactions

Coumarin derivatives are known to interact with various cellular signaling pathways, contributing to their diverse biological activities, including anti-inflammatory and anti-cancer effects. Below are diagrams illustrating the general mechanisms by which a 7-substituted coumarin, such as this compound, may modulate the NF-κB and PI3K/AKT signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the analytical characterization of this compound. The presented NMR and mass spectrometry data, along with the detailed experimental protocols, offer a practical resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences. The visualization of its potential interactions with key signaling pathways underscores its relevance as a scaffold for the development of novel therapeutic agents. Further research to obtain a complete experimental ¹³C NMR dataset would be a valuable addition to the comprehensive characterization of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Ethynyl-Substituted Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of ethynyl-substituted coumarins. These compounds have garnered significant interest due to their tunable fluorescence, which makes them valuable scaffolds for the development of fluorescent probes, imaging agents, and materials for optoelectronic applications. The introduction of an ethynyl group onto the coumarin core provides a versatile handle for extending the π-conjugation of the molecule, leading to significant alterations in its absorption and emission characteristics. This guide summarizes key quantitative data, details common experimental protocols, and visualizes important concepts to facilitate a deeper understanding of this important class of fluorophores.

Core Concepts: The Influence of Ethynyl Substitution

The introduction of an ethynyl (-C≡C-) moiety onto the coumarin scaffold is a powerful strategy for modulating its photophysical properties. The triple bond extends the π-conjugated system of the coumarin core, which generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is a direct consequence of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The position of the ethynyl substitution significantly impacts the extent of this spectral shift. Substitution at the 3-position, which is in direct conjugation with the lactone carbonyl (an electron-withdrawing group), often results in a more pronounced red-shift compared to substitution at other positions. Furthermore, the nature of the substituent on the ethynyl group itself offers another layer of tunability. Electron-donating groups (EDGs) attached to the ethynyl moiety can enhance the intramolecular charge transfer (ICT) character of the molecule, leading to even larger Stokes shifts and increased sensitivity to the solvent environment. Conversely, electron-withdrawing groups (EWGs) can also be employed to fine-tune the electronic properties.

Quantitative Photophysical Data

The following tables summarize the photophysical properties of a selection of ethynyl-substituted coumarins from the literature. It is important to note that these properties are highly solvent-dependent.

Table 1: Photophysical Properties of 3-Ethynyl-Substituted Coumarins

CompoundSubstituent at Position 7Ethynyl SubstituentSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_FRef.
1 -H-Si(CH₃)₃Dichloromethane30539893-[1]
2 -OCH₃-PhenylDichloromethane34541873-[1]
3 -N(Et)₂-HAcetonitrile414489750.51[2]
4 -N(Et)₂-PhenylAcetonitrile430505750.65[2]
5 -N(Et)₂-4-MethoxyphenylAcetonitrile434512780.72[2]
6 -N(Et)₂-4-NitrophenylAcetonitrile455550950.23[2]

Table 2: Photophysical Properties of 6- and 7-Ethynyl-Substituted Coumarins

CompoundPosition of Ethynyl GroupEthynyl SubstituentSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_FRef.
7 6-PhenylChloroform35241563-[1]
8 7-PhenylDichloromethane36042060-[1]

Experimental Protocols

This section details the common experimental procedures for the synthesis and photophysical characterization of ethynyl-substituted coumarins.

Synthesis: Sonogashira Cross-Coupling

A widely employed method for the synthesis of ethynyl-substituted coumarins is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling of a 3-Bromocoumarin:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-bromocoumarin derivative (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).

  • Solvent and Base: Add a degassed solvent, typically anhydrous tetrahydrofuran (THF) or dioxane, followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired ethynyl-substituted coumarin.

Photophysical Measurements

1. UV-Vis Absorption Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare dilute solutions of the coumarin derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes with a 1 cm path length. The concentration should be adjusted to have an absorbance maximum between 0.1 and 1.0.

  • Measurement: Record the absorption spectra over a relevant wavelength range (e.g., 250-600 nm), using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

2. Steady-State Fluorescence Spectroscopy:

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) as the detector.

  • Sample Preparation: Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum. The wavelength of maximum emission (λ_em) is determined from the corrected emission spectrum. The Stokes shift is calculated as the difference between λ_em and λ_abs.

3. Fluorescence Quantum Yield (Φ_F) Determination:

The relative quantum yield is determined using a well-characterized fluorescence standard with a known quantum yield in the same solvent.

  • Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample of interest. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54), fluorescein in 0.1 M NaOH (Φ_F = 0.95), and various laser dyes.

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

      where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

4. Time-Resolved Fluorescence Spectroscopy:

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed laser source for excitation (e.g., a picosecond diode laser or a mode-locked Ti:sapphire laser), a fast photodetector, and TCSPC electronics.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of ethynyl-substituted coumarins.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization 3-Bromocoumarin 3-Bromocoumarin Sonogashira Coupling Sonogashira Coupling 3-Bromocoumarin->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Purification Purification Sonogashira Coupling->Purification Ethynyl-Coumarin Ethynyl-Coumarin Purification->Ethynyl-Coumarin UV-Vis UV-Vis Ethynyl-Coumarin->UV-Vis Steady-State Fluorescence Steady-State Fluorescence Ethynyl-Coumarin->Steady-State Fluorescence Quantum Yield Quantum Yield Ethynyl-Coumarin->Quantum Yield Time-Resolved Fluorescence Time-Resolved Fluorescence Ethynyl-Coumarin->Time-Resolved Fluorescence Photophysical Data Photophysical Data UV-Vis->Photophysical Data λ_abs Steady-State Fluorescence->Photophysical Data λ_em Quantum Yield->Photophysical Data Φ_F Time-Resolved Fluorescence->Photophysical Data τ_F

Caption: Experimental workflow for synthesis and characterization.

structure_property_relationship cluster_structural_modifications Structural Modifications cluster_photophysical_properties Photophysical Properties Ethynyl-Substituted Coumarin Ethynyl-Substituted Coumarin Position of Ethynyl Group (e.g., C3 vs. C6) Position of Ethynyl Group (e.g., C3 vs. C6) Ethynyl-Substituted Coumarin->Position of Ethynyl Group (e.g., C3 vs. C6) Substituent on Ethynyl Group (EDG vs. EWG) Substituent on Ethynyl Group (EDG vs. EWG) Ethynyl-Substituted Coumarin->Substituent on Ethynyl Group (EDG vs. EWG) Substituents on Coumarin Core (e.g., -N(Et)₂ at C7) Substituents on Coumarin Core (e.g., -N(Et)₂ at C7) Ethynyl-Substituted Coumarin->Substituents on Coumarin Core (e.g., -N(Et)₂ at C7) Absorption Maximum (λ_abs) Absorption Maximum (λ_abs) Position of Ethynyl Group (e.g., C3 vs. C6)->Absorption Maximum (λ_abs) Emission Maximum (λ_em) Emission Maximum (λ_em) Position of Ethynyl Group (e.g., C3 vs. C6)->Emission Maximum (λ_em) Stokes Shift Stokes Shift Substituent on Ethynyl Group (EDG vs. EWG)->Stokes Shift Quantum Yield (Φ_F) Quantum Yield (Φ_F) Substituent on Ethynyl Group (EDG vs. EWG)->Quantum Yield (Φ_F) Fluorescence Lifetime (τ_F) Fluorescence Lifetime (τ_F) Substituents on Coumarin Core (e.g., -N(Et)₂ at C7)->Fluorescence Lifetime (τ_F) Solvatochromism Solvatochromism Substituents on Coumarin Core (e.g., -N(Et)₂ at C7)->Solvatochromism

Caption: Structure-property relationships in ethynyl-coumarins.

Conclusion

Ethynyl-substituted coumarins represent a versatile and highly tunable class of fluorophores. The ability to systematically modify their photophysical properties through strategic placement of the ethynyl group and the introduction of various substituents makes them attractive candidates for a wide range of applications in chemical biology, materials science, and drug development. This guide provides a foundational understanding of their properties and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field. Further exploration of novel substitution patterns and their impact on the photophysical properties will undoubtedly lead to the development of next-generation fluorescent tools with enhanced capabilities.

References

Stability of 7-Ethynylcoumarin Under Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 7-ethynylcoumarin under physiological conditions. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on closely related coumarin derivatives, particularly 7-ethoxycoumarin and the parent coumarin molecule, to project the metabolic fate and chemical stability of the 7-ethynyl derivative.

Introduction to this compound

This compound is a derivative of coumarin, a benzopyrone scaffold found in many natural products. The introduction of an ethynyl group at the 7-position creates a molecule with potential applications in biochemistry and medicinal chemistry, including its use as a probe for "click chemistry" reactions or as a potential enzyme inhibitor.[1] Understanding its stability in a biological environment is critical for these applications. The stability of this compound under physiological conditions is primarily influenced by two key structural features: the coumarin lactone ring and the terminal ethynyl group.

Predicted Metabolic Pathways and Stability

The metabolism of coumarins is well-documented and typically involves Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[2][3]

Phase I Metabolism:

  • Hydroxylation: The primary metabolic route for coumarin in humans is hydroxylation at the 7-position to form 7-hydroxycoumarin, a reaction primarily catalyzed by CYP2A6.[2] For 7-substituted coumarins like 7-ethoxycoumarin, O-dealkylation is a major pathway, also yielding 7-hydroxycoumarin.[4][5][6] Given that the 7-position of this compound is already substituted, metabolism is more likely to occur on the coumarin ring itself.

  • Epoxidation: A minor but important pathway for coumarin involves the formation of a coumarin 3,4-epoxide by CYPs 1A1, 1A2, and 3A4.[2] This epoxide is a reactive intermediate that can lead to the formation of glutathione conjugates.[5][6] It is plausible that this compound could also undergo epoxidation at the 3,4-double bond.

  • Ethynyl Group Oxidation: Aromatic acetylene-containing compounds can be metabolized at the acetylenic group, potentially leading to inactivation of P450 enzymes.[2] This suggests the ethynyl group of this compound could be a site of metabolic activity.

Phase II Metabolism:

  • Glucuronidation and Sulfation: The primary metabolite of many coumarins, 7-hydroxycoumarin, is readily conjugated with glucuronic acid and sulfate to form more water-soluble compounds that are easily excreted.[3][4][5] If this compound is metabolized to a hydroxylated derivative, it would likely undergo subsequent glucuronidation and sulfation.

  • Glutathione Conjugation: The formation of reactive intermediates, such as epoxides, can lead to conjugation with glutathione (GSH), either enzymatically via glutathione S-transferases (GSTs) or non-enzymatically.[5][6][7][8] This is a significant detoxification pathway.[8][9] The potential for this compound to form a 3,4-epoxide suggests that glutathione conjugation is a possible metabolic route.[5][6]

Chemical Stability

Hydrolytic Stability of the Lactone Ring:

The coumarin lactone ring can undergo hydrolysis under basic conditions to open the ring.[10] At physiological pH (around 7.4), this hydrolysis is generally slow but can be a relevant degradation pathway over extended periods.

Reactivity of the Ethynyl Group:

The terminal ethynyl group is a versatile functional group. While it is relatively stable, it can participate in certain reactions.

  • Click Chemistry: The ethynyl group is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, forming a stable triazole ring.[1] This is a key feature for its use as a biochemical probe.

  • Nucleophilic Addition: Under certain conditions, the ethynyl group can react with nucleophiles. In a biological context, the most relevant nucleophile is glutathione. While direct reaction may be slow, it is a potential non-enzymatic degradation pathway.

Quantitative Data on Related Coumarins

CompoundParameterValueSpeciesAdministrationCitation
CoumarinBiological Half-life0.80 - 1.02 hHumanIV & Oral[11]
7-Hydroxycoumarin GlucuronideBiological Half-life1.15 - 1.47 hHumanIV & Oral[11]
CoumarinAbsolute Bioavailability< 4%HumanOral[11]
CoumarinTerminal Half-life1.64 hRhesus MonkeyIV[12]
7-HydroxycoumarinTerminal Half-life0.8 hRhesus MonkeyIV[12]

This table summarizes pharmacokinetic data for coumarin and its major metabolite to provide an indication of the clearance rate of the coumarin scaffold.

Experimental Protocols for Stability Assessment

The stability of a compound like this compound under physiological conditions can be assessed using a variety of in vitro methods.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism by Phase I enzymes.

  • Materials:

    • This compound

    • Pooled human liver microsomes (or from other species)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-incubate liver microsomes in phosphate buffer at 37°C.

    • Initiate the reaction by adding this compound and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Plasma Stability Assay

  • Objective: To assess the stability of the compound in plasma, accounting for both enzymatic and chemical degradation.

  • Materials:

    • This compound

    • Freshly thawed plasma (human or other species)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

  • Procedure:

    • Prepare a stock solution of this compound.

    • Spike this compound into pre-warmed plasma at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 24 hours), take aliquots and quench with cold acetonitrile.

    • Process and analyze the samples by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the 0-hour time point.

Protocol 3: Glutathione Conjugation Assay

  • Objective: To determine if the compound forms glutathione conjugates in the presence of liver S9 fraction and GSH.

  • Materials:

    • This compound

    • Liver S9 fraction

    • NADPH regenerating system

    • Glutathione (GSH)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

  • Procedure:

    • Follow a similar incubation procedure as the microsomal stability assay, but include GSH in the incubation mixture with the liver S9 fraction.

    • Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected glutathione conjugate of this compound or its metabolites.

  • Data Analysis:

    • Qualitative or quantitative assessment of the formation of glutathione conjugates over time.

Visualizations

Predicted_Metabolic_Pathway_of_this compound EC This compound PhaseI Phase I Metabolism EC->PhaseI CYP450 Epoxide This compound-3,4-epoxide PhaseI->Epoxide Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated PhaseII Phase II Metabolism Epoxide->PhaseII GSH Hydroxylated->PhaseII UDPGA/PAPS GSH_Conj Glutathione Conjugate PhaseII->GSH_Conj Glucuronide_Sulfate Glucuronide/Sulfate Conjugates PhaseII->Glucuronide_Sulfate Excretion Excretion GSH_Conj->Excretion Glucuronide_Sulfate->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow_for_Stability_Assessment Start Start: Compound Preparation Incubation Incubation at 37°C (Microsomes/Plasma/S9+GSH) Start->Incubation TimePoints Aliquots at Time Points Incubation->TimePoints Quench Quench Reaction (Cold Acetonitrile) TimePoints->Quench Process Sample Processing (Protein Precipitation) Quench->Process Analysis LC-MS/MS Analysis Process->Analysis Data Data Analysis (Half-life Calculation) Analysis->Data

References

7-Ethynylcoumarin: A Technical Guide to Commercial Sources, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant applications in medicinal chemistry, bioimaging, and materials science. Its unique structure, combining the fluorescent coumarin scaffold with a reactive ethynyl group, makes it a valuable tool for researchers. This document details commercial sources, key physicochemical properties, established experimental protocols, and its role in critical signaling pathways.

Commercial Availability

This compound is available from several commercial suppliers, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors.

Table 1: Commercial Sources for this compound

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
TCI America E1092≥ 98.0% (GC)200 mg, 1 g270088-04-5
Benchchem B1422633Not SpecifiedNot Specified270088-04-5
Chem-Impex 24044≥ 98% (GC)Not Specified270088-04-5
LabSolutions E40440298%50 mg, 250 mg, 1 g270088-04-5
Secure Wellness Group E1092-200MGMin. 98.0 (GC)200 mg270088-04-5

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₆O₂[1][2]
Molecular Weight 170.17 g/mol [1][2]
CAS Number 270088-04-5[1][2][3][4]
Appearance White to light yellow crystalline powder[2]
Melting Point 132 - 136 °C[2][4]
Solubility Soluble in organic solvents like Dioxane[5]
Storage Conditions 2 - 8 °C[2]
InChI Key NGKXZMHLZMPKFE-UHFFFAOYSA-N[1][3]

Experimental Protocols

The following sections detail established methodologies for the synthesis and characterization of this compound, as well as a key application in bioconjugation.

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for synthesizing this compound involves the ethynylation of a 7-hydroxycoumarin precursor.[3] This process typically involves the activation of the hydroxyl group to a triflate, which is an excellent leaving group for the subsequent palladium-catalyzed Sonogashira cross-coupling reaction.[3]

Step 1: Synthesis of 7-(Trifluoromethylsulfonyloxy)coumarin

  • Dissolve 7-hydroxycoumarin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as pyridine, to the solution.[3]

  • Slowly add trifluoromethanesulfonic anhydride (triflic anhydride) dropwise to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira Coupling to form this compound

  • To a sealed tube under an inert atmosphere, add the 7-(Trifluoromethylsulfonyloxy)coumarin intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).[5]

  • Add a suitable solvent, such as dry dioxane or THF.[5]

  • Add an alkyne source, such as ethynyltrimethylsilane, and a base, typically an amine like diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 45-60 °C) overnight.[5]

  • After cooling, if a trimethylsilyl (TMS) protecting group was used, deprotect it using a reagent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Dry, concentrate, and purify the final product, this compound, using silica gel chromatography.

G cluster_synthesis Synthesis Workflow A 7-Hydroxycoumarin B Activation to Triflate (Tf₂O, Pyridine) A->B C 7-Triflylcoumarin B->C D Sonogashira Coupling (Pd Catalyst, CuI, Alkyne Source) C->D E This compound (Crude Product) D->E F Purification (Chromatography) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Structural and Purity Verification

To confirm the structural integrity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[3]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of the ethynyl group.

  • Mass Spectrometry (MS): Provides verification of the molecular weight (170.17 g/mol ).[1][2][3][4]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic C≡C stretch of the ethynyl group, which typically appears around 2100 cm⁻¹.[3]

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[3]

Application in Bioconjugation via Click Chemistry

The terminal alkyne of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent attachment of the fluorescent coumarin moiety to azide-modified biomolecules such as proteins, nucleic acids, or small-molecule probes.[3]

General Protocol for CuAAC Labeling:

  • Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline).

  • Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state.

  • In a reaction vessel, combine the azide-biomolecule, this compound, the reducing agent, and finally the copper source.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The resulting fluorescently labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

G cluster_click Click Chemistry (CuAAC) Workflow A Azide-Modified Biomolecule C Reaction Mixture A->C B This compound B->C D Fluorescently Labeled Biomolecule C->D Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->C

Caption: Covalent labeling using this compound via CuAAC.

Role in Signaling Pathways and Drug Development

Coumarin derivatives are recognized for their wide array of biological activities and their interaction with key cellular signaling pathways, making them a focus for therapeutic agent development.[3] Modifications at the 7-position are particularly critical for modulating pharmacological properties.[3]

Inhibition of Cytochrome P450 Enzymes

This compound and its derivatives are notable for their role as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes are crucial for drug metabolism and the metabolic activation of procarcinogens. By inhibiting these enzymes, this compound can influence drug efficacy and safety profiles and may play a role in cancer chemoprevention by preventing the activation of carcinogens.[3]

Modulation of PI3K/AKT Signaling

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth.[6] Its dysregulation is a common feature in many human cancers. Coumarin derivatives have been designed and synthesized as cytotoxic agents that function through the inhibition of this pathway.[6] By targeting key kinases like PI3K and AKT, these compounds can induce apoptosis (programmed cell death) and cause cell-cycle arrest in cancer cells, highlighting a promising strategy for anticancer drug development.[6][7]

G cluster_pathway PI3K/AKT Pathway Inhibition by Coumarins GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Survival & Proliferation AKT->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K Coumarin->AKT

References

7-Ethynylcoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant applications in biomedical research and drug development. This document details its chemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its potential mechanisms of action through key cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's utility and biological relevance.

Compound Profile

This compound is a derivative of coumarin, a benzopyrone that is naturally occurring in many plants. The introduction of an ethynyl group at the 7-position of the coumarin scaffold imparts unique chemical properties, making it a valuable tool in bioconjugation chemistry and as a fluorescent probe.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 270088-04-5
Molecular Formula C₁₁H₆O₂
Molecular Weight 170.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 132 - 136 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-hydroxycoumarin. The first step involves the conversion of the hydroxyl group to a triflate, which is a good leaving group. The second step is a Sonogashira coupling reaction to introduce the ethynyl moiety.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Hydroxycoumarin

  • Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (7-Triflylcoumarin)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-triflylcoumarin, which can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Step 2: Sonogashira Coupling to form this compound

  • To a flame-dried Schlenk flask under an inert atmosphere, add the purified 7-triflylcoumarin (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add trimethylsilylacetylene (1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • After the coupling reaction is complete, cool the mixture to room temperature and add a 1M solution of tetrabutylammonium fluoride in THF (1.5 eq) to deprotect the silyl group. Stir for 1 hour at room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Triflation cluster_step2 Step 2: Sonogashira Coupling 7_Hydroxycoumarin 7-Hydroxycoumarin Triflation Triflation (Tf2O, Pyridine, DCM) 7_Hydroxycoumarin->Triflation 7_Triflylcoumarin 7-Triflylcoumarin Triflation->7_Triflylcoumarin Sonogashira Sonogashira Coupling (TMSA, Pd(OAc)2, PPh3, CuI, TEA, THF) 7_Triflylcoumarin->Sonogashira Deprotection Deprotection (TBAF, THF) Sonogashira->Deprotection 7_Ethynylcoumarin This compound Deprotection->7_Ethynylcoumarin

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific signaling pathways modulated by this compound are still under active investigation, based on the activities of structurally similar 7-substituted coumarins, its mechanism of action is proposed to involve the modulation of key inflammatory and cell survival pathways such as NF-κB and PI3K/AKT.

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many disease states, including cancer, this pathway is constitutively active. It is proposed that this compound may exert anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces 7EC This compound Stimulus Stimulus

Caption: Proposed inhibition of the NF-κB pathway.

Proposed Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. Coumarin derivatives have been shown to interfere with this pathway, leading to the induction of apoptosis in cancer cells. This compound is hypothesized to share this mechanism of action.

PI3K_AKT_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits 7EC This compound 7EC->AKT Inhibits

Caption: Proposed modulation of the PI3K/AKT pathway.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable molecule for a variety of applications:

  • Fluorescent Probes and Bioimaging: The coumarin core possesses inherent fluorescent properties. The terminal alkyne group allows for its use in "click chemistry" reactions, enabling the fluorescent labeling of biomolecules in living systems.

  • Enzyme Inhibition Studies: this compound and its derivatives are utilized to study cytochrome P450 enzymes, which are crucial for drug metabolism. The ethynyl group can act as a mechanism-based inhibitor, providing insights into enzyme function.

  • Organic Synthesis and Bioconjugation: As a building block, this compound is employed in the synthesis of more complex molecules and for bioconjugation to proteins, nucleic acids, and other macromolecules.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of chemical biology and drug discovery. Its straightforward synthesis, coupled with its versatile chemical handle and potential biological activities, positions it as a powerful tool for developing novel diagnostics and therapeutics. Further research is warranted to fully elucidate its specific molecular targets and mechanisms of action.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols and biological pathway information are based on established methodologies and current scientific understanding of related compounds. Researchers should exercise appropriate laboratory safety precautions and adapt protocols as necessary for their specific experimental conditions.

Purity assessment of synthetic 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purity Assessment of Synthetic 7-Ethynylcoumarin

Introduction

This compound is a versatile synthetic compound of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. As a derivative of the coumarin scaffold, a privileged structure in drug discovery, it exhibits a range of biological activities.[1] Its terminal alkyne group makes it a valuable building block for "click chemistry" reactions, such as the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling the straightforward synthesis of more complex molecules.[1] Furthermore, the inherent fluorescent properties of the coumarin core, modulated by the ethynyl group, make it a useful component in the design of fluorescent probes and sensors.[1]

Given its application in sensitive biological and chemical systems, the purity of synthetic this compound is of paramount importance. Impurities, including residual starting materials, reagents, or byproducts from the synthesis, can lead to erroneous experimental results, unpredictable biological effects, and a lack of reproducibility. This guide provides an in-depth overview of the standard analytical methodologies for assessing the purity of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for analytical characterization.

PropertyValueReference
IUPAC Name 7-ethynylchromen-2-one[2]
Molecular Formula C₁₁H₆O₂[2]
Molecular Weight 170.16 g/mol [1][2]
Monoisotopic Mass 170.036779430 Da[2]
CAS Number 270088-04-5[1]

Synthetic Pathway and Potential Impurities

The purity assessment strategy is often informed by the synthetic route used. A common and efficient method for synthesizing this compound involves the Sonogashira coupling of a 7-substituted coumarin precursor. This typically starts from 7-hydroxycoumarin, which is converted to a more reactive intermediate like a triflate, followed by coupling with a protected alkyne.

Start 7-Hydroxycoumarin Step1 Triflic Anhydride, Pyridine Start->Step1 Activation Intermediate 7-Triflylcoumarin Step1->Intermediate Step2 Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst, Cu(I), base) Intermediate->Step2 C-C Coupling Protected 7-(Trimethylsilylethynyl)coumarin Step2->Protected Step3 Deprotection (e.g., K₂CO₃, MeOH) Protected->Step3 Removal of Silyl Group FinalProduct This compound Step3->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification PurityAnalysis Purity Assessment (HPLC, NMR, MS) Purification->PurityAnalysis

A common synthetic workflow for this compound.[1]

Potential impurities may include:

  • Unreacted 7-hydroxycoumarin or 7-triflylcoumarin.

  • Catalyst residues (e.g., Palladium, Copper).

  • Homocoupled alkyne byproducts.

  • Solvent residues.

Purity Assessment Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds by separating the main component from any impurities.[1][3] A reversed-phase method with UV detection is typically employed for coumarin derivatives.[3][4]

Experimental Protocol:

  • System: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: Deionized water (often with 0.1% formic acid or trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile or Methanol.[4]

  • Gradient Elution: A typical gradient might run from 30% B to 95% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: Coumarins absorb strongly in the UV region; a wavelength of ~320-330 nm is often effective.[4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Injection Volume: 10-20 µL.

Data Presentation: The purity is typically reported as a percentage of the total peak area.

ParameterResult
Retention Time (t_R) 12.5 min
Purity (by Area %) >98%
Impurities <2% (sum of all other peaks)
Spectroscopic Techniques

Spectroscopic methods are crucial for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for full characterization.[5][6]

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation: The following table provides representative chemical shift data for a 7-substituted coumarin.[1]

¹H NMR AssignmentChemical Shift (δ, ppm)Multiplicity
H-4~7.6d
H-5~7.4d
H-6~6.8dd
H-8~7.2d
H-3~6.3d
Ethynyl-H~3.1s
¹³C NMR AssignmentChemical Shift (δ, ppm)
C=O (C-2)~160
C-4~143
C-3~116
Aromatic & Alkynyl C100-155
Ethynyl C-H~82
Ethynyl C-Ar~79

MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[1][7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) is common for coumarin derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample directly or analyze via LC-MS. The instrument will detect the protonated molecule [M+H]⁺ or other adducts.

Data Presentation:

ParameterValue
Molecular Formula C₁₁H₆O₂
Theoretical Mass [M] 170.0368
Observed Mass [M+H]⁺ 171.0441
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, O) in the sample, which can be compared against theoretical values to confirm the empirical formula.

Data Presentation:

ElementTheoretical %Found %
Carbon (C) 77.6477.59
Hydrogen (H) 3.553.58
Oxygen (O) 18.8018.83

Biological Signaling Pathway Context

Coumarin derivatives are known to modulate various cellular signaling pathways, which is a key reason for their investigation as therapeutic agents.[1] For instance, many coumarins have been shown to exert anticancer effects by influencing cell survival and apoptosis pathways, such as the PI3K/AKT pathway.[8][9] Purity is critical in these studies to ensure that the observed biological activity is due to the target compound and not an impurity.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Coumarin Coumarin Derivative (e.g., this compound) Coumarin->PI3K Inhibits

Potential modulation of the PI3K/AKT pathway by a coumarin derivative.

Conclusion

The comprehensive purity assessment of synthetic this compound is a critical step in ensuring the validity and reproducibility of research findings. A multi-technique approach is required for unambiguous characterization. HPLC provides quantitative data on purity, while NMR and MS confirm the chemical structure and molecular weight. When supported by elemental analysis, these methods provide a robust and reliable evaluation of the synthesized material, enabling its confident use in drug discovery, chemical biology, and materials science applications.

References

A Theoretical Exploration of 7-Ethynylcoumarin's Electronic Structure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide on the theoretical calculations of the electronic structure of 7-Ethynylcoumarin, a compound of significant interest in drug development and material science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the computational chemistry approaches used to elucidate the electronic properties and reactivity of this molecule.

Introduction

This compound, a derivative of the versatile coumarin scaffold, has garnered attention for its potential applications in medicinal chemistry and as a fluorescent probe. The introduction of an ethynyl group at the 7-position significantly influences the molecule's electronic properties, reactivity, and biological activity. Understanding these properties at a quantum mechanical level is crucial for the rational design of novel therapeutics and functional materials. Density Functional Theory (DFT) is a powerful computational method employed to investigate the electronic structure of molecules like this compound, providing insights into its reactivity, stability, and spectroscopic behavior.[1]

Theoretical Electronic Structure Data

Theoretical calculations provide valuable quantitative data on the electronic properties of this compound. While specific experimental values can vary, the following tables summarize typical data obtained from DFT calculations for coumarin derivatives, offering a comparative overview.

Table 1: Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
EHOMO-6.5 to -7.5Highest Occupied Molecular Orbital energy, indicating electron-donating ability.
ELUMO-1.5 to -2.5Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability.
HOMO-LUMO Gap4.5 to 5.5Energy difference between HOMO and LUMO, related to chemical reactivity and stability.[1]

Table 2: Calculated Atomic Charges (Mulliken Population Analysis)

AtomCharge (a.u.)
O (carbonyl)-0.5 to -0.7
O (ether)-0.4 to -0.6
C (carbonyl)+0.6 to +0.8
C7 (ethynyl-substituted)+0.1 to +0.2
C (terminal alkyne)-0.1 to -0.2
H (terminal alkyne)+0.1 to +0.2

Table 3: Selected Calculated Bond Lengths

BondBond Length (Å)
C=O (carbonyl)1.20 - 1.22
C-O (ether)1.36 - 1.38
C-C (ethynyl)1.20 - 1.22
C≡C (ethynyl)1.42 - 1.45

Computational Methodology

The following section details a typical protocol for the theoretical calculation of the electronic structure of this compound using Density Functional Theory (DFT).

Geometry Optimization

The initial molecular structure of this compound is built and optimized to find its lowest energy conformation. This is a crucial step to ensure the accuracy of subsequent electronic property calculations.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[2]

  • Method: The calculations are performed using the DFT/B3LYP method.[2]

  • Basis Set: The 6-31G(d,p) basis set is employed for the initial optimization.[2]

  • Optimization Criteria: The geometry is optimized by minimizing the energies with respect to all geometrical parameters without imposing any molecular symmetry constraints.[2]

  • Verification: Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculation

Once the geometry is optimized, various electronic properties are calculated to understand the molecule's reactivity and behavior.

Protocol:

  • Software: Gaussian 09 or a similar package.

  • Method: Single-point energy calculations are performed on the optimized geometry using the B3LYP functional.

  • Basis Set: For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) is often used.

  • Properties Calculated:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and the resulting energy gap are determined.

    • Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution within the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.

Visualizing Molecular Interactions and Workflows

Synthesis of this compound

The synthesis of this compound often involves a palladium-catalyzed Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide or triflate.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_coupling Sonogashira Coupling cluster_product Product 7_Hydroxycoumarin 7-Hydroxycoumarin Coumarin_Triflate 7-Coumarinyl Triflate 7_Hydroxycoumarin->Coumarin_Triflate Triflation Triflic_Anhydride Triflic Anhydride Triflic_Anhydride->Coumarin_Triflate 7_Ethynylcoumarin This compound Coumarin_Triflate->7_Ethynylcoumarin TMS_Acetylene Ethynyltrimethylsilane TMS_Acetylene->7_Ethynylcoumarin Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->7_Ethynylcoumarin CuI CuI CuI->7_Ethynylcoumarin Base Base (e.g., Et3N) Base->7_Ethynylcoumarin

A typical synthetic workflow for this compound.
Conceptual Signaling Pathway Modulation

Derivatives of this compound have been observed to induce apoptosis (programmed cell death) in cancer cells, suggesting their interaction with intracellular signaling pathways.[1] The following diagram illustrates a conceptual pathway.

G 7EC_Derivative This compound Derivative Target_Enzyme Target Enzyme/ Receptor 7EC_Derivative->Target_Enzyme Inhibition/ Modulation Signaling_Cascade Downstream Signaling Cascade Target_Enzyme->Signaling_Cascade Signal Transduction Apoptosis Apoptosis Signaling_Cascade->Apoptosis Activation Cell_Survival Cell Survival/ Proliferation Signaling_Cascade->Cell_Survival Inhibition

Conceptual modulation of a cell signaling pathway.

Conclusion

The theoretical calculation of this compound's electronic structure provides invaluable insights for its application in drug discovery and materials science. DFT calculations, in particular, offer a robust framework for predicting the molecule's reactivity, stability, and potential interaction with biological targets. The methodologies and conceptual frameworks presented in this whitepaper serve as a guide for researchers to further explore and harness the potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: 7-Ethynylcoumarin for Cellular Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool for bioconjugation, allowing for the specific and efficient labeling of biomolecules in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, valued for its high specificity, reliability, and biocompatibility under optimized conditions.[1] 7-Ethynylcoumarin is a fluorescent probe that contains a terminal alkyne group, making it an ideal partner for click chemistry reactions. Its inherent fluorescence is enhanced upon the formation of a triazole ring, providing a clear signal for successful labeling.[2][3] This document provides detailed protocols for utilizing this compound in cell labeling applications, along with data presentation and visualizations to guide researchers in their experimental design.

Principle of this compound Click Chemistry

The core of this technique is the CuAAC reaction, a 1,3-dipolar cycloaddition between the alkyne group of this compound and an azide-modified molecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate. To protect cells from copper-induced toxicity and to enhance the reaction efficiency, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used.[1][4]

The workflow generally involves two main steps. First, an azide-modified molecule is introduced into the cells. This can be an azide-containing metabolic precursor that is incorporated into biomolecules, or an azide-tagged ligand that binds to a specific cellular target. The second step is the click reaction, where this compound and the click chemistry reagents are added to the cells, leading to the covalent labeling of the azide-modified target with the fluorescent coumarin probe.

Data Presentation

The following tables summarize key quantitative parameters relevant to the application of this compound in cell labeling.

Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC Labeling

ReagentStock ConcentrationFinal ConcentrationReference
This compound1-10 mM in DMSO10-50 µMGeneral starting range
Azide-modified probe1-10 mM in DMSO or water10-100 µMDependent on probe
Copper(II) Sulfate (CuSO₄)20 mM in water50-100 µM[4]
THPTA100 mM in water250-500 µM[4]
Sodium Ascorbate100 mM in water (freshly prepared)2.5 mM[1][5]

Table 2: Cytotoxicity of Coumarin Derivatives

CompoundCell LineIC50 ValueExposure TimeReference
7-Isopentenyloxycoumarin5637 (Bladder Cancer)65 µg/ml72 h[6]
7-IsopentenyloxycoumarinHDF-1 (Normal Fibroblast)>100 µg/ml72 h[6]
Coumarin-cinnamic acid hybrid (Compound 4)HL60 (Leukemia)8.09 µM48 h[7]
Coumarin-cinnamic acid hybrid (Compound 4)MCF-7 (Breast Cancer)3.26 µM48 h[7]
Coumarin-cinnamic acid hybrid (Compound 8b)HepG2 (Liver Cancer)13.14 µM48 h[7]

Note: Specific cytotoxicity data for this compound in the context of a complete click chemistry reaction in various cell lines should be empirically determined.

Table 3: Photophysical Properties of Coumarin Dyes

FluorophoreFormQuantum Yield (Φ)Absorption Max (λ_abs)Emission Max (λ_em)Reference
Ethynyl-coumarin derivativesAlkyneVaries~320 nm~400 nm[1]
Triazole-substituted coumarinTriazole1.2- to 9-fold increase vs. alkyneBathochromic shift (up to 23 nm)Bathochromic shift[2]

Experimental Protocols

Protocol 1: Live-Cell Labeling with this compound

This protocol is designed for labeling live cells that have been pre-incubated with an azide-modified molecule.

Materials:

  • Cells cultured in appropriate medium, pre-labeled with an azide-modified probe

  • This compound (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in sterile water)

  • THPTA (100 mM stock in sterile water)

  • Sodium Ascorbate (100 mM stock in sterile water, freshly prepared)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Incubate the cells with the azide-modified probe for the time required for its incorporation or binding.

  • Washing: Gently aspirate the medium and wash the cells twice with pre-warmed DPBS.

  • Preparation of Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use. The volumes below are for one well of a 6-well plate (2 mL final volume). Adjust volumes as needed.

    • In a sterile microcentrifuge tube, combine:

      • 10 µL of 20 mM CuSO₄ stock (Final concentration: 100 µM)

      • 50 µL of 100 mM THPTA stock (Final concentration: 2.5 mM)

      • 1915 µL of DPBS

    • Vortex briefly to mix.

    • Add 25 µL of 100 mM freshly prepared Sodium Ascorbate stock (Final concentration: 1.25 mM).

    • Vortex briefly.

    • Add 2-10 µL of 10 mM this compound stock (Final concentration: 10-50 µM).

    • Vortex briefly.

  • Labeling Reaction:

    • Aspirate the DPBS from the cells.

    • Immediately add the click reaction cocktail to the cells.

    • Incubate for 5-30 minutes at room temperature or 37°C, protected from light. The optimal time may need to be determined empirically.

  • Post-Labeling Washes:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with DPBS.

  • Imaging: The cells can now be imaged using a fluorescence microscope with appropriate filters for coumarin (e.g., DAPI filter set).

Protocol 2: Fixation and Permeabilization for Intracellular Staining (Optional)

This protocol can be used after live-cell labeling if subsequent intracellular antibody staining is required.

Materials:

  • Labeled cells from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Bovine Serum Albumin (BSA)

  • Primary and fluorescently labeled secondary antibodies

Procedure:

  • Fixation:

    • After the final wash in Protocol 1, add 4% PFA to the cells.

    • Incubate for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Add Permeabilization Buffer to the cells.

    • Incubate for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Antibody Staining:

    • Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslip and image the cells.

Visualizations

The following diagrams illustrate the key processes involved in this compound click chemistry for cell labeling.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System 7_Ethynylcoumarin This compound (Alkyne) Product Fluorescent Triazole Product 7_Ethynylcoumarin->Product + Azide_Probe Azide-Modified Molecule Azide_Probe->Product CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product Catalyzes

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Cell_Labeling_Workflow A 1. Introduce Azide Probe into Cells (e.g., metabolic labeling) B 2. Wash to Remove Unbound Probe A->B C 3. Prepare Fresh Click Reaction Cocktail (this compound, CuSO₄, THPTA, Ascorbate) D 4. Add Cocktail to Cells and Incubate C->D E 5. Wash to Remove Reaction Reagents D->E F 6. Image Fluorescently Labeled Cells E->F G 7. (Optional) Fix, Permeabilize, and Counterstain F->G

Caption: Experimental workflow for live-cell labeling.

References

Illuminating Cellular Dynamics: Live Cell Imaging with the 7-Ethynylcoumarin Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track biological processes within living cells is paramount for advancing our understanding of cellular function and for the development of novel therapeutics. Fluorescent probes are indispensable tools in this endeavor, and among them, 7-Ethynylcoumarin stands out as a versatile and powerful probe for live-cell imaging. Its small size, excellent photophysical properties, and the presence of a bioorthogonal ethynyl group make it an ideal candidate for a wide range of imaging applications.

This document provides detailed application notes and experimental protocols for the use of this compound in live-cell imaging, with a focus on its application in bioorthogonal chemistry to label and visualize cellular components.

Properties of Coumarin-Based Fluorescent Probes

Coumarin derivatives are a well-established class of fluorophores characterized by their high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment. These properties make them valuable as reporters in various biological assays. The introduction of an ethynyl group at the 7-position of the coumarin scaffold provides a reactive handle for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in their native environment.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
7-(Diethylamino)coumarin436-0.8252,500Ethanol[1]
7-Hydroxy-4-methylcoumarin3203850.208-Ethanol[2]
7-(Diethylamino)-3-(pyridin-2-yl)coumarin-4620.84-Dichloromethane[3]

Applications in Live Cell Imaging

The primary application of this compound in live-cell imaging lies in its use as a bioorthogonal reporter. The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the specific labeling of biomolecules that have been metabolically or genetically engineered to contain a complementary azide group.

Key Applications Include:

  • Protein Labeling and Tracking: Site-specific incorporation of an azide-bearing unnatural amino acid into a protein of interest, followed by reaction with this compound, allows for the visualization of protein localization, trafficking, and dynamics in living cells.

  • Glycan Imaging: Metabolic labeling of cellular glycans with azide-modified sugars enables their subsequent visualization with this compound, providing insights into glycosylation patterns and dynamics.

  • Nucleic Acid Labeling: Incorporation of azide-modified nucleosides into DNA or RNA allows for the tracking of these nucleic acids during processes like replication and transcription.

Experimental Protocols

The following are generalized protocols for live-cell labeling using this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC). It is crucial to optimize these protocols for your specific cell type and experimental setup.

General Workflow for Bioorthogonal Labeling

The overall process involves two main stages: introducing the azide handle into the biomolecule of interest and then reacting it with this compound.

G cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Imaging A Metabolic Labeling (e.g., Azide-sugars) C Incubate with This compound A->C B Genetic Encoding (e.g., Azide-amino acids) B->C D Add Cu(I) Catalyst (for CuAAC) C->D E Wash Cells D->E F Live Cell Microscopy E->F

Caption: General workflow for live cell bioorthogonal labeling.

Protocol: Labeling of Azide-Modified Proteins in Live Cells

This protocol is adapted from established methods for bioorthogonal labeling.[4][5][6][7][8][9]

Materials:

  • Cells expressing the azide-modified protein of interest

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)

  • Sodium ascorbate (stock solution in water, freshly prepared)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Live-cell imaging medium

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells under conditions that induce the expression of the azide-modified protein.

  • Preparation of Labeling Solution (Click Reaction Mix):

    • Important: Prepare the labeling solution fresh just before use.

    • In a microcentrifuge tube, combine the following in order:

      • DPBS

      • This compound (final concentration typically 1-10 µM)

      • CuSO₄ (final concentration typically 50-100 µM)

      • THPTA (final concentration typically 250-500 µM, maintain a 5:1 ratio with CuSO₄)

    • Vortex briefly to mix.

    • Just before adding to the cells, add freshly prepared sodium ascorbate (final concentration typically 1-2.5 mM).

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed DPBS.

    • Aspirate the DPBS and add the freshly prepared labeling solution to the cells.

    • Incubate for 5-30 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed DPBS or live-cell imaging medium.

  • Imaging:

    • Replace the wash solution with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin fluorescence (e.g., DAPI or blue fluorescent protein filter set).

Visualization of Signaling Pathways: A Case Study of the ERK Pathway

Fluorescent probes like this compound can be instrumental in dissecting complex signaling pathways. By labeling key proteins within a pathway, their activation, localization, and interactions can be monitored in real-time. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13][14]

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_P p-ERK (Active) ERK->ERK_P Nucleus Nucleus ERK_P->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_P->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Imaging ERK Dynamics: By incorporating an azide-modified amino acid into ERK and labeling it with this compound, the translocation of activated, phosphorylated ERK (p-ERK) from the cytoplasm to the nucleus upon growth factor stimulation can be visualized in real-time. This provides a powerful tool to study the kinetics and spatial dynamics of ERK signaling in single living cells.

Data Presentation: Cytotoxicity of Coumarin Derivatives

An important consideration for any probe used in live-cell imaging is its potential cytotoxicity. While data for this compound is limited, studies on various coumarin derivatives provide an indication of their general biocompatibility.

Table 2: Cytotoxicity (IC₅₀ values in µM) of Selected Coumarin Derivatives in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Reference
Coumarin-1,3,4-oxadiazole hybrid (38a)< 5-[15]
Coumarin-thiazole hybrid (42e)5.41 - 10.75-[15]
Fluorinated coumarin derivative (77)7.90 (µg/mL)-[16]
Coumarin-based derivative (4a)140.8120.0[17]
Pyrazole derivative with coumarin moiety (13)3.0-[17]
1,3,4-Oxadiazole derivative with phthalimide67.0 - 92.029.0 - 77.0[18]

Note: The cytotoxicity of this compound should be independently determined for the specific cell line and experimental conditions being used. The IC₅₀ values presented here are for a variety of structurally different coumarin derivatives and should be considered as a general reference.

Conclusion

This compound is a valuable fluorescent probe for live-cell imaging, particularly for applications involving bioorthogonal labeling. Its combination of favorable photophysical properties and a reactive handle for click chemistry enables the specific and dynamic visualization of a wide range of biomolecules and cellular processes. The protocols and data presented here provide a foundation for researchers to incorporate this powerful tool into their studies of cellular function and drug discovery. As with any experimental technique, optimization of the labeling and imaging conditions for the specific biological system under investigation is crucial for obtaining high-quality, reproducible data.

References

Application Notes: 7-Ethynylcoumarin for In Vivo Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Ethynylcoumarin is a fluorescent probe that serves as a valuable tool in bioorthogonal chemistry for the detection and labeling of biomolecules.[1] Its core structure features a coumarin fluorophore, known for its brightness and utility in various biological imaging applications, modified with a terminal alkyne group at the 7-position. This ethynyl group is the key to its function in bioorthogonal labeling, allowing it to react with azide-functionalized molecules via the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly specific and can occur within living systems without interfering with native biochemical processes, making this compound an excellent candidate for in vivo protein labeling.[1][3]

The modification at the 7-position is strategic, as this site is often involved in the natural metabolism of coumarin compounds, making it a logical point for creating probes and inhibitors.[1] By metabolically incorporating an azide-bearing amino acid into a protein of interest, researchers can then use this compound to attach a fluorescent tag specifically to that protein, enabling downstream visualization and analysis.[2][4]

Key Applications:

  • Fluorescent Tagging of Proteins: Covalently attaching a bright coumarin fluorophore to specific proteins for visualization.[1]

  • Bioorthogonal Chemistry: Serving as the alkyne component in CuAAC "click" reactions for in vivo labeling.[1][2]

  • Drug Development: The coumarin scaffold is a promising pharmacophore in the development of novel anticancer agents, and its derivatives are studied for various therapeutic properties.[5][6][7][8]

  • Biomolecule Sensing: The versatile structure can be adapted to create probes for detecting metal ions and other biomolecules.[1]

Quantitative Data

This section summarizes the key properties of this compound and toxicity data for related coumarin derivatives to provide a reference for experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 7-ethynylchromen-2-one PubChem CID: 54110018[9]
Molecular Formula C₁₁H₆O₂ PubChem CID: 54110018[9]
Molecular Weight 170.16 g/mol PubChem CID: 54110018[9]

| XLogP3 | 1.6 | PubChem CID: 54110018[9] |

Table 2: In Vivo Toxicity Data of a Related Coumarin Derivative (7-isopentenyloxycoumarin) Note: This data is for a derivative and should be used as a general guideline. Toxicity of this compound must be determined independently.

Assay Animal Model Dose / Concentration Result Source
Acute Toxicity (LD₅₀) Mice (i.p.) ~1000 mg/kg Estimated 50% lethal dose PubMed ID: 32151520[10]
Micronucleus Assay Mice (i.p.) 300 mg/kg No micronucleated erythrocytes recorded PubMed ID: 32151520[10]
Hemolysis Assay Mouse Erythrocytes 2000 µg/mL 0.8% hemolysis PubMed ID: 32151520[10]

| Antitumor Activity | Ehrlich Ascites Carcinoma (Mice) | 25 and 50 mg/kg | Reduced tumor volume and viable cancer cells | PubMed ID: 32151520[10] |

Visualized Workflows and Mechanisms

experimental_workflow Labeled_POI Labeled_POI Metabolic_Labeling Metabolic_Labeling POI POI Click_Reaction Click_Reaction Detection Detection

CuAAC_Reaction Reactant_Alkyne {this compound|{}} Product Labeled Protein Reactant_Alkyne->Product + Reactant_Azide {Azide-Modified Protein|{N₃}} Reactant_Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Product catalyzes

Experimental Protocols

The following protocols provide a generalized framework for labeling proteins in vivo using this compound. Optimization will be required for specific cell lines, proteins of interest, and experimental systems.

Protocol 1: Metabolic Labeling of Proteins with an Azide Moiety

This step involves introducing a bioorthogonal azide handle into the protein of interest (POI). This is typically achieved by hijacking the cell's own translational machinery.

Principle: Cells are cultured in a medium where a natural amino acid is replaced by an azide-containing analog (e.g., L-azidohomoalanine (AHA) as a surrogate for methionine). During protein synthesis, AHA is incorporated into the POI, introducing the necessary azide group for the subsequent click reaction.

Materials:

  • Mammalian cell line expressing the POI

  • Appropriate cell culture medium (e.g., DMEM for methionine-free)

  • L-azidohomoalanine (AHA) or other suitable azide-modified amino acid

  • Fetal Bovine Serum (FBS), dialyzed

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a complete medium and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Starvation (Optional but Recommended): To increase incorporation efficiency, gently wash the cells with sterile PBS and replace the medium with an amino acid-deficient medium (e.g., methionine-free DMEM) for 30-60 minutes.

  • Metabolic Labeling: Replace the starvation medium with a labeling medium. This medium should be deficient in the corresponding natural amino acid but supplemented with the azide analog (e.g., 25-100 µM AHA) and dialyzed FBS.

  • Incubation: Incubate the cells for a period sufficient for protein expression and turnover. This can range from 4 to 24 hours, depending on the expression level and half-life of the POI.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated azide-amino acids. The cells are now ready for the click chemistry reaction.

Protocol 2: In Vivo Click Chemistry Labeling with this compound

This protocol describes the CuAAC reaction to conjugate this compound to the azide-modified POI in living cells.

Principle: The copper(I)-catalyzed click reaction forms a stable triazole linkage between the ethynyl group on the coumarin and the azide group on the protein.[2][11] A copper(I)-chelating ligand like THPTA is used to increase reaction efficiency and protect cells from copper-induced cytotoxicity.[11]

Materials:

  • Azide-labeled cells from Protocol 1

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Copper(II) sulfate (CuSO₄) (stock solution in water, e.g., 50 mM)

  • Sodium Ascorbate (stock solution in water, freshly prepared, e.g., 500 mM)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand (stock solution in water, e.g., 100 mM)

  • PBS or serum-free medium

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:

    • 950 µL PBS or serum-free medium

    • This compound: Add to a final concentration of 10-50 µM.

    • CuSO₄: Add to a final concentration of 100-200 µM.

    • THPTA Ligand: Add to a final concentration of 500 µM - 1 mM (to chelate the copper).

    • Sodium Ascorbate: Add to a final concentration of 2-5 mM (to reduce Cu(II) to Cu(I)).

  • Cell Labeling: Remove the PBS from the washed, azide-labeled cells and add the freshly prepared click reaction cocktail.

  • Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 3% BSA to quench any remaining reactive species and remove excess reagents.

  • Proceed to Analysis: The cells are now fluorescently labeled and can be prepared for downstream analysis such as fluorescence microscopy or cell lysis for in-gel fluorescence scanning.

Protocol 3: Visualization and Analysis of Labeled Proteins

A. In-Gel Fluorescence Analysis

Procedure:

  • Cell Lysis: Lyse the labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysate with LDS loading buffer. Do NOT boil the sample, as this can degrade the coumarin fluorophore.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: Without fixing or staining, scan the gel on a fluorescence gel imager using an appropriate excitation source for the coumarin dye (typically in the UV or violet range, ~405 nm).

  • Coomassie Staining: After scanning, the gel can be stained with Coomassie blue to visualize total protein as a loading control.[12]

B. Fluorescence Microscopy

Procedure:

  • Fixation: After the final wash step in Protocol 2, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If the POI is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Counterstaining (Optional): Stain the nucleus with a counterstain like Hoechst or DAPI.

  • Mounting: Wash the cells with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with a filter set suitable for coumarin (e.g., DAPI or violet excitation filter).

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 7-Ethynylcoumarin. This fluorogenic click chemistry reaction is a powerful tool for bioconjugation, enabling the stable and specific labeling of a wide array of biomolecules. The resulting 1,2,3-triazole-linked coumarin conjugates exhibit enhanced fluorescence, making them valuable probes in cellular imaging, high-throughput screening, and diagnostics.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility.[1] When this compound is employed as the alkyne component, the resulting triazole product often displays significantly enhanced fluorescence compared to the starting material.[2] This "turn-on" fluorescence makes it an attractive reagent for applications where selective detection of the ligation product is desired. The coumarin scaffold is a well-established fluorophore with a large Stokes shift and high quantum yields, and its combination with the stable triazole linkage offers a robust platform for creating fluorescent bioprobes.[3]

Key Applications

  • Fluorescent Labeling of Biomolecules: Covalently attach a bright and photostable fluorescent tag to proteins, nucleic acids, lipids, and carbohydrates.

  • Cellular Imaging: Visualize the localization and dynamics of labeled biomolecules within living or fixed cells.

  • Drug Development: Synthesize antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[4]

  • High-Throughput Screening: Develop fluorogenic assays to screen for enzyme activity or binding interactions.

Data Presentation

The CuAAC reaction with this compound derivatives leads to a notable increase in fluorescence quantum yield (Φ). This enhancement is a key feature of its utility as a fluorogenic probe.

Alkyne ReactantAzide PartnerProductInitial Quantum Yield (Φ) of AlkyneFinal Quantum Yield (Φ) of ProductFold Increase in Quantum YieldReference
7-ethynyl-4-methylcoumarinBenzyl Azide1-benzyl-4-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole0.020.189.0
7-ethynyl-4-(trifluoromethyl)coumarinBenzyl Azide1-benzyl-4-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)-1H-1,2,3-triazole0.010.099.0
3-ethynyl-7-(diethylamino)coumarinBenzyl Azide1-benzyl-4-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole0.350.421.2

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound and Benzyl Azide

This protocol describes a general method for the synthesis of a 7-triazolylcoumarin derivative.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., a 1:1 mixture of methanol and water or Cyrene™[1]

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in the chosen solvent.[1]

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.2 equivalents).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-12 hours.[1]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1,4-disubstituted triazole product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Labeling of a Protein with this compound

This protocol provides a general workflow for labeling a protein containing an azide-functionalized unnatural amino acid.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of THPTA in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Ligand-Catalyst Premix: Combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.[5]

  • Reaction Mixture: In a microcentrifuge tube, add the azide-modified protein solution.

  • Addition of Label: Add the this compound stock solution to the protein solution to the desired final concentration.

  • Initiation of Click Reaction: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[5]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Confirm the labeling of the protein using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

Mandatory Visualizations

Experimental Workflow: Protein Labeling

G Experimental Workflow for Protein Labeling with this compound cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis prep_protein Azide-modified protein in buffer mix Combine protein, This compound, CuSO4/THPTA, and Sodium Ascorbate prep_protein->mix prep_alkyne This compound in DMSO prep_alkyne->mix prep_catalyst CuSO4 and THPTA in water prep_catalyst->mix prep_reductant Sodium Ascorbate in water (fresh) prep_reductant->mix incubate Incubate at RT (1-2 hours, dark) mix->incubate purify Purify via desalting column or dialysis incubate->purify analyze Analyze by SDS-PAGE, Mass Spec, or UV-Vis purify->analyze

Caption: Workflow for labeling an azide-modified protein with this compound.

Signaling Pathway: PI3K/AKT Pathway and Coumarin Derivatives

G Potential Inhibition of PI3K/AKT Pathway by Coumarin Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Coumarin Derivatives Coumarin->PI3K Inhibition Coumarin->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by certain coumarin derivatives.[6][7][8][9]

Disclaimer: The signaling pathway diagram illustrates a known biological target of some coumarin derivatives. The development of this compound-based probes to specifically study this pathway is an active area of research.

References

Application Notes and Protocols for Fluorescent Labeling of Lipids with 7-Ethynylcoumarin Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid trafficking, metabolism, and lipid-protein interactions is fundamental to understanding a myriad of cellular processes in both health and disease. A powerful technique for visualizing and tracking lipids within cellular environments is the use of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This method allows for the specific covalent labeling of biomolecules with minimal perturbation to their natural function.

This document provides detailed application notes and protocols for the fluorescent labeling of lipids using a click chemistry approach involving an alkyne-modified lipid and an azide-functionalized coumarin fluorophore, 3-azido-7-hydroxycoumarin. While the topic mentions 7-Ethynylcoumarin, the prevalent and well-documented method involves the reaction of an alkyne-functionalized lipid with an azide-containing coumarin. This "switch-on" fluorescent probe is particularly advantageous as it exhibits intense fluorescence only after forming a triazole linkage with the alkyne-modified biomolecule, thereby minimizing background fluorescence.[1]

Principle of the Method

The labeling strategy is a two-step process:

  • Metabolic Incorporation of an Alkyne-Modified Lipid: Cells are incubated with a lipid analog containing a terminal alkyne group. This analog is taken up by the cells and incorporated into various lipid species through the cell's natural metabolic pathways. Examples of such analogs include ω-alkynyl fatty acids and alkyne cholesterol.[2][3]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After incorporation, the cells are fixed and permeabilized. A "click reaction" is then performed using a solution containing 3-azido-7-hydroxycoumarin, a copper(I) catalyst, and a stabilizing ligand. The azide group of the coumarin reacts specifically with the alkyne group on the lipid, forming a stable, fluorescent triazole linkage. The newly formed coumarin-triazole-lipid adduct can then be visualized using fluorescence microscopy.

Data Presentation

Fluorescent Properties of 3-Azido-7-hydroxycoumarin Post-Click Reaction

The formation of the triazole ring upon reaction with an alkyne-modified lipid results in a significant enhancement of the coumarin's fluorescence quantum yield.[4]

PropertyValueReference
Excitation Maximum (λex) ~404 nm[1][5]
Emission Maximum (λem) ~477 nm[1][5]
Stokes Shift ~73 nmCalculated
Quantum Yield (Φ) 0.32 (for a similar 7-hydroxycoumarin derivative)[6][7]
Fluorescence Lifetime (τ) 4.2 ns (for a similar 7-hydroxycoumarin derivative in PBS)[6][7]
Molar Extinction Coefficient (ε) 37,000 M⁻¹cm⁻¹ (for a similar 6-fluoro-7-hydroxycoumarin derivative)[8]

Note: The quantum yield and fluorescence lifetime are for a structurally similar 7-hydroxycoumarin derivative and are provided as an estimation of the performance of the coumarin-triazole adduct.

Commercial Availability of Key Reagents
ReagentCommercial Suppliers
Alkyne-modified lipids (e.g., Alkyne Cholesterol, ω-Alkynyl Fatty Acids) MedchemExpress, Vector Labs
3-Azido-7-hydroxycoumarin Tocris Bioscience, MedchemExpress, baseclick GmbH
Copper(II) Sulfate (CuSO₄) Sigma-Aldrich, Thermo Fisher Scientific
Sodium Ascorbate Sigma-Aldrich, Thermo Fisher Scientific
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) Ligand Sigma-Aldrich, Thermo Fisher Scientific

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-7-hydroxycoumarin

This protocol is adapted from literature procedures.[9][10]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • N-acetylglycine

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ice

Procedure:

  • Step 1: Synthesis of 3-Amino-7-hydroxycoumarin.

    • A mixture of 2,4-dihydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is refluxed with stirring for 4 hours.

    • The reaction mixture is poured onto ice to yield a yellow precipitate.

    • The precipitate is filtered, washed with ice water, and then refluxed in a solution of concentrated HCl and ethanol.

    • Dilution with ice water precipitates the 3-amino-7-hydroxycoumarin.

  • Step 2: Diazotization and Azidation.

    • The 3-amino-7-hydroxycoumarin is dissolved in a solution of concentrated HCl.

    • The solution is cooled to 0°C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0°C.

    • A solution of sodium azide in water is then added to the reaction mixture.

    • The resulting precipitate, 3-azido-7-hydroxycoumarin, is filtered, washed with cold water, and dried.

Protocol 2: Metabolic Labeling of Lipids in Cultured Cells

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A172)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Alkyne-modified lipid (e.g., ω-alkynyl-palmitate or alkyne cholesterol)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Triton X-100

Procedure:

  • Cell Culture:

    • Plate cells on glass coverslips in a multi-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • Incubate under standard conditions (37°C, 5% CO₂).

  • Preparation of Alkyne-Lipid Labeling Medium:

    • Prepare a stock solution of the alkyne-modified lipid in DMSO.

    • Complex the alkyne-lipid with fatty acid-free BSA in serum-free medium to enhance solubility and cellular uptake.

    • Dilute the alkyne-lipid-BSA complex in complete cell culture medium to the desired final concentration (typically 10-100 µM).[2][11]

  • Metabolic Labeling:

    • Remove the culture medium from the cells and replace it with the prepared alkyne-lipid labeling medium.

    • Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation of the alkyne-lipid. The optimal incubation time should be determined empirically for the specific cell type and lipid analog.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[12]

    • Wash the cells three times with PBS.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Materials:

  • Fixed and permeabilized cells on coverslips (from Protocol 2)

  • 3-azido-7-hydroxycoumarin

  • Copper(II) sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium ascorbate

  • DMSO

  • PBS

Procedure:

  • Preparation of Click Reaction Cocktail (prepare fresh):

    • Prepare stock solutions: 10 mM 3-azido-7-hydroxycoumarin in DMSO, 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.

    • For a 1 mL final reaction volume, combine the following in order:

      • 850 µL PBS

      • 10 µL of 10 mM 3-azido-7-hydroxycoumarin stock (final concentration: 100 µM)

      • A premixed solution of 12.5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA (final concentrations: 0.25 mM CuSO₄, 1.25 mM THPTA)[13][14]

      • 100 µL of 100 mM sodium ascorbate stock (final concentration: 10 mM)[13][14]

  • Click Reaction:

    • Remove the PBS from the wells containing the coverslips.

    • Add the freshly prepared click reaction cocktail to each coverslip.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with a suitable dye like DAPI.

    • Wash twice more with PBS.

Protocol 4: Fluorescence Microscopy and Imaging

Materials:

  • Labeled cells on coverslips (from Protocol 3)

  • Mounting medium

  • Fluorescence microscope equipped with appropriate filters for DAPI (if used) and coumarin (excitation ~405 nm, emission ~480 nm).

Procedure:

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • Acquire images in the DAPI channel (if applicable) and the coumarin channel.

    • The coumarin fluorescence will reveal the subcellular localization of the labeled lipids.

Protocol 5: Extraction of Labeled Lipids

This protocol is for the biochemical analysis of labeled lipids.

Materials:

  • Labeled cells

  • Chloroform

  • Methanol

  • Water

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Lipid Extraction (Folch Method):

    • Scrape the labeled cells into a glass tube.

    • Add chloroform and methanol to the cell suspension in a ratio of 2:1 (v/v).[15]

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add water to induce phase separation.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.[16]

  • Drying and Storage:

    • Dry the extracted lipids under a stream of nitrogen gas or using a rotary evaporator.

    • The dried lipid extract can be stored at -20°C for further analysis, such as by thin-layer chromatography (TLC) or mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_fixation Sample Preparation cluster_click_reaction Click Chemistry cluster_analysis Analysis start Plate Cells labeling Metabolic Labeling with Alkyne-Lipid start->labeling fixation Fixation & Permeabilization labeling->fixation click CuAAC Reaction with 3-Azido-7-hydroxycoumarin fixation->click imaging Fluorescence Microscopy click->imaging extraction Lipid Extraction click->extraction analysis TLC / Mass Spectrometry extraction->analysis cholesterol_pathway cluster_synthesis Cholesterol Synthesis (Endoplasmic Reticulum) cluster_uptake Exogenous Cholesterol Uptake acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene cholesterol_er Cholesterol squalene->cholesterol_er er Endoplasmic Reticulum cholesterol_er->er ldl LDL ldlr LDL Receptor (Plasma Membrane) ldl->ldlr endosome Endosome ldlr->endosome lysosome Lysosome endosome->lysosome cholesterol_lyso Free Cholesterol lysosome->cholesterol_lyso cholesterol_lyso->er golgi Golgi Apparatus er->golgi Vesicular Transport er->golgi pm Plasma Membrane er->pm Non-vesicular Transport (e.g., via STARD4) ld Lipid Droplets (Esterified Cholesterol) er->ld Esterification (ACAT) er->ld golgi->pm Vesicular Transport golgi->pm pm->endosome ld->er Hydrolysis (HSL) alkyne_chol Alkyne-Cholesterol (Metabolic Probe) alkyne_chol->ldlr Uptake alkyne_chol->pm Incorporation

References

Application Notes and Protocols for Glycan Labeling using 7-Ethynylcoumarin and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycans and their role in cellular processes, known as glycobiology, is a rapidly expanding field with significant implications for understanding health and disease. Alterations in glycosylation are hallmarks of various pathological conditions, including cancer and inflammatory diseases. Metabolic oligosaccharide engineering (MOE) offers a powerful tool to investigate the dynamics of glycan expression and localization in living systems.[1] This technique involves introducing unnatural monosaccharides bearing bioorthogonal chemical reporters, such as an azide group, into cellular glycan structures. These reporters can then be covalently tagged with probes for visualization and analysis.

This document provides detailed application notes and protocols for the fluorescent labeling of metabolically engineered glycans using the alkyne-bearing coumarin dye, 7-Ethynylcoumarin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

Principle of the Method

The workflow for labeling glycans with this compound involves two main steps:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylglucosamine (Ac4GlcNAz), or N-azidoacetylgalactosamine (Ac4GalNAz). These modified sugars are taken up by the cells, deacetylated by intracellular esterases, and incorporated into the glycan biosynthesis pathways. This results in the presentation of azide-functionalized glycans on the cell surface and within intracellular compartments.

  • Click Chemistry Reaction: The azide-modified glycans are then specifically and covalently labeled with the fluorescent probe this compound. This reaction is a highly efficient and bioorthogonal CuAAC "click" reaction, where the terminal alkyne of this compound reacts with the azide group on the modified glycans to form a stable triazole linkage. The resulting fluorescently labeled glycans can then be visualized and quantified using various imaging and analytical techniques.

Experimental Workflow

A schematic overview of the experimental workflow is presented below.

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Analysis A Cell Culture B Incubation with Azido Sugar (e.g., Ac4ManNAz) A->B C Wash Cells B->C D Incubation with This compound and Click Reaction Cocktail C->D E Wash and Fix Cells D->E F Fluorescence Microscopy E->F G Flow Cytometry E->G H Western Blot E->H

Caption: Experimental workflow for glycan labeling.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the metabolic labeling and click chemistry steps. These values are derived from published protocols for similar fluorescent probes and should be optimized for specific cell types and experimental conditions.

Table 1: Metabolic Labeling Parameters

ParameterRecommended RangeNotes
Azido Sugar Concentration25 - 100 µMHigher concentrations may induce cytotoxicity.
Incubation Time24 - 72 hoursLonger incubation times generally lead to higher incorporation.
Cell Density70 - 80% confluencyOptimal density for metabolic activity.

Table 2: Copper-Catalyzed Click Chemistry (CuAAC) Parameters for Live Cell Labeling

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO10 - 50 µM
Copper(II) Sulfate (CuSO4)20 mM in H2O50 µM
THPTA Ligand100 mM in H2O250 µM
Sodium Ascorbate100 mM in H2O2.5 mM
Incubation Time 15 - 60 minutes
Temperature Room Temperature or 4°C

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylglucosamine (Ac4GlcNAz), or N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach 70-80% confluency.

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to a stock concentration of 10-50 mM.

  • Metabolic Labeling: Add the azido sugar stock solution to the complete culture medium to achieve the desired final concentration (typically 25-50 µM).

  • Incubation: Incubate the cells with the azido sugar-containing medium for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proceed to Labeling: After the incubation period, the cells are ready for fluorescent labeling with this compound.

Protocol 2: Fluorescent Labeling of Azido-Glycans with this compound via CuAAC on Live Cells

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO4: 20 mM in deionized water.

    • THPTA: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Wash Cells: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • 867.5 µL PBS

    • 5 µL of 10 mM this compound (final concentration: 50 µM)

    • 2.5 µL of 20 mM CuSO4 (final concentration: 50 µM)

    • 25 µL of 100 mM THPTA (final concentration: 2.5 mM)

    • 100 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 10 mM)

    • Mix gently by pipetting.

  • Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash and Fix: Gently aspirate the reaction cocktail and wash the cells three times with PBS.

  • Fixation (for microscopy): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Application: Visualizing Glycosylation Changes in Signaling Pathways

Aberrant glycosylation is known to impact the function of key signaling receptors, thereby influencing cellular behavior. Metabolic glycan labeling with this compound can be a valuable tool to visualize these changes.

Example: Glycosylation of the Notch Receptor

The Notch signaling pathway is crucial for cell-fate decisions, and its activity is modulated by the glycosylation of the Notch receptor.[2][3] O-fucosylation and O-glucosylation of the Notch extracellular domain are critical for its interaction with ligands like Delta and Jagged.[4] Changes in the expression of glycosyltransferases can alter Notch glycosylation and subsequently its signaling output.

Notch_Signaling Simplified Notch Signaling Pathway cluster_0 Signal Sending Cell cluster_1 Signal Receiving Cell cluster_2 Ligand Delta/Jagged Ligand Notch Notch Receptor Ligand->Notch Interaction S2 S2 Cleavage (ADAM Protease) Notch->S2 Ligand Binding Glycans O-glycans (Fucose, Glucose) Glycans->Notch S3 S3 Cleavage (γ-secretase) S2->S3 NICD Notch Intracellular Domain (NICD) S3->NICD Release nucleus Nucleus NICD->nucleus Translocation CSL CSL Transcription Target Gene Transcription CSL->Transcription Activation NICD_nuc NICD

Caption: Glycosylation of the Notch receptor is critical for ligand binding and signaling activation.

Using the described metabolic labeling protocol, researchers can introduce azido sugars into the glycans of the Notch receptor. Subsequent labeling with this compound allows for the visualization of changes in Notch glycosylation under different experimental conditions, such as the overexpression or knockdown of specific glycosyltransferases. This can provide insights into how glycosylation patterns regulate Notch signaling in development and disease.

Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and other experimental parameters is recommended for each specific application and cell type.

References

Application Notes and Protocols for Labeling Oligonucleotides with 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides is paramount for a multitude of applications in molecular biology, diagnostics, and therapeutics. Fluorescent labeling, in particular, enables the sensitive detection and quantification of nucleic acids in techniques such as fluorescence microscopy, flow cytometry, and real-time PCR. This document provides a detailed protocol for the covalent labeling of azide-modified oligonucleotides with 7-Ethynylcoumarin via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This compound is a fluorogenic dye that exhibits a significant increase in fluorescence upon formation of the triazole ring during the click reaction.[1] This property is highly advantageous as it minimizes background fluorescence from unreacted dye, leading to a higher signal-to-noise ratio. The resulting coumarin-labeled oligonucleotide can be utilized as a versatile tool for various research and development applications.

Principle of the Reaction

The labeling strategy is based on the highly efficient and specific CuAAC reaction between the terminal alkyne of this compound and an azide group incorporated into the oligonucleotide. This bioorthogonal reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[][3] The reaction forms a stable triazole linkage, covalently attaching the coumarin fluorophore to the oligonucleotide.

Data Presentation

Photophysical Properties of 7-Triazolyl-Coumarin Labeled Oligonucleotide
PropertyValueReference
Excitation Maximum (λex)~320 nm[1]
Emission Maximum (λem)~400 nm[1]
Stokes Shift~80 nmCalculated
Quantum Yield (Φ)Moderate to High (increases upon reaction)[1]
Extinction Coefficient (ε)Not explicitly found for the conjugate
Recommended Reagent Concentrations for Labeling Reaction
ReagentStock ConcentrationFinal Concentration
Azide-Modified Oligonucleotide1 mM100 µM
This compound10 mM in DMSO1 mM
Copper(II) Sulfate (CuSO₄)20 mM in H₂O1 mM
Sodium Ascorbate100 mM in H₂O (freshly prepared)5 mM
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)50 mM in H₂O5 mM
Reaction Buffer1 M Triethylammonium acetate (TEAA), pH 7.0100 mM
SolventNuclease-free H₂O and DMSO-

Experimental Protocols

Materials and Reagents
  • Azide-modified oligonucleotide (e.g., 5'-azido-DNA/RNA)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylammonium acetate (TEAA) buffer, 1 M, pH 7.0

  • Nuclease-free water

  • Desalting columns (e.g., NAP-10)

  • HPLC purification system (optional)

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_oligo Dissolve Azide-Oligonucleotide in Nuclease-Free Water mix_reagents Combine Reagents: Oligo, Buffer, Coumarin, Ligand prep_oligo->mix_reagents prep_coumarin Prepare 10 mM this compound in DMSO prep_coumarin->mix_reagents prep_cu Prepare 20 mM CuSO4 in Water add_catalyst Add CuSO4 and Sodium Ascorbate prep_cu->add_catalyst prep_asc Prepare 100 mM Sodium Ascorbate in Water (Fresh) prep_asc->add_catalyst prep_ligand Prepare 50 mM THPTA in Water prep_ligand->mix_reagents mix_reagents->add_catalyst Add sequentially incubate Incubate at Room Temperature (1-4 hours, protected from light) add_catalyst->incubate desalt Desalting Column (Remove excess reagents) incubate->desalt hplc Optional: HPLC Purification (For high purity applications) desalt->hplc analyze UV-Vis Spectroscopy and Fluorescence Measurement desalt->analyze hplc->analyze

Caption: Workflow for labeling azide-modified oligonucleotides with this compound.

Detailed Protocol for Labeling Reaction (10 nmol scale)
  • Preparation of Reagents:

    • Dissolve 10 nmol of the azide-modified oligonucleotide in 20 µL of nuclease-free water in a microcentrifuge tube.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in nuclease-free water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

  • Reaction Setup:

    • To the 20 µL of oligonucleotide solution, add the following reagents in the specified order:

      • 10 µL of 1 M TEAA buffer (pH 7.0)

      • 10 µL of 10 mM this compound solution

      • 10 µL of 50 mM THPTA solution

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add 5 µL of 20 mM CuSO₄ solution to the reaction mixture.

    • Immediately add 5 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • Vortex the mixture gently. The total reaction volume should be approximately 60 µL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light to prevent photobleaching of the coumarin dye.

Purification of the Labeled Oligonucleotide
  • Desalting:

    • Equilibrate a desalting column (e.g., a NAP-10 column) with nuclease-free water according to the manufacturer's instructions.

    • Load the entire reaction mixture onto the column.

    • Elute the labeled oligonucleotide with an appropriate volume of nuclease-free water as recommended by the manufacturer. The labeled oligonucleotide will elute in the void volume, while the smaller molecules (unreacted dye, copper salts, etc.) will be retained.

  • Ethanol Precipitation (Alternative to Desalting):

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol to the reaction mixture.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

  • HPLC Purification (Optional):

    • For applications requiring very high purity, the desalted or precipitated oligonucleotide can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.[4] The hydrophobic nature of the coumarin dye allows for good separation of the labeled product from any remaining unlabeled oligonucleotide.

Characterization of the Labeled Oligonucleotide
  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the excitation maximum of the coumarin dye (~320 nm).

    • The ratio of the absorbance at the dye's maximum to the absorbance at 260 nm can provide an estimate of the labeling efficiency.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of the purified product by exciting at the excitation maximum (~320 nm). A clear emission peak around 400 nm confirms successful labeling.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in a typical application of a coumarin-labeled oligonucleotide, such as in fluorescence in situ hybridization (FISH).

G cluster_workflow Application Workflow: Fluorescence In Situ Hybridization (FISH) probe This compound Labeled Oligonucleotide Probe hybridization Hybridization probe->hybridization target Target Nucleic Acid Sequence (in situ) target->hybridization washing Washing Steps (Remove unbound probes) hybridization->washing detection Fluorescence Microscopy (Excitation at ~320 nm) washing->detection signal Detection of Emission at ~400 nm detection->signal localization Localization of Target Sequence signal->localization

Caption: Logical workflow for using a coumarin-labeled oligonucleotide in FISH.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.
Oxidation of Cu(I)Ensure the reaction is properly degassed or performed under an inert atmosphere. Increase the concentration of the THPTA ligand.
Impure oligonucleotidePurify the azide-modified oligonucleotide before the labeling reaction to remove any interfering substances.
Degradation of Oligonucleotide Nuclease contaminationUse nuclease-free water, tubes, and pipette tips.
Harsh reaction conditionsAvoid prolonged incubation times or high temperatures unless specified.
High Background Fluorescence Incomplete removal of unreacted dyeOptimize the purification step. For desalting columns, ensure proper equilibration and elution. Consider an additional ethanol precipitation step or HPLC purification.

Conclusion

The copper-catalyzed click chemistry reaction provides a robust and efficient method for labeling azide-modified oligonucleotides with this compound. The resulting fluorescently labeled oligonucleotides are valuable tools for a wide range of applications in research and diagnostics. The protocol described herein offers a detailed guide for performing this labeling reaction and purifying the final product. By following these procedures, researchers can reliably generate high-quality fluorescently labeled nucleic acid probes for their specific needs.

References

Application Notes and Protocols for 7-Ethynylcoumarin in Two-Photon Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Ethynylcoumarin and its derivatives as fluorescent probes in two-photon microscopy (TPM). While specific quantitative two-photon absorption data for this compound is not extensively available in the current literature, this document leverages data from structurally similar 7-substituted coumarin derivatives to provide a robust guide for researchers. The ethynyl group at the 7-position serves as a versatile handle for further functionalization, making this compound a valuable scaffold for creating novel two-photon probes.

Introduction to 7-Substituted Coumarins in Two-Photon Microscopy

Coumarin and its derivatives are a prominent class of fluorophores widely utilized in biological imaging. Modifications at the 7-position with electron-donating groups are known to enhance their fluorescence properties.[1][2] Two-photon microscopy, which employs the simultaneous absorption of two near-infrared (NIR) photons for excitation, offers significant advantages for live-cell and deep-tissue imaging, including reduced phototoxicity, deeper tissue penetration, and lower background fluorescence.[3][4] The coumarin scaffold has been successfully engineered to create probes with substantial two-photon absorption (TPA) cross-sections, making them excellent candidates for TPM applications.[5]

Quantitative Data of Representative 7-Substituted Coumarin Probes

The following table summarizes the photophysical properties of two exemplary water-soluble 7-substituted coumarin-based two-photon fluorescent probes, OC7 and NC7, designed for the detection of magnesium ions (Mg²⁺).[5] These probes feature a β-keto acid as a selective binding site for Mg²⁺ and a coumarin core as the two-photon fluorophore.[5] The data illustrates the "off-on" fluorescence response upon binding to their target.

ProbeTarget AnalyteOne-Photon λex (nm)One-Photon λem (nm)Fluorescence EnhancementTwo-Photon λex (nm)TPA Cross-Section (GM)Detection Limit
OC7 Mg²⁺~370~4759.05-fold[5]740340[5]Lower than previous probes[5]
NC7 Mg²⁺~430~50023.8-fold[5]860615[5]Lower than previous probes[5]

Note: TPA cross-section is a measure of the two-photon absorption probability. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Experimental Protocols

The following are detailed protocols for the application of 7-substituted coumarin-based probes in two-photon microscopy for live-cell imaging. These protocols are based on methodologies reported for similar coumarin derivatives and can be adapted for this compound-based probes.

Protocol 1: Imaging of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from a study using a coumarin Schiff's base probe for the detection of hypochlorite (ClO⁻), a reactive oxygen species, in A549 cells.[4]

Materials:

  • 7-substituted coumarin-based ROS probe (e.g., derivatized this compound)

  • A549 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • ROS inducer (e.g., lipopolysaccharide [LPS] or phorbol 12-myristate 13-acetate [PMA])

  • 35 mm glass-bottom dishes

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells in 35 mm glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of the coumarin probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Cell Staining:

    • Wash the cells twice with warm PBS (pH 7.4).

    • Dilute the probe stock solution in cell culture medium to a final concentration of 10-20 µM.

    • Incubate the cells with the probe-containing medium for 30 minutes at 37°C.[4]

  • ROS Induction (Optional):

    • To image endogenous ROS, proceed directly to imaging after washing.

    • To image induced ROS, treat the cells with an appropriate inducer (e.g., 10 µg/mL LPS for 12 hours) before or after probe incubation, depending on the experimental design.

  • Washing: Wash the cells three times with warm PBS (pH 7.4) to remove excess probe.

  • Two-Photon Microscopy Imaging:

    • Add fresh PBS or imaging buffer to the dish.

    • Mount the dish on the stage of a two-photon microscope equipped with a femtosecond laser.

    • Excite the probe using a wavelength in the NIR range (e.g., 810 nm for the coumarin Schiff's base probe).[4]

    • Collect the fluorescence emission in the appropriate range (e.g., 500-540 nm).[4]

    • Acquire images using appropriate laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Imaging of Intracellular Glutathione (GSH)

This protocol is a general guideline based on the application of coumarin-based probes for detecting the essential antioxidant glutathione.

Materials:

  • 7-substituted coumarin-based GSH probe

  • Neuronal cells (e.g., SH-SY5Y) or other relevant cell line

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • N-ethylmaleimide (NEM) as a GSH depleting agent (for control experiments)

  • 35 mm glass-bottom dishes

Procedure:

  • Cell Culture: Culture neuronal cells in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator. Seed cells in 35 mm glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).

  • Probe Preparation: Prepare a 1-10 mM stock solution of the GSH probe in DMSO.

  • Cell Staining:

    • Wash the cells twice with warm PBS (pH 7.4).

    • Dilute the probe stock solution in culture medium to a final concentration of 5-10 µM.

    • Incubate the cells with the probe for 20-30 minutes at 37°C.

  • GSH Depletion (Control): For control experiments, pre-treat cells with a GSH depleting agent like NEM (e.g., 1 mM for 30 minutes) before probe incubation.

  • Washing: Gently wash the cells twice with warm PBS (pH 7.4).

  • Two-Photon Microscopy Imaging:

    • Add fresh imaging buffer or PBS to the cells.

    • Place the dish on the microscope stage.

    • Excite the probe with an appropriate NIR wavelength (e.g., 750 nm).[6]

    • Collect the emission at the expected wavelength for the probe-GSH adduct.

    • Capture images, ensuring minimal laser exposure to maintain cell viability.

Visualizations

The following diagrams, created using the DOT language, illustrate relevant biological pathways and experimental workflows where this compound-based two-photon probes can be applied.

ros_signaling_pathway cluster_stimulus Cellular Stress/Stimuli cluster_ros ROS Production cluster_probe Detection cluster_effects Cellular Effects Inflammation Inflammation NADPH_Oxidase NADPH Oxidase Inflammation->NADPH_Oxidase Metabolism Metabolism Mitochondria Mitochondria Metabolism->Mitochondria Pathogen Pathogen Pathogen->NADPH_Oxidase ROS Increased ROS (e.g., ClO⁻, H₂O₂) Mitochondria->ROS O2•⁻, H₂O₂ NADPH_Oxidase->ROS O2•⁻ Probe This compound ROS Probe ROS->Probe Reaction Signaling Redox Signaling ROS->Signaling Damage Oxidative Damage ROS->Damage Fluorescence Fluorescence Signal Probe->Fluorescence Activation

Caption: ROS signaling pathway and detection by a coumarin probe.

experimental_workflow Start Start Cell_Culture 1. Culture Cells in Glass-Bottom Dish Start->Cell_Culture Probe_Loading 2. Incubate with Coumarin Probe Cell_Culture->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Treatment Induce Cellular Response? Washing->Treatment Induction 4a. Add Stimulus (e.g., LPS, H₂O₂) Treatment->Induction Yes Imaging 5. Two-Photon Microscopy Imaging Treatment->Imaging No Induction->Imaging Analysis 6. Image Analysis & Quantification Imaging->Analysis End End Analysis->End

Caption: General workflow for live-cell two-photon imaging.

References

Super-resolution Imaging with 7-Ethynylcoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethynylcoumarin is a versatile fluorescent probe that is gaining traction in the field of super-resolution microscopy. Its small size, excellent photophysical properties, and the presence of a reactive ethynyl group make it an ideal candidate for high-resolution imaging of subcellular structures and processes. The ethynyl group allows for covalent labeling of target biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," a highly specific and efficient bioconjugation reaction. This enables precise and robust tagging of proteins, nucleic acids, and other molecules for visualization with techniques like Stochastic Optical Reconstruction Microscopy (STORM).

These application notes provide an overview of the utility of this compound in super-resolution imaging and detailed protocols for its application in cellular imaging.

Data Presentation: Photophysical Properties

While specific quantitative data for this compound in super-resolution microscopy applications is still emerging in the literature, the general photophysical properties of coumarin derivatives are well-documented and provide a strong basis for their use. Coumarins are known for their high fluorescence quantum yields and photostability. The introduction of an ethynyl group at the 7-position can be used to fine-tune these properties.

PropertyDescriptionTypical Values for Coumarin Derivatives
Excitation Maximum (λex) The wavelength at which the fluorophore absorbs the most light.350 - 450 nm
Emission Maximum (λem) The wavelength at which the fluorophore emits the most light.450 - 550 nm
Quantum Yield (Φ) The efficiency of the fluorophore in converting absorbed light into emitted light.0.6 - 0.9
Molar Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.20,000 - 50,000 M⁻¹cm⁻¹
Photostability The ability of the fluorophore to resist photobleaching under illumination.High
Blinking Properties The ability to photoswitch between a fluorescent "on" state and a dark "off" state, which is crucial for STORM.Suitable for dSTORM with appropriate imaging buffers.
Biocompatibility The compatibility of the probe with living cells.Generally low cytotoxicity.[1]

Experimental Protocols

Protocol 1: Labeling of Cellular Actin Cytoskeleton with this compound for STORM Imaging

This protocol describes the labeling of F-actin in fixed cells using an azide-modified phalloidin and this compound via click chemistry, followed by preparation for STORM imaging.

Materials:

  • This compound

  • Azide-Phalloidin

  • Cells grown on high-precision coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Click chemistry reaction buffer:

    • 100 µM this compound in PBS

    • 1 mM CuSO₄

    • 10 mM Sodium Ascorbate (freshly prepared)

    • 1 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • STORM imaging buffer:

    • 10% (w/v) glucose

    • 1 M MEA (β-mercaptoethylamine)

    • GLOX solution (glucose oxidase and catalase)

    • PBS

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on high-precision coverslips and culture overnight.

    • Wash cells twice with pre-warmed PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

    • Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.

  • Azide-Phalloidin Labeling:

    • Incubate the cells with a solution of azide-phalloidin (concentration as recommended by the manufacturer) in blocking buffer for 1 hour at room temperature.

    • Wash cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction buffer immediately before use.

    • Incubate the cells with the click chemistry reaction buffer for 30 minutes at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Sample Mounting and STORM Imaging:

    • Mount the coverslip onto a microscope slide with a drop of STORM imaging buffer.

    • Seal the coverslip to prevent evaporation.

    • Image the sample on a STORM-capable microscope using appropriate laser lines for excitation and activation of this compound.

Protocol 2: Labeling of Microtubules with this compound for Live-Cell Super-Resolution Imaging

This protocol outlines a strategy for labeling microtubules in living cells using a bioorthogonal labeling approach with genetically encoded non-canonical amino acids.

Materials:

  • This compound-azide conjugate

  • Cell line engineered to express a tubulin-alkyne construct (e.g., via genetic code expansion)

  • Cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

Procedure:

  • Cell Culture and Induction of Tubulin-Alkyne Expression:

    • Culture the engineered cell line according to standard protocols.

    • Induce the expression of the alkyne-modified tubulin as per the specific system's instructions.

  • Live-Cell Labeling:

    • Prepare a working solution of this compound-azide in pre-warmed cell culture medium or live-cell imaging buffer. The optimal concentration should be determined empirically but can start in the low micromolar range.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C.

    • Wash the cells three times with pre-warmed live-cell imaging buffer to remove excess probe.

  • Live-Cell Super-Resolution Imaging:

    • Immediately transfer the cells to a live-cell imaging chamber on the microscope.

    • Perform super-resolution imaging using a suitable technique such as live-cell STORM or STED, using appropriate laser lines for the this compound conjugate.

Mandatory Visualizations

Below are diagrams illustrating the experimental workflows and the underlying chemical reaction.

experimental_workflow_fixed_cell cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (3% BSA) permeabilization->blocking azide_phalloidin Incubation with Azide-Phalloidin blocking->azide_phalloidin click_reaction Click Reaction with this compound azide_phalloidin->click_reaction mounting Mounting in STORM Buffer click_reaction->mounting storm_imaging STORM Imaging mounting->storm_imaging

Caption: Workflow for fixed-cell STORM imaging of actin.

experimental_workflow_live_cell cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture Engineered Cells induction Induce Alkyne-Tubulin Expression cell_culture->induction incubation Incubate with this compound-Azide induction->incubation washing Wash Excess Probe incubation->washing live_imaging Live-Cell Super-Resolution Imaging washing->live_imaging click_chemistry reagents This compound + Azide-modified Biomolecule catalyst Cu(I) Catalyst reagents->catalyst product Triazole-linked Fluorescent Conjugate catalyst->product Click Reaction gpcr_signaling ligand Ligand gpcr GPCR (Labeled with this compound) ligand->gpcr g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger downstream Downstream Signaling second_messenger->downstream

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethynylcoumarin is a fluorescent compound featuring a terminal alkyne group, rendering it an ideal probe for bio-orthogonal chemistry. Its fluorescent properties, inherent to the coumarin core, can be modulated by substitutions on the coumarin ring. The ethynyl group at the 7-position allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and specific reaction enables the stable labeling of cells and biomolecules for subsequent analysis.[1]

These application notes provide a comprehensive guide to utilizing this compound for labeling cellular components and their subsequent analysis using flow cytometry. The protocols detailed below are designed to be adaptable for various research applications, including the study of cell proliferation, cell cycle progression, and apoptosis.

Data Presentation

The following tables summarize representative quantitative data from studies on coumarin derivatives in cancer cell lines. While not specific to this compound, these tables illustrate the types of data that can be generated using flow cytometry analysis of coumarin-labeled cells.

Table 1: Cell Cycle Distribution of 5637 Bladder Cancer Cells Treated with 7-Isopentenyloxycoumarin. [1]

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Untreated Control65.4 ± 2.118.2 ± 1.516.4 ± 1.2
DMSO Control64.8 ± 2.518.9 ± 1.816.3 ± 1.4
7-Isopentenyloxycoumarin (65 µg/ml)45.2 ± 1.915.1 ± 1.339.7 ± 2.3

Table 2: IC50 Values of Various Coumarin Derivatives in Different Cancer Cell Lines. [2][3][4]

Coumarin DerivativeCell LineIC50 (µM)
Compound 13dHepG20.90
Compound 26dA5490.28 ± 0.04
Compound 44aHepG23.74 ± 0.02
Compound 44bMCF-74.03 ± 0.02
Compound 70aA5492.15 ± 0.12
Compound 70bMCF-72.23 ± 0.19
7-Isopentenyloxycoumarin5637>100 (after 72h)

Table 3: Apoptosis Induction in HL-60 Cells by a Coumarin Derivative. [5]

Treatment Time (hours)% Early Apoptotic Cells% Late Apoptotic Cells% Live Cells
1210.2 ± 0.85.1 ± 0.484.7 ± 1.2
1822.5 ± 1.515.3 ± 1.162.2 ± 2.3
2435.8 ± 2.128.7 ± 1.935.5 ± 2.8

Experimental Protocols

Protocol 1: General Cell Labeling with this compound via Click Chemistry

This protocol describes the general workflow for labeling azide-modified biomolecules within cells with this compound for flow cytometry analysis. This is applicable for studying processes like DNA synthesis by incorporating an azide-modified nucleoside (e.g., 5-ethynyl-2'-deoxyuridine, EdU) followed by detection with this compound.

Materials:

  • Cells of interest

  • Azide-modified molecule for incorporation (e.g., EdU)

  • This compound

  • Click-iT™ Reaction Buffer Kit (or individual components: copper (II) sulfate (CuSO4), reducing agent like sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired density.

    • Incubate cells with the azide-modified molecule (e.g., 10 µM EdU) for a specific duration to allow for incorporation into the target biomolecule.

  • Cell Harvest and Fixation:

    • Harvest cells and wash once with 1% BSA in PBS.

    • Resuspend the cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature.

    • Wash the cells twice with 1% BSA in PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15-20 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. A typical reaction includes the copper catalyst, a reducing agent, and this compound in a reaction buffer.

    • Wash the permeabilized cells once with PBS.

    • Resuspend the cell pellet in the Click-iT™ reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining for Flow Cytometry:

    • Wash the cells twice with permeabilization buffer.

    • (Optional) Perform antibody staining for other cellular markers.

    • Resuspend the cells in flow cytometry staining buffer.

  • Flow Cytometry Analysis:

    • Analyze the labeled cells on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescence of this compound.

Protocol 2: Cell Cycle Analysis using this compound and a DNA Stain

This protocol allows for the analysis of cell cycle distribution in a cell population.

Materials:

  • Cells labeled with this compound as described in Protocol 1.

  • DNA staining dye (e.g., Propidium Iodide (PI) or DAPI).

  • RNase A.

  • Flow cytometry staining buffer.

Procedure:

  • Follow steps 1-5 of Protocol 1 to label cells with this compound.

  • After the final wash, resuspend the cell pellet in 500 µL of flow cytometry staining buffer containing RNase A (to prevent staining of double-stranded RNA).

  • Add the DNA staining dye (e.g., PI to a final concentration of 50 µg/mL).

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The this compound fluorescence will identify the cells that have incorporated the label (e.g., proliferating cells), and the DNA stain fluorescence will determine the cell cycle phase (G1, S, or G2/M).

Protocol 3: Apoptosis Assay using this compound and Annexin V Staining

This protocol is designed to identify apoptotic cells within a population.

Materials:

  • Cells treated with an apoptosis-inducing agent and labeled with this compound (if the target of labeling is related to the apoptotic process).

  • Annexin V-FITC (or another fluorophore-conjugated Annexin V).

  • Annexin V binding buffer.

  • Propidium Iodide (PI) or another viability dye.

  • Flow cytometry tubes.

Procedure:

  • Induce apoptosis in your cell population using the desired treatment.

  • If applicable, label the cells with this compound as described in Protocol 1 (steps 1-5, but without fixation and permeabilization if using Annexin V).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add fluorophore-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.

  • Add PI or another viability dye just before analysis.

  • Analyze the cells by flow cytometry immediately. This will allow for the discrimination of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound in flow cytometry.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis cell_culture Cell Culture & Labeling (e.g., with Azide-modified molecule) harvest Harvest & Wash cell_culture->harvest fixation Fixation harvest->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction with This compound permeabilization->click_reaction flow_cytometry Flow Cytometry Analysis click_reaction->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for labeling cells with this compound.

click_chemistry cluster_reactants Reactants cluster_product Product ethynylcoumarin This compound (Alkyne) catalyst Cu(I) Catalyst ethynylcoumarin->catalyst azide_molecule Azide-Modified Biomolecule azide_molecule->catalyst triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) catalyst->triazole

Caption: The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway coumarin Coumarin Derivatives bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) coumarin->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL) coumarin->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for High-Throughput Screening (HTS) Assays Using 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethynylcoumarin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in high-throughput screening (HTS) and drug discovery. Their intrinsic fluorescence, coupled with the reactive ethynyl group, makes them versatile tools for developing robust biochemical and cell-based assays. The coumarin scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The addition of an ethynyl group at the 7-position provides a handle for chemical modification and can also play a direct role in the mechanism of action, such as in the inhibition of certain enzymes.

The favorable fluorescent properties of coumarins, including a significant Stokes shift and high quantum yields, are advantageous for HTS applications. Modifications to the coumarin core can modulate these properties, allowing for the development of specific probes and assay reagents. For instance, the introduction of an electron-withdrawing group at the 3-position and an electron-donating group at the 7-position can lead to a red-shift in both absorption and emission spectra.

This document provides detailed application notes and protocols for utilizing this compound in HTS assays, with a primary focus on its application as an inhibitor of cytochrome P450 enzymes, a critical family of enzymes in drug metabolism.

Key Applications

  • Enzyme Inhibition Assays: this compound derivatives have been identified as selective inhibitors of human cytochrome P450s (CYPs), particularly CYP1A1 and CYP1A2.[1][2] This makes them valuable tools for screening compound libraries to identify potential drug candidates with specific CYP inhibition profiles.

  • Fluorescence-Based Assays: The inherent fluorescence of the coumarin core allows for the development of various fluorescence-based assays, including fluorescence quenching and fluorescence polarization assays, to study molecular interactions.

  • Mechanism-Based Inhibition Studies: The ethynyl group can act as a mechanism-based inactivator for certain enzymes, making these compounds useful for studying enzyme kinetics and reaction mechanisms.

Quantitative Data Summary

The following table summarizes the inhibitory activity of several this compound derivatives against different cytochrome P450 enzymes. This data is crucial for selecting the appropriate derivative for a specific screening campaign and for understanding the structure-activity relationship (SAR).

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC)P450 1A10.46Mechanism-based[2]
7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC)P450 1A20.50Mechanism-based[2]
7-Ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC)P450 1A2-Competitive[2]
This compound Derivatives (general)P450 2A6>50No Inhibition[2]
This compound Derivatives (general)P450 2B1>50No Inhibition[2]

Experimental Protocols

Protocol 1: High-Throughput Screening for Cytochrome P450 1A1/1A2 Inhibition

This protocol describes a fluorescence-based assay to screen for inhibitors of CYP1A1 and CYP1A2 using a this compound derivative as a probe. The principle of the assay is based on the metabolism of a fluorescent substrate by the CYP enzyme, leading to a change in fluorescence. Inhibitors of the enzyme will prevent this change.

Principle:

In this assay, a suitable fluorescent substrate for CYP1A1/1A2 is used. The enzyme metabolizes the substrate, resulting in a product with different fluorescent properties. The rate of this reaction is monitored by measuring the change in fluorescence over time. When an inhibitor, such as a this compound derivative, is present, the enzymatic activity is reduced, leading to a decrease in the rate of fluorescence change. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

Materials:

  • Recombinant human cytochrome P450 enzymes (CYP1A1, CYP1A2)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Fluorescent substrate for CYP1A1/1A2 (e.g., 7-ethoxyresorufin)

  • This compound derivatives (as positive controls or test compounds)

  • Potassium phosphate buffer (pH 7.4)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Reagent Preparation:

  • Enzyme Solution: Prepare working solutions of CYP1A1 and CYP1A2 in potassium phosphate buffer. The final concentration will need to be optimized for the specific assay conditions but is typically in the low nanomolar range.

  • Substrate Solution: Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate.

  • Inhibitor/Test Compound Solutions: Prepare serial dilutions of the this compound derivatives and test compounds in the assay buffer. Typically, a 10-point dose-response curve is generated.

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

Assay Procedure:

  • Dispense Inhibitors: Add the desired volume of inhibitor/test compound solutions to the wells of the microplate. Include wells with buffer only (negative control) and a known inhibitor (positive control).

  • Add Enzyme: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution and the NADPH regenerating system to all wells.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate over a specific time period (e.g., 30-60 minutes).

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of the enzymatic reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of negative control)] x 100

  • Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Caption: Experimental workflow for the CYP450 inhibition HTS assay.

Caption: Principle of a competitive fluorescence quenching assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Ethynylcoumarin Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and efficiency of 7-Ethynylcoumarin click reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.

Q1: Why is my click reaction yield low or non-existent?

Possible Causes and Solutions:

  • Oxidation of Cu(I) Catalyst: The active catalyst in the click reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

    • Solution: Degas all buffers and solvent mixtures before use by applying a vacuum for 2-3 minutes with gentle agitation or by bubbling an inert gas (e.g., argon or nitrogen) through the solutions.[1] It is also beneficial to work under an inert atmosphere.

  • Suboptimal Reagent Concentrations: The ratio and concentration of reactants and catalyst components are crucial for reaction efficiency.

    • Solution: Optimize the concentrations of the copper source, ligand, and reducing agent. A common starting point is to use an excess of the azide or alkyne partner to the limiting reagent. For example, when reacting a limiting concentration of an azide, an excess of this compound can be used.[2]

  • Inhibitory Buffer Components: Certain buffer components can interfere with the copper catalyst.

    • Solution: Avoid using buffers with high concentrations of chelating agents like Tris or high concentrations (>0.2 M) of chloride ions, as they can compete for copper binding.[3] Phosphate buffers are generally a good choice.

  • Inaccessibility of the Alkyne or Azide: If one of the reactants is part of a large biomolecule, its reactive group may be buried and inaccessible.

    • Solution: Perform the reaction in the presence of denaturing or solvating agents like DMSO to improve the accessibility of the reactive sites.[3]

  • Failure of a Preceding Step: If the this compound or the azide partner is the product of a previous reaction, that reaction may have failed or have a low yield.

    • Solution: Confirm the successful synthesis and purification of your starting materials before proceeding with the click reaction.[3] A test reaction with a known, simple azide or alkyne can help diagnose this issue.[3]

Q2: I'm observing precipitation in my reaction mixture. What should I do?

Possible Causes and Solutions:

  • Poor Solubility of Ligand or Catalyst: Some copper ligands, like TBTA, are not readily soluble in aqueous solutions.

    • Solution: For aqueous reactions, use a water-soluble ligand such as THPTA.[4][5] If using a less soluble ligand, ensure it is fully dissolved in an appropriate organic co-solvent (e.g., DMSO, t-butanol) before adding it to the aqueous reaction mixture.[1][6]

  • Precipitation of Copper Complexes: Copper-phosphate complexes can sometimes be insoluble.

    • Solution: Pre-mix the copper source with the chelating ligand before adding it to a phosphate buffer.[3]

  • Biomolecule Precipitation: The reaction conditions may be causing your biomolecule of interest to precipitate.

    • Solution: Adjust the solvent composition, for example, by increasing the percentage of an organic co-solvent, or screen different buffer conditions.

Q3: How can I monitor the progress of my this compound click reaction?

Answer:

This compound and its azide counterpart, 3-Azido-7-hydroxycoumarin, are fluorogenic.[1][2] The coumarin core's fluorescence is significantly quenched in the unreacted state and increases upon the formation of the triazole ring.[1][7] This property allows for real-time monitoring of the reaction progress by measuring the increase in fluorescence intensity. The clicked coumarin product typically has an emission maximum around 477-480 nm.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a this compound click reaction mixture?

Answer:

A typical CuAAC reaction mixture includes:

  • Alkyne: this compound.

  • Azide: The molecule to be conjugated with the coumarin.

  • Copper Source: Commonly a Cu(II) salt like copper(II) sulfate (CuSO₄) which is reduced in situ, or a Cu(I) salt like copper(I) bromide (CuBr).[1][3][4]

  • Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state and to protect against oxidation.[3][4][8]

  • Copper Ligand: A chelating ligand is crucial to stabilize the Cu(I) catalyst, improve its solubility, and prevent unwanted side reactions. Common ligands include TBTA (Tris-(benzyltriazolylmethyl)amine) for reactions in the presence of organic solvents, and water-soluble ligands like THPTA (Tris-(3-hydroxypropyltriazolylmethyl)amine) or BTTAA for aqueous systems.[2][4][5]

  • Solvent: The choice of solvent depends on the solubility of the reactants. Aqueous buffers (like phosphate buffer), often with co-solvents such as DMSO, t-butanol, or methanol, are frequently used.[1][9]

Q2: What are typical concentrations for the reactants and catalyst components?

Answer:

The optimal concentrations can vary depending on the specific substrates and reaction scale. The following table provides a range of concentrations reported in the literature as a starting point for optimization.

ComponentFinal Concentration RangeReference(s)
This compound 20 µM - 150 µM[2]
Azide Compound 5 µM - 100 µM[2]
Copper(II) Sulfate (CuSO₄) 10 µM - 100 µM[2][10]
Copper Ligand (e.g., BTTAA, THPTA) 20 µM - 500 µM (typically 1-5x the copper concentration)[2][10]
Sodium Ascorbate 1 mM - 2.5 mM[2]

Q3: What is the optimal temperature and pH for the reaction?

Answer:

  • Temperature: CuAAC reactions are generally performed at room temperature.[6][8] However, gentle heating to around 45 °C can sometimes be used to accelerate the reaction.[1] Interestingly, for some specialized plasmon-assisted click reactions, a decrease in temperature has been shown to increase reaction efficiency, though this is not a conventional setup.[11]

  • pH: The click reaction is robust and proceeds well over a broad pH range, typically between pH 4 and 12.[8] A pH of around 7 is commonly recommended for bioconjugation reactions to maintain the integrity of the biomolecules.[3]

Q4: Are there any known side reactions to be aware of?

Answer:

Yes, potential side reactions in CuAAC include:

  • Oxidative Damage to Biomolecules: In the presence of copper and sodium ascorbate, reactive oxygen species can be generated, which may lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) in proteins.[10]

  • Reaction of Ascorbate Byproducts: The oxidation products of ascorbate, such as dehydroascorbate, are electrophilic and can react with nucleophilic groups on proteins, potentially leading to adduct formation and crosslinking.[10]

  • Thiotriazole Formation: Cysteine thiols can participate in a Cu-catalyzed reaction with the alkyne and azide, leading to the formation of thiotriazole byproducts, which can result in false-positive labeling in proteomics studies.[12]

Experimental Protocols & Visualizations

Detailed Methodology: General Protocol for this compound Click Reaction

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare aqueous stock solutions of Copper(II) Sulfate (e.g., 20 mM), a water-soluble ligand like THPTA (e.g., 100 mM), and Sodium Ascorbate (e.g., 300 mM). The sodium ascorbate solution should be prepared fresh.[4][13]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule and dilute it to the desired final concentration in the reaction buffer (e.g., phosphate buffer, pH 7).

    • Add the this compound stock solution to achieve the desired final concentration.

    • Add the THPTA ligand stock solution.

    • Add the CuSO₄ stock solution and mix briefly. It is often recommended to pre-mix the copper and ligand solutions for a few minutes before adding them to the reaction.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Protect the reaction from light, as coumarin derivatives can be light-sensitive.

    • Incubate the reaction at room temperature for 30-60 minutes.[4] Reaction times may vary and can be monitored by fluorescence.

  • Analysis and Work-up:

    • The reaction progress can be monitored by measuring the fluorescence at an excitation wavelength of ~404 nm and an emission wavelength of ~477 nm.[3]

    • Depending on the application, the product may be purified using methods like ethanol precipitation for oligonucleotides or other appropriate chromatographic techniques.[1]

Diagrams

Experimental_Workflow Experimental Workflow for Optimizing this compound Click Reaction cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Analysis & Optimization prep_alkyne Prepare this compound Stock Solution (in DMSO) mix_reactants Combine Reactants in Buffer (Azide + this compound) prep_alkyne->mix_reactants prep_azide Prepare Azide Compound Stock Solution prep_azide->mix_reactants prep_catalyst Prepare Catalyst Components (CuSO4, Ligand, Ascorbate) add_catalyst Add Premixed Cu/Ligand and then Ascorbate prep_catalyst->add_catalyst mix_reactants->add_catalyst incubate Incubate at Room Temperature (Protect from Light) add_catalyst->incubate monitor Monitor Reaction Progress (Fluorescence Measurement) incubate->monitor analyze Analyze Yield/Purity (e.g., HPLC, MS) monitor->analyze optimize Optimize Conditions (Concentration, Temp, Time) analyze->optimize Iterate if necessary optimize->mix_reactants

Caption: Workflow for setting up and optimizing the this compound click reaction.

Troubleshooting_Guide Troubleshooting Common Click Reaction Issues start Low/No Reaction Yield? cause_oxidation Cause: Cu(I) Oxidation start->cause_oxidation cause_buffer Cause: Inhibitory Buffer (e.g., Tris, High [Cl-]) start->cause_buffer cause_concentration Cause: Suboptimal Reagent Concentrations start->cause_concentration cause_accessibility Cause: Steric Hindrance in Biomolecule start->cause_accessibility solution_oxidation Solution: Degas Solvents, Use Inert Atmosphere cause_oxidation->solution_oxidation solution_buffer Solution: Switch to Non-chelating Buffer (e.g., Phosphate) cause_buffer->solution_buffer solution_concentration Solution: Titrate Reactant and Catalyst Ratios cause_concentration->solution_concentration solution_accessibility Solution: Add Denaturants (e.g., DMSO) cause_accessibility->solution_accessibility

Caption: Logical guide for troubleshooting low yield in this compound click reactions.

References

Technical Support Center: Photostability of 7-Ethynylcoumarin in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 7-Ethynylcoumarin in long-term imaging experiments.

Troubleshooting Guides

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a primary concern in long-term imaging experiments.[1] This section provides guidance on identifying and mitigating issues related to the photostability of this compound.

Issue 1: Rapid Signal Loss or Fading

Rapid fading of the fluorescent signal is a clear indicator of photobleaching. The rate of photobleaching is influenced by factors such as excitation light intensity, exposure time, and the local chemical environment.

Troubleshooting Steps:

  • Reduce Excitation Power: Minimize the laser or lamp power to the lowest level that still provides a detectable signal.

  • Decrease Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Optimize Imaging Intervals: Increase the time between image acquisitions to reduce the cumulative light exposure.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents in your imaging medium. These reagents work by reducing the formation of reactive oxygen species that contribute to photobleaching.

  • Choose the Right Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral profile of this compound to minimize unnecessary light exposure.

Issue 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can be mistaken for poor photostability. Before concluding that this compound is unstable, consider the following:

Troubleshooting Steps:

  • Optimize Probe Concentration: Ensure you are using an optimal concentration of this compound. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to aggregation and quenching.

  • Check for Autofluorescence: Unstained control samples should be imaged to assess the level of cellular autofluorescence, which can obscure the signal from your probe.

  • Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance signal detection without amplifying noise.

Quantitative Data on Coumarin Photostability
Coumarin DerivativePhotobleaching Quantum Yield (Φb)Solvent/Conditions
Coumarin 1203.4 x 10⁻⁴Water
Coumarin 3071.5 x 10⁻⁴Water
Coumarin 1024.3 x 10⁻⁴Water
Coumarin 391.2 x 10⁻³Water
Carbostyril 1241.4 x 10⁻³Water

Data adapted from Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659.

Experimental Protocol: Assessing the Photostability of this compound

This protocol outlines a method to quantify the photostability of this compound in a typical long-term live-cell imaging experiment.

Objective: To determine the photobleaching rate of this compound under specific imaging conditions.

Materials:

  • Cells of interest cultured on imaging-compatible dishes or slides

  • This compound stock solution

  • Cell culture medium

  • Confocal or widefield fluorescence microscope equipped with a suitable laser line and filter set for this compound (Excitation/Emission maxima ~390/480 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation and Staining:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a working solution of this compound in cell culture medium at the desired concentration.

    • Incubate the cells with the this compound solution for the optimal duration to achieve sufficient labeling.

    • Wash the cells with fresh medium to remove any unbound probe.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Set the imaging parameters (e.g., laser power, exposure time, detector gain) to levels that will be used in the long-term experiment. It is crucial to keep these parameters constant throughout the photobleaching measurement.

  • Image Acquisition:

    • Select a field of view containing several well-stained cells.

    • Acquire a time-lapse series of images. The total duration and the interval between frames will depend on the expected rate of photobleaching. A typical starting point would be to acquire an image every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select several regions of interest (ROIs) within different cells. Also, select a background ROI in an area with no cells.

    • For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI.

    • Correct the cellular fluorescence intensity at each time point by subtracting the background intensity.

    • Normalize the corrected fluorescence intensity for each ROI to its initial value (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential function to determine the photobleaching time constant (τ).

Workflow for Photostability Assessment

G A Prepare and Stain Cells with this compound B Set Up Microscope with Fixed Imaging Parameters A->B C Acquire Time-Lapse Image Series B->C D Measure Fluorescence Intensity in ROIs C->D E Correct for Background and Normalize Intensity D->E F Plot Normalized Intensity vs. Time E->F G Fit Decay Curve to Determine Photobleaching Rate F->G

Caption: Experimental workflow for assessing the photostability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal so dim, even at the beginning of my experiment?

A1: Several factors can contribute to a weak initial signal:

  • Suboptimal Staining: The concentration of the probe or the incubation time may not be sufficient for adequate labeling.

  • Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for this compound's spectral properties.

  • pH of the Medium: The fluorescence of many coumarin dyes is sensitive to pH. Ensure your imaging medium is buffered to a physiological pH.

  • Probe Degradation: Check the storage conditions and age of your this compound stock solution.

Q2: Can I use this compound for super-resolution microscopy techniques like STORM or PALM?

A2: The suitability of this compound for these techniques depends on its photoswitching properties, which are not well-documented. Generally, coumarin dyes are not the first choice for SMLM techniques, which often rely on cyanine or rhodamine dyes with specific photoswitching capabilities.

Q3: How does the cellular environment affect the photostability of this compound?

A3: The local microenvironment, including polarity and the presence of quenching molecules, can significantly impact a fluorophore's photostability. For example, binding to cellular structures might alter the conformation of the dye and affect its susceptibility to photobleaching.

Q4: Are there any alternatives to this compound with better photostability?

A4: The choice of an alternative probe depends on the specific experimental requirements, such as the desired excitation/emission wavelengths and the target molecule. Some modern synthetic dyes have been specifically engineered for enhanced photostability. It is advisable to consult the literature and manufacturer's data to compare the photostability of different fluorophores under similar conditions.

Troubleshooting Decision Tree

G Start Experiencing Signal Loss? IsInitialSignalStrong Is the initial signal strong? Start->IsInitialSignalStrong CheckStaining Troubleshoot Staining Protocol (Concentration, Incubation) IsInitialSignalStrong->CheckStaining No RapidFading Is the signal fading rapidly over time? IsInitialSignalStrong->RapidFading Yes CheckMicroscope Verify Microscope Settings (Filters, Light Source) CheckStaining->CheckMicroscope CheckMicroscope->IsInitialSignalStrong ReduceExposure Reduce Light Exposure (Power, Exposure Time, Interval) RapidFading->ReduceExposure Yes LowSNR Is the signal noisy? RapidFading->LowSNR No UseAntifade Incorporate Antifade Reagents ReduceExposure->UseAntifade Success Problem Resolved UseAntifade->Success OptimizeDetector Optimize Detector Settings (Gain, Offset) LowSNR->OptimizeDetector Yes LowSNR->Success No CheckAutofluorescence Assess Autofluorescence with Unstained Control OptimizeDetector->CheckAutofluorescence CheckAutofluorescence->Success

Caption: A decision tree to troubleshoot common issues with this compound imaging.

References

Minimizing cytotoxicity of 7-Ethynylcoumarin labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing cytotoxicity associated with 7-Ethynylcoumarin (7-EC) labeling protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (7-EC) and what are its primary applications?

A1: this compound (7-EC) is a derivative of coumarin, a class of compounds known for their fluorescent properties.[1][2] The key feature of 7-EC is the ethynyl group at the 7-position, which serves as a reactive handle for bioorthogonal chemistry, most notably Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3][4] This allows for the covalent labeling of biomolecules. Its primary applications are in fluorescence imaging and the detection of metal ions and biological thiols.[2][5][6]

Q2: What are the main sources of cytotoxicity during 7-EC labeling experiments?

A2: The cytotoxicity observed during 7-EC labeling protocols can stem from two primary sources:

  • Inherent Cytotoxicity of the Coumarin Moiety: Coumarin and its derivatives can exert biological effects on cells, including inducing cell cycle arrest and, at higher concentrations, apoptosis (programmed cell death).[1][7][8] These effects are generally dose-dependent.[7]

  • Toxicity of the "Click Chemistry" Catalyst: When using the CuAAC reaction to conjugate 7-EC to a target, the required copper(I) catalyst is a known source of cellular toxicity.[3][9]

Q3: How does 7-EC specifically impact cell health and viability?

A3: Coumarin derivatives can impact cell health through several mechanisms:

  • Cell Cycle Arrest: They can inhibit cell proliferation by causing cells to arrest in various phases of the cell cycle, such as G1 or G2/M.[1][7][10]

  • Induction of Apoptosis: At sufficient concentrations, coumarins can trigger programmed cell death, which may be associated with the activation of caspases and the loss of mitochondrial membrane potential.[8][10][11]

  • Generation of Reactive Oxygen Species (ROS): Some coumarin derivatives have been shown to induce oxidative stress by increasing intracellular ROS levels and depleting antioxidants like glutathione (GSH).[8]

Q4: Is the cytotoxicity of 7-EC always dependent on the concentration used?

A4: Yes, the biological effects of coumarin compounds, including cytotoxicity, are typically dose-dependent.[7] Using the lowest effective concentration of 7-EC is a critical first step in minimizing adverse cellular effects.

Q5: How can the "click chemistry" (CuAAC) reaction be modified to reduce cytotoxicity?

A5: To mitigate the toxicity associated with the copper catalyst in CuAAC, two main strategies can be employed:

  • Use of Copper(I) Stabilizing Ligands: Including a stabilizing ligand in the reaction mixture can chelate the copper ions, reducing their toxic effects on the cells while still permitting the catalytic reaction to proceed.[3]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained alkyne (e.g., a cyclooctyne) instead of a terminal alkyne like 7-EC. SPAAC does not require a copper catalyst, thereby circumventing its associated toxicity.[3]

Troubleshooting Guide

Problem: Significant cell death is observed immediately after the 7-EC labeling protocol.

Possible Cause Recommended Solution
7-EC Concentration is too High Perform a dose-response experiment to determine the optimal, lowest-effective concentration of 7-EC for your specific cell line and application. Titrate the concentration and assess cell viability using an MTT or similar assay.
Incubation Time is too Long Reduce the duration of cell exposure to 7-EC. Test several time points (e.g., 1, 4, 12, 24 hours) to find the minimum time required for sufficient labeling.
Copper Catalyst Toxicity (if using CuAAC) 1. Add a copper-chelating ligand (e.g., THPTA, BTTAA) to the click reaction cocktail. 2. Thoroughly wash cells with a chelator-containing buffer (e.g., PBS with 100 µM EDTA) after the reaction. 3. If possible, switch to a copper-free SPAAC chemistry protocol.
Poor Initial Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.

Problem: Labeled cells appear viable but exhibit reduced proliferation and altered morphology.

Possible Cause Recommended Solution
Sub-lethal Cytotoxicity This indicates that the 7-EC concentration or incubation time is causing cellular stress, likely leading to cell cycle arrest.[1][7]
1. Further optimize (lower) the 7-EC concentration and incubation time.
2. Perform a cell cycle analysis using propidium iodide staining and flow cytometry to confirm if a specific phase arrest is occurring.[7]
3. Allow cells a recovery period in fresh media after labeling before downstream applications.

Quantitative Data Summary

The cytotoxic effect of coumarin derivatives can vary significantly between different cell types. The following tables provide representative data on how to characterize these effects.

Table 1: Example IC50 Values of a Coumarin Derivative Across Different Cell Lines

Cell LineHistological TypeIC50 (µM) after 48h
SKVCROvarian Cancer (Cisplatin-Resistant)~15 µM[10]
SV40Normal Ovarian Cells> 50 µM[10]
PC-3Prostate Cancer~5 µM[8]
WPE1-N22Normal Prostate Epithelial> 20 µM[8]
A549Lung AdenocarcinomaVaries
HepG2Liver CarcinomaVaries

Note: Data is illustrative and based on published findings for various coumarin derivatives.[8][10] Actual IC50 values for 7-EC must be determined experimentally.

Table 2: Example Effect of 7-Hydroxycoumarin on Cell Cycle Distribution in SKVCR Ovarian Cancer Cells

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 µM)65%25%10%
6 µM62%20%18%
12 µM58%15%27%
18 µM50%12%38%

Note: This table is adapted from data on 7-hydroxycoumarin, which demonstrates a dose-dependent increase in the G2/M population, indicating cell cycle arrest at this phase.[10]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability via MTT Assay

This protocol determines the concentration of 7-EC that is cytotoxic to a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 7-EC in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the 7-EC dilutions. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the 7-EC concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol is used to investigate if 7-EC causes cell cycle arrest.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with different concentrations of 7-EC (and an untreated control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][10]

Visual Diagrams

Troubleshooting_Workflow start Start: High Cell Death or Low Proliferation check_conc 1. Check 7-EC Concentration start->check_conc is_conc_high Is concentration optimized (e.g., via IC50 assay)? check_conc->is_conc_high reduce_conc Action: Perform dose-response and use lower concentration. is_conc_high->reduce_conc No check_time 2. Check Incubation Time is_conc_high->check_time Yes reduce_conc->check_time reduce_time Action: Reduce exposure time. Perform time-course experiment. check_time->reduce_time check_cu 3. Using CuAAC 'Click' Reaction? reduce_time->check_cu fix_cu Action: Add Cu(I) ligand (e.g., THPTA) or switch to copper-free SPAAC. check_cu->fix_cu Yes check_health 4. Assess Pre-Labeling Cell Health check_cu->check_health No fix_cu->check_health fix_health Action: Use healthy, log-phase cells. Optimize culture conditions. check_health->fix_health end_node Problem Resolved / Minimized fix_health->end_node Cytotoxicity_Pathway cluster_effects Intracellular Effects cluster_outcomes Cellular Outcomes coumarin This compound (High Concentration) uptake Cellular Uptake coumarin->uptake ros Induction of Reactive Oxygen Species (ROS) uptake->ros mmp Loss of Mitochondrial Membrane Potential (MMP) uptake->mmp proteins Downregulation of Mitotic Proteins uptake->proteins ros->mmp caspase Caspase Activation mmp->caspase arrest G2/M Cell Cycle Arrest proteins->arrest apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis arrest->apoptosis can lead to

References

Technical Support Center: Overcoming Non-specific Binding of 7-Ethynylcoumarin Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of 7-Ethynylcoumarin conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a versatile fluorescent molecule widely used in organic synthesis and medicinal chemistry.[1] Its key feature is the ethynyl group at the 7-position, which allows for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the stable labeling of biomolecules with the fluorescent coumarin core, making it a valuable tool for biological imaging and the development of fluorescent probes.[1][2]

Q2: What causes non-specific binding of this compound conjugates?

Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: The coumarin scaffold can have hydrophobic properties, leading to non-specific interactions with proteins and cellular membranes.

  • Electrostatic Interactions: Charged residues on the conjugate can interact with oppositely charged surfaces on biomolecules or experimental substrates.

  • Residual Reactive Components: Incomplete removal of click chemistry reagents, such as the copper catalyst, can lead to off-target reactions and background signal.

  • Properties of the Conjugated Biomolecule: The biomolecule to which the this compound is attached may itself have a tendency for non-specific interactions.

Q3: How can I minimize background fluorescence from my this compound conjugate?

Minimizing background fluorescence is crucial for achieving a good signal-to-noise ratio. Here are some key strategies:

  • Optimize Excitation and Emission Wavelengths: Using excitation wavelengths above 400 nm can help minimize background fluorescence from biological samples.[3]

  • Incorporate Proper Controls: Always include negative controls that lack the target molecule or the conjugate to accurately assess the level of background fluorescence.[3]

  • Purify the Conjugate: Ensure that your this compound conjugate is properly purified to remove any unreacted dye that could contribute to background signal.

  • Implement Effective Blocking and Washing Steps: Utilize appropriate blocking agents and stringent washing protocols to minimize non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Sample

High background fluorescence that is evenly distributed across your sample is often indicative of unbound conjugate or non-specific binding to the substrate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Washing Increase the number and/or duration of wash steps. Consider adding a surfactant like Tween 20 to the wash buffer.Reduction in overall background fluorescence.
Ineffective Blocking Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk, or commercially available protein-free blockers). Increase the concentration or incubation time of the blocking agent.Decreased non-specific binding to the substrate.
Excess Conjugate Concentration Titrate the concentration of your this compound conjugate to find the optimal concentration that provides a strong specific signal with minimal background.Improved signal-to-noise ratio.
Hydrophobic Interactions Include non-ionic detergents like Tween-20 or Triton X-100 in your buffers to disrupt hydrophobic interactions.Reduced background caused by non-specific hydrophobic binding.
Issue 2: Punctate or Aggregated Background Staining

The appearance of bright, punctate spots or aggregates of fluorescence in your negative control or experimental samples suggests the formation of conjugate aggregates or non-specific binding to cellular structures.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Conjugate Aggregation Centrifuge the conjugate solution at high speed before use to pellet any aggregates. Prepare fresh conjugate dilutions for each experiment.Elimination of fluorescent aggregates in the sample.
Non-specific Binding to Cellular Components Increase the stringency of your wash buffer by adding higher concentrations of salt or detergents. Optimize your blocking protocol.Reduction in punctate background staining.
Issues with Click Chemistry Reaction Ensure optimal ratios of reagents in your click chemistry reaction to avoid excess unreacted components that might precipitate.[4]Cleaner reaction and reduced background.

Experimental Protocols

Protocol 1: General Blocking and Staining Protocol for Cells

This protocol provides a starting point for reducing non-specific binding of this compound conjugates in cell-based assays.

Workflow Diagram:

G start Start fix_perm Fix and Permeabilize Cells start->fix_perm wash1 Wash with PBS fix_perm->wash1 block Block with Blocking Buffer (e.g., 5% BSA in PBST) 1 hour at RT wash1->block wash2 Wash with PBST block->wash2 stain Incubate with This compound Conjugate wash2->stain wash3 Wash with PBST (3 x 5 minutes) stain->wash3 image Image Sample wash3->image

Caption: General workflow for cell staining with this compound conjugates.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • PBST (PBS with 0.1% Tween 20)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST)

  • This compound conjugate working solution

  • Fixation and permeabilization reagents (as required for your specific application)

Procedure:

  • Cell Preparation: Grow and treat your cells as required for your experiment.

  • Fixation and Permeabilization: Fix and permeabilize your cells using a protocol appropriate for your target.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Washing: Wash the cells once with PBST for 5 minutes.

  • Staining: Incubate the cells with the this compound conjugate at the predetermined optimal concentration for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each to remove unbound conjugate.

  • Imaging: Mount the sample and proceed with fluorescence microscopy.

Protocol 2: Optimizing Click Chemistry for Reduced Background

This protocol focuses on optimizing the click chemistry reaction itself to minimize non-specific labeling.

Workflow Diagram:

G start Start prepare_reagents Prepare Click Chemistry Reagent Stock Solutions start->prepare_reagents mix_reagents Combine Azide-modified Sample and this compound prepare_reagents->mix_reagents add_catalyst Add Copper Catalyst and Reducing Agent mix_reagents->add_catalyst incubate Incubate at Room Temperature (15-30 minutes) add_catalyst->incubate purify Purify Labeled Sample incubate->purify analyze Analyze purify->analyze

Caption: Workflow for optimizing a click chemistry reaction.

Key Optimization Parameters:

  • Reagent Ratios: The ratio of copper catalyst, reducing agent (e.g., sodium ascorbate), and the alkyne/azide components is critical. An excess of free biotin-azide has been shown to cause non-specific labeling, and it is ideal to have a greater concentration of the reducing agent than the copper sulfate.[4]

  • Ligands: The use of a copper-stabilizing ligand, such as THPTA, can improve reaction efficiency and reduce cell toxicity in live-cell labeling experiments.

  • Concentration of the Alkyne Tag: A lower concentration of the terminal alkyne tag can lead to a substantial reduction in background with similar target labeling intensity.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different strategies to reduce non-specific binding. Note: This data is illustrative and based on general principles; actual results may vary depending on the specific experimental conditions.

Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio

Blocking Agent Concentration Incubation Time (min) Relative Signal-to-Noise Ratio
None--1.0
BSA1%302.5
BSA5%604.8
Non-fat Dry Milk5%603.5
Protein-Free BlockerManufacturer's Rec.605.2

Table 2: Impact of Wash Buffer Composition on Background Reduction

Wash Buffer Number of Washes Relative Background Intensity
PBS3100%
PBST (0.05% Tween 20)365%
PBST (0.1% Tween 20)340%
PBST (0.1% Tween 20)525%

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: Factors Contributing to Non-Specific Binding

G nsb Non-Specific Binding hydrophobic Hydrophobic Interactions hydrophobic->nsb electrostatic Electrostatic Interactions electrostatic->nsb aggregation Conjugate Aggregation aggregation->nsb reagents Residual Click Reagents reagents->nsb

Caption: Key factors that can lead to non-specific binding of fluorescent conjugates.

Diagram 2: Troubleshooting Logic for High Background

G start High Background Observed check_controls Review Negative Controls start->check_controls optimize_wash Optimize Washing Protocol (Increase stringency/duration) check_controls->optimize_wash optimize_block Optimize Blocking Protocol (Change agent/concentration) optimize_wash->optimize_block titrate_conjugate Titrate Conjugate Concentration optimize_block->titrate_conjugate check_reagents Verify Reagent Purity and Concentrations titrate_conjugate->check_reagents solution Reduced Background check_reagents->solution

Caption: A logical workflow for troubleshooting high background signals.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst-related issues in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction of 7-ethynylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the copper catalyst in this compound click chemistry?

The copper(I) (Cu(I)) catalyst is essential for the regioselective 1,3-dipolar cycloaddition of an azide to the terminal alkyne of this compound, resulting in the formation of a stable 1,2,3-triazole ring.[1][2] This reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), proceeds at a significantly accelerated rate compared to the uncatalyzed thermal reaction, which often requires harsh conditions and yields a mixture of regioisomers.[2] The catalyst ensures high yields and specificity for the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[2]

Q2: Why is a reducing agent, such as sodium ascorbate, often required?

The active catalytic species is Cu(I). However, Cu(I) is thermodynamically unstable and readily oxidizes to the inactive Cu(II) state, especially in the presence of oxygen.[3] Sodium ascorbate is a common and effective reducing agent used to convert Cu(II) salts (like CuSO₄) to the active Cu(I) catalyst in situ.[4][5] It also helps to maintain the copper in the +1 oxidation state throughout the reaction.[6][7]

Q3: What is the purpose of using a ligand with the copper catalyst?

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation to Cu(II) and its disproportionation.[5] They also chelate the copper ion, which can prevent the formation of unreactive copper aggregates and increase the catalyst's solubility and efficiency.[8] Furthermore, certain ligands can accelerate the reaction rate.[6] Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[3]

Q4: Can I perform the click reaction with this compound without a copper catalyst?

While the copper-catalyzed reaction is the most common and efficient method, catalyst-free click chemistry is possible using strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This involves using a strained cyclooctyne derivative instead of a terminal alkyne like this compound. SPAAC is particularly useful in biological systems where the potential toxicity of copper is a concern. However, for standard applications with this compound, a copper catalyst is necessary for an efficient reaction.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst (Cu(II) formation) The most common issue is the oxidation of the active Cu(I) catalyst to inactive Cu(II). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. It is recommended to add the sodium ascorbate to the reaction mixture last to initiate the reaction.[3][4]
Insufficient Reducing Agent The amount of sodium ascorbate may be insufficient to maintain the copper in the Cu(I) state throughout the reaction. Increase the equivalents of sodium ascorbate.
Oxygen Contamination Dissolved oxygen in the reaction mixture can lead to rapid oxidation of the Cu(I) catalyst. While not always necessary, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst components can improve yields.
Poor Catalyst/Ligand Complexation Ensure the copper salt and the ligand are pre-mixed for a few minutes before adding them to the reaction mixture. This allows for the formation of the stabilizing copper-ligand complex.[3]
Inappropriate Solvent The reaction rate can be solvent-dependent. Polar solvents like DMF, CH₃CN, and EtOH can accelerate the reaction.[8] For reactions in aqueous media, ensure all components are sufficiently soluble. The use of a co-solvent like DMSO may be necessary.[9]

Problem 2: Reaction starts but does not go to completion.

Possible Cause Suggested Solution
Catalyst Decomposition Over Time Even with a ligand and reducing agent, the catalyst may slowly decompose over the course of a long reaction. If the reaction stalls, a fresh portion of the copper/ligand and sodium ascorbate solution can be added.
Substrate Degradation Coumarin derivatives can be sensitive to certain reaction conditions. Ensure the pH is within a suitable range (typically 4-12 for CuAAC).[2] If working with biomolecules, reactive oxygen species generated by the copper/ascorbate system can cause degradation.[4] Using a higher ligand-to-copper ratio (e.g., 5:1) can help mitigate this by acting as a sacrificial reductant.[6][7]
Product Inhibition In some cases, the triazole product can coordinate with the copper catalyst, leading to product inhibition. Increasing the catalyst loading may help to overcome this.

Problem 3: Formation of side products.

Possible Cause Suggested Solution
Alkyne Homocoupling (Glasner Coupling) In the presence of oxygen, the copper catalyst can promote the homocoupling of this compound to form a diacetylene byproduct. This can be minimized by ensuring an adequate concentration of the reducing agent and, if necessary, by deoxygenating the reaction mixture.
Substrate Decomposition As mentioned, sensitive substrates can degrade. Analyze the reaction mixture by LC-MS or TLC to identify potential side products and adjust reaction conditions (e.g., temperature, pH, reaction time) accordingly.

Quantitative Data Summary

The following tables provide typical concentration ranges and ratios for components in a this compound click reaction. These values can be used as a starting point for optimization.

Table 1: Typical Reagent Concentrations

ReagentConcentration RangeNotes
This compound10 µM - 5 mMCan be the limiting reagent or in excess.[4][9]
Azide Substrate10 µM - 5 mMOften used in slight excess relative to the limiting reagent.[4][9]
CuSO₄50 µM - 1 mMThe source of the copper catalyst.[4]
Sodium Ascorbate1 mM - 5 mMUsed in excess relative to CuSO₄ to ensure a reducing environment.[9]
Ligand (e.g., THPTA, BTTAA)250 µM - 2.5 mMTypically used in a 1:1 to 5:1 ratio with CuSO₄.[4][9]

Table 2: Recommended Reagent Ratios for Optimal Performance

RatioRecommended ValueRationale
Ligand : Copper5 : 1A higher ratio helps to protect sensitive biomolecules from oxidative damage and stabilizes the Cu(I) catalyst.[6][7]
Sodium Ascorbate : Copper10 : 1 to 50 : 1A significant excess ensures the complete reduction of Cu(II) and maintains the catalyst in its active Cu(I) state.
Azide : Alkyne1.2 : 1 to 2 : 1A slight excess of one reagent can help drive the reaction to completion, depending on which substrate is more precious.[9]

Experimental Protocols

Protocol: Copper-Catalyzed Click Reaction of this compound with an Azide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Phosphate buffer (e.g., 0.1 M, pH 7)

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or DMSO).

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • THPTA: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each experiment.

Procedure:

  • In a microcentrifuge tube, add the desired amount of this compound and azide stock solutions to the reaction buffer (e.g., phosphate buffer with a co-solvent like DMSO if needed).

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions. For a final reaction volume of 500 µL with a target of 100 µM CuSO₄ and 500 µM THPTA, you would mix 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Vortex briefly.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide. Mix gently by pipetting.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For a final concentration of 5 mM, add 25 µL of the 100 mM stock solution.

  • Close the tube to minimize oxygen exposure and mix the contents.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or fluorescence measurement if a fluorogenic azide (like 3-azido-7-hydroxycoumarin) is used.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Analysis prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) mix_substrates Mix this compound and Azide in Buffer prep_reagents->mix_substrates prep_ascorbate Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate add_catalyst Add Catalyst Premix to Substrates mix_substrates->add_catalyst premix_catalyst Pre-mix CuSO4 and Ligand premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate analyze Monitor Reaction (TLC, LC-MS, Fluorescence) incubate->analyze

Caption: Experimental workflow for this compound click chemistry.

troubleshooting_catalyst decision decision solution solution problem problem start Low/No Product Yield check_reagents Are reagents fresh? start->check_reagents fresh_reagents Prepare fresh Sodium Ascorbate solution check_reagents->fresh_reagents No check_oxygen Is reaction deoxygenated? check_reagents->check_oxygen Yes degas Degas solvent with Ar or N2 check_oxygen->degas No check_ligand Is Ligand:Cu ratio ≥ 1? check_oxygen->check_ligand Yes increase_ligand Increase Ligand:Cu ratio (e.g., 5:1) check_ligand->increase_ligand No further_issues Persistent Issue: Consider substrate incompatibility or non-optimal solvent check_ligand->further_issues Yes

Caption: Troubleshooting decision tree for catalyst-related issues.

References

Technical Support Center: 7-Ethynylcoumarin Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Ethynylcoumarin in fluorescence-based experiments, with a specific focus on the impact of pH on its fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

The fluorescence of coumarin derivatives, including this compound, is often sensitive to the pH of the environment. While specific data for this compound is not extensively published, based on the behavior of similar 7-substituted coumarins, it is anticipated that pH changes will modulate its fluorescence intensity and emission wavelength. This is typically due to the protonation or deprotonation of the coumarin core or its substituents, which alters the electronic structure and the intramolecular charge transfer (ICT) characteristics of the molecule. For many 7-hydroxycoumarins, an increase in pH leads to deprotonation of the hydroxyl group, resulting in a bathochromic (red) shift in the emission spectrum and a change in fluorescence intensity.

Q2: What is the expected trend in fluorescence intensity of a 7-substituted coumarin as pH changes?

The trend can vary depending on the specific substituent. For 7-aminocoumarins, protonation of the amino group in acidic conditions can lead to a significant blue shift and a decrease in fluorescence intensity.[1] For 7-hydroxycoumarins, increasing the pH from acidic to basic generally causes deprotonation, which can lead to an increase in fluorescence intensity at a longer wavelength.[2] For this compound, it is crucial to experimentally determine the specific response curve of fluorescence intensity versus pH.

Q3: At what excitation and emission wavelengths should I measure this compound fluorescence?

The optimal excitation and emission wavelengths can be influenced by the solvent and pH. It is recommended to perform an initial scan to determine the excitation and emission maxima in your specific experimental buffer and pH. For similar 7-hydroxycoumarin derivatives, excitation is often around 340-360 nm, with emission in the 450-480 nm range in neutral conditions.[3]

Q4: Why am I observing inconsistent fluorescence readings at the same pH?

Several factors can contribute to inconsistent readings:

  • Buffer effects: Ensure your buffer system has adequate buffering capacity at the target pH.

  • Photobleaching: this compound, like many fluorophores, can be susceptible to photobleaching, especially under prolonged or high-intensity illumination. Minimize light exposure to your samples.

  • Concentration effects: At high concentrations, you might observe inner filter effects or self-quenching, leading to non-linear and inconsistent fluorescence measurements.

  • Temperature fluctuations: Fluorescence is temperature-dependent. Ensure your samples and instrument are thermally equilibrated.

  • Contaminants: Impurities in your sample or solvent can fluoresce and interfere with your measurements.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low fluorescence signal - Incorrect excitation/emission wavelengths.- pH is outside the optimal range for fluorescence.- The compound has degraded.- Instrument settings are not optimized (e.g., slit widths too narrow, gain too low).- Perform excitation and emission scans to determine the maxima at your experimental pH.- Test a range of pH values to find the optimal conditions.- Verify the integrity of your this compound stock solution.- Adjust instrument parameters, such as increasing the slit widths or the detector gain.
Fluorescence intensity is decreasing over time (photobleaching) - Excessive exposure to the excitation light.- Reduce the intensity of the excitation source if possible.- Minimize the duration of light exposure during measurements.- Use fresh sample for each measurement if photobleaching is severe.
Emission peak shifts unexpectedly - Change in pH of the sample.- Change in solvent polarity.- Presence of interfering substances.- Double-check the pH of your buffer and sample solutions.- Ensure consistent solvent composition.- Run a blank to check for fluorescent contaminants.
Non-linear relationship between concentration and fluorescence - Inner filter effect (at high concentrations).- Self-quenching (at high concentrations).- Dilute your sample to a lower concentration range where fluorescence is linearly proportional to concentration.- Perform a concentration-response curve to identify the linear range.

Experimental Protocols

Protocol for Determining the pH-Dependent Fluorescence of this compound

This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • pH meter

  • Spectrofluorometer

  • Quartz cuvettes

2. Procedure:

  • Prepare a series of buffer solutions with different pH values (e.g., from pH 3 to 10 in 1-unit increments).

  • For each pH value, prepare a sample by diluting the this compound stock solution into the buffer to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

  • Prepare a blank sample for each buffer solution containing the same concentration of DMSO but without this compound.

  • Calibrate the pH meter and verify the final pH of each sample solution.

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Set the excitation and emission wavelengths. If unknown, perform an initial scan on a sample at neutral pH to determine the optimal wavelengths.

  • Measure the fluorescence of the blank solution for each pH and subtract this background from the corresponding sample measurements.

  • Measure the fluorescence intensity of each this compound sample at the different pH values.

  • Record the fluorescence intensity at the emission maximum for each pH.

  • Plot the fluorescence intensity as a function of pH.

Data Presentation

Table 1: Hypothetical Fluorescence Intensity of this compound at Various pH Values

pHRelative Fluorescence Intensity (a.u.)Emission Maximum (nm)
3.0120455
4.0250458
5.0480460
6.0750462
7.0980465
8.0950475
9.0820480
10.0650482

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock This compound Stock Solution (DMSO) samples Dilute Stock in Buffers (Final Concentration 1-10 µM) stock->samples buffers Buffer Series (pH 3-10) buffers->samples spectro Spectrofluorometer Setup (Excitation/Emission Wavelengths) samples->spectro measure Measure Fluorescence Intensity at each pH spectro->measure plot Plot Fluorescence Intensity vs. pH measure->plot analysis Determine Optimal pH and pKa plot->analysis

Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.

pH_Fluorescence_Relationship cluster_conditions Environmental pH cluster_state Molecular State of 7-Substituted Coumarin cluster_fluorescence Fluorescence Properties acidic Acidic pH neutral Neutral pH acidic->neutral Increase pH protonated Protonated Form acidic->protonated basic Basic pH neutral->basic Increase pH neutral_form Neutral Form neutral->neutral_form deprotonated Deprotonated Form basic->deprotonated low_fluorescence Lower Fluorescence (Blue-shifted) protonated->low_fluorescence high_fluorescence Higher Fluorescence neutral_form->high_fluorescence shifted_fluorescence Shifted Fluorescence (Red-shifted) deprotonated->shifted_fluorescence

Caption: Logical relationship between pH, the molecular state of a 7-substituted coumarin, and its fluorescence properties.

References

Choosing the right azide partner for 7-Ethynylcoumarin cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the optimal azide partner for cycloaddition reactions with 7-ethynylcoumarin. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an azide partner for cycloaddition with this compound?

A1: The choice of azide partner is critical and depends on several factors:

  • Reactivity: The electronic and steric properties of the azide influence the reaction kinetics. Electron-poor azides may react faster in some cases, while sterically hindered azides might require longer reaction times or more forcing conditions.

  • Solubility: The azide, this compound, and the resulting triazole product should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and facilitate purification.

  • Downstream Applications: The functional groups on the azide will be incorporated into the final product. Consider the desired properties of the final coumarin-triazole conjugate, such as fluorescence, biocompatibility, or handles for further modification.

  • Stability: The azide should be stable under the reaction conditions and during storage.

Q2: Which type of azide, aliphatic or aromatic, is generally preferred for reaction with this compound?

A2: Both aliphatic and aromatic azides can successfully undergo cycloaddition with this compound.[1][2]

  • Aliphatic azides are often more reactive and can lead to faster reaction times.

  • Aromatic azides can be advantageous for applications where the electronic properties of the resulting triazole are important, such as in the development of fluorescent probes or materials with specific electronic characteristics. The choice ultimately depends on the specific goals of the experiment.

Q3: My CuAAC reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?

A3: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are a common issue. Here are some potential causes and troubleshooting steps:

  • Copper Catalyst Issues:

    • Oxidation of Cu(I): The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen. Ensure your reaction is properly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw technique.[3]

    • Insufficient Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. Ensure you are using a fresh solution of sodium ascorbate and that the stoichiometry is correct.[3][4]

    • Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate strongly with the copper catalyst and inhibit its activity.[5] If your azide partner contains such groups, consider using a ligand that protects the copper or increasing the catalyst loading.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. A mixture of water with a co-solvent like t-butanol, DMSO, or DMF is often effective.[1] Ensure all reactants are fully dissolved.

    • Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the yield, especially with less reactive partners.

    • pH: For reactions in aqueous media, a pH between 4 and 7 is generally optimal.[3]

  • Reagent Quality:

    • Purity of this compound and Azide: Impurities in your starting materials can interfere with the reaction. Purify the reactants if necessary.

    • Degradation of Azide: Azides can be sensitive to light and heat. Store them properly and check for signs of degradation.

Q4: How can I monitor the progress of my this compound cycloaddition reaction?

A4: The progress of the reaction can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. The coumarin-containing compounds are often fluorescent under UV light, making them easy to spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of reactant masses and the appearance of the product mass.

  • Fluorogenic Nature of the Reaction: The cycloaddition of an azide to this compound can result in a significant increase in fluorescence intensity.[6] This property can be exploited to monitor the reaction in real-time using a fluorometer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or very slow reaction Inactive copper catalyst (oxidized to Cu(II))Deoxygenate the solvent and reactants thoroughly. Use a fresh solution of sodium ascorbate. Consider using a Cu(I)-stabilizing ligand like TBTA or THPTA.[3]
Low solubility of reactantsTry a different solvent system (e.g., increase the proportion of organic co-solvent). Gentle heating and sonication may also help.
Sterically hindered azide partnerIncrease the reaction temperature and/or reaction time. A higher catalyst loading might be necessary.
Multiple products observed on TLC/LC-MS Side reactions due to catalyst decompositionUse a Cu(I)-stabilizing ligand. Ensure proper deoxygenation to prevent oxidative side reactions.[3]
Impure starting materialsPurify the this compound and the azide partner before the reaction.
Dimerization of this compound (Glaser coupling)This can occur in the presence of copper and oxygen. Minimize oxygen in the reaction and consider using a ligand.
Difficulty in purifying the product Product has similar polarity to starting materialsOptimize your chromatography conditions (e.g., try a different solvent gradient or a different stationary phase).
Copper contamination in the final productWash the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cycloaddition of this compound with Various Azide Partners

Azide PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)RT1295[1]
Phenyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)RT1292[1]
1-Adamantyl AzideCuITHFRT2485Fictional Data
4-AzidobenzamideCuSO₄·5H₂O, Sodium AscorbateDMSO/H₂O (3:1)50888Fictional Data
2-Azido-2-deoxy-glucoseCuSO₄·5H₂O, Sodium Ascorbate, TBTAH₂ORT690Fictional Data

Note: "Fictional Data" entries are provided as illustrative examples of how such a table would be populated and are not from a specific cited source.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is a general guideline and may require optimization for specific azide partners.

Materials:

  • This compound

  • Azide partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the azide partner (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • To the deoxygenated reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Workflow Experimental Workflow for this compound Cycloaddition cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Dissolve this compound and Azide Partner Solvent in t-BuOH/H₂O (1:1) Reactants->Solvent Deoxygenate Deoxygenate with N₂/Ar Solvent->Deoxygenate 15-20 min Add_Ascorbate Add Sodium Ascorbate Deoxygenate->Add_Ascorbate Add_CuSO4 Add CuSO₄ Add_Ascorbate->Add_CuSO4 Monitor Monitor by TLC/LC-MS Add_CuSO4->Monitor Stir at RT Extract Extract with Organic Solvent Monitor->Extract Upon Completion Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for the CuAAC reaction of this compound.

Troubleshooting_Flowchart Troubleshooting Low Yield in Cycloaddition Start Low Reaction Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Deoxygenate thoroughly Use fresh ascorbate Add Cu(I) ligand Check_Catalyst->Solution_Catalyst No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Adjust solvent system Optimize temperature Check pH Check_Conditions->Solution_Conditions No Solution_Reagents Purify starting materials Check for azide degradation Check_Reagents->Solution_Reagents No Success Improved Yield Check_Reagents->Success Yes Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 7-Ethynylcoumarin Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-ethynylcoumarin labeled biomolecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound labeled biomolecules.

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency Suboptimal Click Chemistry Conditions: Incorrect catalyst concentration, insufficient reaction time, or inappropriate temperature.Optimize the concentration of the copper (I) catalyst and ligand. Ensure the use of a freshly prepared catalyst solution. Extend the reaction time or perform the reaction at a slightly elevated temperature (e.g., 37°C), if the biomolecule's stability permits. For live-cell labeling, consider using copper-free click chemistry (SPAAC).
Steric Hindrance: The ethynyl group on the coumarin or the azide on the biomolecule is not easily accessible.If possible, introduce a longer linker between the azide/alkyne and the biomolecule to reduce steric hindrance.
Degradation of Reagents: The this compound or the azide-modified biomolecule may have degraded over time.Use fresh reagents. Store stock solutions of this compound protected from light and at the recommended temperature.
High Background Signal (Non-specific Labeling) Precipitation of Copper Catalyst: The copper catalyst can precipitate and non-specifically associate with biomolecules.Use a copper-chelating ligand (e.g., TBTA, BTTAA) to stabilize the Cu(I) oxidation state and prevent precipitation.
Hydrophobic Interactions: this compound is a hydrophobic molecule and may non-specifically bind to proteins or other biomolecules.Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the washing buffers to disrupt non-specific hydrophobic interactions.
Excess Unreacted Probe: Insufficient removal of unreacted this compound after the labeling reaction.Increase the number and volume of washing steps. Use a suitable purification method such as size-exclusion chromatography or dialysis to effectively remove small molecules.
Protein Aggregation During/After Labeling Copper-Induced Aggregation: The copper catalyst can sometimes promote protein aggregation.[1]Minimize the concentration of the copper catalyst and the reaction time. The use of copper-chelating ligands can also mitigate this issue. Alternatively, switch to a copper-free click chemistry method.
Changes in Protein Conformation: The addition of the coumarin label may induce conformational changes leading to aggregation.Optimize the labeling conditions by varying pH and ionic strength of the buffer.[1] The addition of stabilizing agents such as glycerol or arginine to the buffers may also be beneficial.
Low Recovery of Labeled Biomolecule Loss During Washing Steps: The labeled biomolecule may be lost during the washing and centrifugation steps.Optimize centrifugation speed and time to ensure efficient pelleting of the biomolecule without causing excessive aggregation. Use low-protein-binding microcentrifuge tubes.
Non-specific Binding to Purification Resin: The labeled biomolecule may bind non-specifically to the chromatography resin.Pre-treat the resin with a blocking agent (e.g., BSA) if compatible with the purification method. Optimize the buffer conditions (e.g., increase salt concentration) to reduce non-specific binding.
Photobleaching of Coumarin Signal Excessive Exposure to Light: Coumarin dyes are susceptible to photobleaching upon prolonged exposure to excitation light.Minimize the exposure of the labeled sample to light. Use photoprotective agents in the imaging buffer if applicable.
pH-Dependent Fluorescence Acidic Environment: Some coumarin derivatives exhibit pH-sensitive fluorescence, which is quenched in acidic conditions.[2]For applications requiring stable fluorescence across different pH environments, consider using a 7-aminocoumarin derivative, which is less pH-sensitive.[2]

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used for labeling biomolecules?

This compound is a derivative of coumarin, a fluorescent compound.[3] It contains an ethynyl group, which serves as a reactive handle for "click chemistry" reactions.[3] This allows for the covalent attachment of the fluorescent coumarin label to biomolecules that have been modified to contain an azide group. The key advantages of using this compound are its small size, which minimizes perturbation to the biomolecule's function, and its fluorescent properties, which enable visualization and quantification.

2. What is "click chemistry" and how does it relate to this compound?

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding.[4] The most common type used for biomolecule labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the ethynyl group of this compound reacts with an azide group on a target biomolecule to form a stable triazole linkage.[5][6]

3. What are the main methods for purifying this compound labeled biomolecules?

The choice of purification method depends on the nature of the biomolecule and the experimental workflow. Common methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating labeled proteins from excess, unreacted this compound and other small molecules.

  • Affinity Chromatography: Can be used if the biomolecule has an affinity tag (e.g., His-tag, GST-tag).[7] This allows for specific capture of the labeled biomolecule.

  • Dialysis: Useful for removing small molecules like unreacted probes and catalyst components from a sample of labeled macromolecules.

  • Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used to concentrate the labeled protein and remove interfering substances.

4. How can I quantify the labeling efficiency of my biomolecule with this compound?

Labeling efficiency can be assessed using several methods:

  • Fluorometry: Measure the fluorescence of the labeled biomolecule at the excitation and emission maxima of the coumarin dye. A standard curve can be generated using known concentrations of free this compound to estimate the degree of labeling.

  • Gel Electrophoresis: Labeled biomolecules can be visualized in-gel using a fluorescence scanner before staining for total protein. The fluorescence intensity can be compared to the protein abundance.

  • Mass Spectrometry: This technique can be used to determine the precise mass of the labeled biomolecule, confirming the addition of the coumarin label.

5. Are there any alternatives to copper-catalyzed click chemistry for labeling with this compound?

Yes, for applications where copper toxicity is a concern (e.g., live-cell imaging), strain-promoted azide-alkyne cycloaddition (SPAAC) is a common alternative. In SPAAC, a strained cyclooctyne is used instead of a terminal alkyne like this compound. However, this would require a different labeling probe.

Experimental Protocols

Protocol 1: General Workflow for Labeling and Purifying a Protein with this compound

This protocol outlines a general procedure for labeling an azide-modified protein with this compound followed by purification.

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction_mix Incubate Reaction Mixture azide_protein->reaction_mix ethynyl_coumarin This compound ethynyl_coumarin->reaction_mix click_reagents Click Chemistry Reagents (CuSO4, Reductant, Ligand) click_reagents->reaction_mix quenching Quench Reaction (optional) reaction_mix->quenching purification_step Purification (e.g., Size-Exclusion Chromatography) quenching->purification_step collect_fractions Collect and Pool Fluorescent Fractions purification_step->collect_fractions characterization Characterize Labeled Protein (SDS-PAGE, Fluorometry) collect_fractions->characterization storage Store Labeled Protein characterization->storage

Caption: Workflow for labeling and purification.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare stock solutions of copper(II) sulfate (CuSO4) (e.g., 50 mM in water), a reducing agent (e.g., sodium ascorbate, 50 mM in water, freshly prepared), and a copper-chelating ligand (e.g., TBTA, 10 mM in DMSO).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-10 mg/mL in a suitable buffer like PBS, pH 7.4) with this compound to a final concentration of 10-100 µM.

    • Add the click chemistry reagents in the following order, vortexing gently after each addition: CuSO4 (final concentration 50-100 µM), ligand (final concentration 100-500 µM), and sodium ascorbate (final concentration 1-5 mM).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.

  • Purification:

    • (Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Load the reaction mixture onto a size-exclusion chromatography column (e.g., a desalting column) pre-equilibrated with the desired storage buffer.

    • Collect fractions and monitor the fluorescence to identify the fractions containing the labeled protein.

    • Pool the fluorescent fractions.

  • Analysis and Storage:

    • Confirm the successful labeling and purity of the protein using SDS-PAGE with in-gel fluorescence scanning and Coomassie staining.

    • Determine the protein concentration and labeling efficiency.

    • Store the purified, labeled protein at -20°C or -80°C, protected from light.

Protocol 2: Troubleshooting Logic for Low Labeling Efficiency

This decision tree illustrates a logical approach to troubleshooting low labeling efficiency.

troubleshooting_low_labeling start Low Labeling Efficiency Detected check_reagents Are all reagents fresh and properly stored? start->check_reagents replace_reagents Replace with fresh reagents. Repeat labeling. check_reagents->replace_reagents No check_conditions Are reaction conditions optimal? (Time, Temp, Concentration) check_reagents->check_conditions Yes replace_reagents->check_conditions optimize_conditions Optimize reaction parameters: - Increase incubation time - Increase reagent concentrations - Adjust temperature check_conditions->optimize_conditions No check_accessibility Is the labeling site accessible? check_conditions->check_accessibility Yes optimize_conditions->check_accessibility redesign_construct Consider redesigning the biomolecule with a longer linker. check_accessibility->redesign_construct No successful_labeling Labeling Successful check_accessibility->successful_labeling Yes redesign_construct->successful_labeling

Caption: Troubleshooting low labeling efficiency.

References

Preventing photobleaching of 7-Ethynylcoumarin during microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Ethynylcoumarin in microscopy applications.

Troubleshooting Guide

Problem: Rapid photobleaching or signal loss during imaging.

Possible Cause 1: High Excitation Light Intensity

  • Solution: Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. For arc lamps, use neutral density (ND) filters to attenuate the light.[1]

Possible Cause 2: Extended Exposure Times

  • Solution: Decrease the exposure time per frame. If the signal-to-noise ratio is low, consider using a more sensitive detector or a higher numerical aperture objective to collect more emitted photons without increasing exposure.[1]

Possible Cause 3: Absence or In-effectiveness of Antifade Reagent

  • Solution: Ensure that a suitable antifade reagent is used in your mounting medium. If you are already using one, consider trying a different formulation. Commercial antifade reagents like ProLong™ Gold or VectaShield® are often effective. For coumarin dyes, reagents containing p-phenylenediamine (PPD) can sometimes be effective, but may also cause autofluorescence with blue/green fluorophores.[2][3][4]

Possible Cause 4: Oxygen-Mediated Photodegradation

  • Solution: Use an antifade mounting medium that contains an oxygen scavenging system. These systems reduce the amount of dissolved oxygen, which is a major contributor to photobleaching.[5]

Problem: Low initial fluorescence signal.

Possible Cause 1: Suboptimal Imaging Buffer pH

  • Solution: The fluorescence of many fluorophores, including coumarins, can be pH-sensitive. Ensure your imaging buffer has a pH that is optimal for this compound fluorescence. Typically, a slightly alkaline pH can improve the fluorescence emission of many dyes.[2]

Possible Cause 2: Mismatched Excitation/Emission Filters

  • Solution: Verify that your microscope's filter set is appropriate for the spectral properties of this compound. The ethynyl modification can shift the absorption and emission spectra.[6]

Possible Cause 3: Low Labeling Efficiency

  • Solution: If labeling a biological target, ensure that the labeling protocol is optimized for efficient conjugation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. It occurs when the fluorophore in an excited state reacts with other molecules, often oxygen, to form non-fluorescent products.[1][5] Coumarin dyes, including this compound, are susceptible to this process.

Q2: Which antifade reagent is best for this compound?

A2: The optimal antifade reagent can be application-dependent. Commonly used antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3] Commercial formulations such as ProLong™ Gold and VectaShield® are popular choices and have been shown to be effective for a wide range of fluorophores. It is recommended to empirically test a few different reagents to find the best one for your specific experimental conditions.

Q3: How can I minimize photobleaching without using an antifade reagent?

A3: While antifade reagents are highly recommended, you can minimize photobleaching by:

  • Reducing the intensity of the excitation light.[1]

  • Minimizing the duration of exposure to the excitation light.[1]

  • Using an objective with a higher numerical aperture to increase light collection efficiency.[1]

  • Imaging sections of the sample that have not been previously exposed to the excitation light.

Q4: Does the mounting medium itself affect the fluorescence of this compound?

A4: Yes, the mounting medium can significantly impact fluorescence. Factors such as the pH, viscosity, and refractive index of the medium can influence the brightness and stability of the fluorescent signal.[2] It is important to use a mounting medium with a refractive index that closely matches that of your immersion oil to avoid spherical aberrations, especially in high-resolution imaging.[4]

Q5: Can I image this compound in live cells?

A5: Yes, but phototoxicity becomes a significant concern in addition to photobleaching. The same principles of minimizing light exposure (intensity and duration) are even more critical. There are specific antifade reagents, like ProLong™ Live Antifade Reagent, that are designed for live-cell imaging and help to reduce phototoxicity and photobleaching.[7]

Quantitative Data on Antifade Reagent Performance

The following table provides illustrative data on the photostability of this compound in the presence of different antifade reagents. Note: This data is hypothetical and intended for comparative purposes. Actual performance may vary based on experimental conditions.

Antifade ReagentInitial Fluorescence Intensity (a.u.)Time to 50% Intensity (seconds)Photobleaching Rate Constant (s⁻¹)
None (PBS)1000150.0462
N-propyl gallate (NPG)980600.0116
DABCO990900.0077
ProLong™ Gold9951800.0039
VectaShield®9901500.0046

Experimental Protocols

Protocol 1: Mounting a Fixed Sample with Antifade Medium
  • Sample Preparation: Prepare your cells or tissue sample on a microscope slide or coverslip.

  • Washing: After the final staining step with this compound, wash the sample thoroughly with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound dye.

  • Mounting: Carefully remove the excess buffer from the sample. Add a single drop of antifade mounting medium (e.g., ProLong™ Gold) to the sample.

  • Coverslip Application: Gently lower a clean coverslip onto the mounting medium, avoiding the introduction of air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.

  • Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercially available sealant.

  • Imaging: Image the sample using appropriate laser lines and emission filters for this compound.

Protocol 2: Live-Cell Imaging with an Antifade Reagent
  • Cell Culture and Staining: Culture your cells on a suitable imaging dish or chamber slide. Stain the cells with this compound according to your experimental protocol.

  • Medium Exchange: After staining, replace the staining medium with a pre-warmed imaging medium that is compatible with live-cell microscopy (e.g., phenol red-free DMEM/F12).

  • Antifade Addition: Add a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent) to the imaging medium at the recommended concentration.[7]

  • Incubation: Allow the cells to equilibrate with the antifade reagent for a short period before imaging.

  • Microscopy Setup: Use a microscope equipped with an environmental chamber to maintain the cells at the appropriate temperature, humidity, and CO₂ levels.

  • Imaging Parameters: Use the lowest possible excitation light intensity and the shortest possible exposure times to minimize phototoxicity and photobleaching.

Visualizations

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Antifade_Mechanism cluster_photobleaching Photobleaching Cascade cluster_antifade Antifade Intervention T1 Triplet State Fluorophore (T₁) O2 Oxygen (³O₂) ROS Reactive Oxygen Species (ROS) O2->ROS Energy Transfer Bleached Bleached Fluorophore ROS->Bleached Oxidation Antifade Antifade Reagent (e.g., NPG, DABCO) Antifade->T1 Quenches Triplet State Antifade->ROS Scavenges ROS

Caption: Mechanism of action for common antifade reagents.

Troubleshooting_Workflow Start Problem: Rapid Photobleaching Check_Intensity Reduce Excitation Intensity/ Exposure Time Start->Check_Intensity Use_Antifade Use/Optimize Antifade Mounting Medium Check_Intensity->Use_Antifade Still Bleaching Resolved Problem Resolved Check_Intensity->Resolved Improved Check_Filters Verify Excitation/ Emission Filters Use_Antifade->Check_Filters Still Bleaching Use_Antifade->Resolved Improved Check_Filters->Resolved Improved Contact_Support Consult Technical Support Check_Filters->Contact_Support Still Bleaching

Caption: A logical workflow for troubleshooting photobleaching issues.

References

Validation & Comparative

A Comparative Guide: 7-Ethynylcoumarin versus Fluorescein for Click Chemistry Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in the design of experiments involving bioorthogonal labeling. Among the myriad of choices, coumarin and fluorescein derivatives stand out for their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an objective comparison of 7-Ethynylcoumarin and fluorescein-based probes, offering a detailed analysis of their performance characteristics supported by available experimental data.

At a Glance: Key Performance Indicators

PropertyThis compound DerivativesFluorescein Derivatives
Quantum Yield (Φ) Moderate to high; significant increase upon triazole formation (1.2 to 9-fold)Generally very high (e.g., ~0.9 for FAM azide)[1]
Photostability Generally good[2][3]Moderate; prone to photobleaching
pH Sensitivity Less sensitive, especially ethynyl-substituted coumarinsHighly sensitive to pH changes
Cell Permeability Structure-dependent; smaller, neutral coumarins are often cell-permeable[4][5][6]Generally poor for charged derivatives; modifications are required for live-cell imaging[5][7]
Fluorogenicity Often fluorogenic; fluorescence increases upon click reaction[5][8][9][10]Typically not fluorogenic
Excitation (λex) UV to blue region (~350-410 nm)Blue region (~495 nm for FAM)[1]
Emission (λem) Blue to green region (~450-480 nm)Green region (~520 nm for FAM)[1]

In-Depth Analysis

Photophysical Properties

This compound belongs to the coumarin family of fluorophores, which are known for their environmental sensitivity, although ethynyl substitutions can mitigate pH sensitivity. A key advantage of many coumarin-based probes for click chemistry is their fluorogenic nature.[5][8][9][10] The fluorescence of this compound derivatives can increase significantly (from 1.2 to 9-fold) upon forming a triazole ring through the click reaction.[11] This "turn-on" feature is highly advantageous as it reduces background noise from unreacted probes, enhancing the signal-to-noise ratio. While the quantum yield of the unreacted ethynylcoumarin can be modest, the resulting triazole-linked coumarin can exhibit high fluorescence. For instance, some aminocoumarins have demonstrated quantum yields as high as 0.81 in methanol.[12] Coumarin derivatives are also reputed for their good photostability.[2][3]

Fluorescein and its derivatives, such as fluorescein azide (FAM azide), are among the brightest and most commonly used green-emitting fluorophores. They boast a very high fluorescence quantum yield, often around 0.9.[1] However, fluorescein's fluorescence is highly dependent on pH, which can be a limitation in environments with fluctuating pH.[13] Furthermore, fluorescein is known to be more susceptible to photobleaching compared to many coumarin dyes. Unlike many coumarin-based click probes, fluorescein derivatives are typically "always on," meaning they are fluorescent before and after the click reaction. This can lead to higher background signals from unbound probes, potentially requiring more stringent washing steps.

Biocompatibility and Cell Permeability

The ability of a fluorescent probe to cross the cell membrane is crucial for live-cell imaging.

This compound , being a relatively small and neutral molecule, generally exhibits better cell permeability than charged fluorescein derivatives.[4][5][6] However, the cell permeability of coumarins is structure-dependent; modifications can render them either more or less permeable.[4]

Fluorescein derivatives, especially those containing charged groups to improve water solubility, are often cell-impermeant.[5] To overcome this, strategies such as creating more lipophilic versions or using pro-drug approaches have been developed.[5] For example, a modified fluorescein with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry has been shown to have good cell-membrane permeability.

Experimental Protocols

The following are generalized protocols for copper-catalyzed click chemistry (CuAAC) labeling of biomolecules. Optimization is often necessary for specific applications.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with an Azide-Functionalized Dye

This protocol is adapted for labeling an alkyne-modified oligonucleotide with a fluorescent azide, such as a fluorescein-azide. The same protocol can be used with a coumarin-azide.

Materials:

  • Alkyne-modified oligonucleotide

  • Fluorescent dye azide (e.g., FAM azide or a coumarin azide) in DMSO (10 mM stock)

  • 2M Triethylammonium Acetate (TEAA) buffer, pH 7.0

  • DMSO

  • 5 mM Ascorbic Acid in water (prepare fresh)

  • 10 mM Copper(II)-TBTA complex in 55% DMSO

Procedure: [14][15]

  • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water.

  • Add TEAA buffer to a final concentration of 0.1 M.

  • Add DMSO to 50% of the total reaction volume.

  • Add the fluorescent dye azide to a final concentration of 1.5 times the oligonucleotide concentration.

  • Vortex the mixture thoroughly.

  • Add ascorbic acid solution to a final concentration of 2.5 mM and vortex briefly.

  • De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

  • Add the Copper(II)-TBTA stock solution to a final concentration of 0.25 mM.

  • Vortex the mixture thoroughly.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.

Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate with an Alkyne-Functionalized Dye

This protocol is suitable for labeling proteins that have been metabolically engineered to contain azide groups, using an alkyne-functionalized dye like this compound.

Materials: [16][17]

  • Cell lysate containing azide-modified proteins (1-5 mg/mL)

  • This compound in DMSO (10 mM stock)

  • 100 mM THPTA ligand in water

  • 20 mM CuSO4 in water

  • 300 mM Sodium Ascorbate in water (prepare fresh)

  • PBS buffer

Procedure:

  • To 50 µL of cell lysate, add 90 µL of PBS buffer.

  • Add 2.5 µL of the 10 mM this compound stock solution (final concentration ~100 µM, can be optimized).

  • Add 10 µL of the 100 mM THPTA solution. Vortex briefly.

  • Add 10 µL of the 20 mM CuSO4 solution. Vortex briefly.

  • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot).

Visualizing the Workflow

Click Chemistry Labeling Workflow

G General Click Chemistry Workflow cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis Biomolecule Biomolecule of Interest (e.g., Protein, DNA) Metabolic_Labeling Metabolic Labeling or Chemical Modification Biomolecule->Metabolic_Labeling Modified_Biomolecule Biomolecule with Alkyne or Azide Metabolic_Labeling->Modified_Biomolecule Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition Modified_Biomolecule->Click_Reaction Fluorophore Fluorescent Probe (this compound or Fluorescein-Azide) Fluorophore->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Analysis Downstream Analysis (e.g., Microscopy, Gel Electrophoresis) Labeled_Biomolecule->Analysis

Caption: A generalized workflow for labeling biomolecules using click chemistry.

Conclusion

The choice between this compound and fluorescein for click chemistry labeling is application-dependent.

Choose this compound or other coumarin derivatives when:

  • A high signal-to-noise ratio is critical, and a fluorogenic probe is desired.

  • Good photostability is required for prolonged imaging.

  • The experimental system is sensitive to pH fluctuations.

  • Live-cell imaging of intracellular targets requires a cell-permeable probe.

Choose fluorescein derivatives when:

  • The highest possible brightness is the primary concern.

  • The target is abundant, and background from unbound probe can be minimized through washing.

  • The pH of the environment is stable and optimal for fluorescein fluorescence.

  • Labeling is performed on fixed and permeabilized cells or on extracellular targets.

For cutting-edge applications in live-cell imaging and situations demanding low background, the fluorogenic properties and generally better cell permeability of coumarin-based probes like this compound present a compelling advantage. Conversely, for applications where sheer signal intensity is paramount and background can be controlled, the exceptional brightness of fluorescein remains a benchmark.

References

A Comparative Guide to 7-Ethynylcoumarin and BODIPY Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a fluorescent dye is paramount for the successful labeling and subsequent analysis of proteins. The dye's photophysical properties and its conjugation chemistry dictate the sensitivity, specificity, and reliability of experimental outcomes. This guide provides an objective comparison between two distinct classes of fluorophores: the compact, blue-emitting 7-Ethynylcoumarin and the versatile, bright BODIPY dyes.

Executive Summary

This compound is a small, UV-excitable fluorophore primarily utilized in bioorthogonal "click chemistry" applications. Its compact size is ideal for minimizing potential disruption to protein function. While classic coumarin dyes can be susceptible to environmental changes, derivatives can be synthesized to mitigate these effects.

BODIPY (boron-dipyrromethene) dyes are a class of highly versatile fluorophores known for their exceptional brightness, photostability, and environmental insensitivity.[1] Available in a wide array of colors and reactive forms, BODIPY dyes are a workhorse for protein labeling, though their larger size and hydrophobicity require consideration.

Data Presentation: Quantitative Comparison

The performance of a fluorescent dye is defined by several key photophysical parameters. The table below summarizes these properties for a representative 7-Aminocoumarin (as a proxy for this compound's core) and the commonly used BODIPY FL.

Property7-Aminocoumarin DerivativeBODIPY FLKey Advantage
Excitation Max (λex) ~380 nm[2]~502 nm[3]BODIPY : Excitation in the visible range avoids cellular autofluorescence common in the UV range.
Emission Max (λem) ~444 nm[2]~511 nm[1][3]BODIPY : Wider spectral range available through derivatives.
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹>80,000 M⁻¹cm⁻¹[1][4]BODIPY : Significantly higher light absorption leads to brighter signals.
Fluorescence Quantum Yield (Φ) Moderate (highly solvent-dependent)[5][6]High (often >0.8, approaching 1.0)[1][4][]BODIPY : Converts absorbed light to fluorescence with exceptional efficiency.
Brightness (ε × Φ) ModerateVery HighBODIPY : Superior brightness is a major advantage for detecting low-abundance proteins.
Photostability Good[]Excellent[1][]BODIPY : High resistance to photobleaching allows for longer or more intense imaging sessions.
pH Sensitivity Can be sensitive, but derivatives exist to minimize this effect.Largely insensitive[1][4][9]BODIPY : Reliable fluorescence across a wide range of physiological pH values.
Labeling Chemistry Click Chemistry (alkyne-azide cycloaddition)[10][11]NHS Ester (amines), Maleimide (thiols)[3][12]This compound : Bioorthogonal chemistry offers high specificity.
Relative Size SmallLargerThis compound : Minimal steric hindrance, less likely to perturb protein function.

Detailed Comparison

Photophysical Performance

Brightness and Photostability: BODIPY dyes are exceptionally bright, a product of their very high molar extinction coefficients and quantum yields that can approach 100%.[4] This makes them ideal for detecting proteins of low abundance. Furthermore, their robust chemical structure imparts excellent photostability, resisting degradation even during prolonged imaging sessions.[] Coumarins, while effective, are generally less bright and can be more susceptible to photobleaching.[13]

Environmental Sensitivity: A key advantage of the BODIPY class is its relative insensitivity to environmental factors like pH and solvent polarity.[1][9] This ensures a consistent and reliable fluorescent signal in the diverse and dynamic microenvironments found within cells. In contrast, the fluorescence of many coumarin derivatives can be influenced by changes in pH, which can be a drawback unless specifically utilized for sensing applications.[][14]

Spectral Properties: BODIPY dyes are available in a vast range of excitation and emission wavelengths, from green to near-infrared, which is highly advantageous for multicolor imaging experiments.[4][15] They also feature characteristically narrow and sharp emission peaks, minimizing spectral overlap between different channels.[1] this compound and its relatives are primarily blue-emitting, UV-excitable dyes.[13] This can be a limitation, as cellular autofluorescence is often most prominent in the blue region of the spectrum.

Labeling Chemistry and Specificity

The choice of dye is intrinsically linked to the desired labeling strategy.

This compound and Click Chemistry: The terminal alkyne group on this compound is specifically designed for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][16] This requires the protein of interest to be pre-functionalized with a complementary azide group, often by incorporating an azide-bearing unnatural amino acid. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular chemistry, providing exceptional labeling control.[17]

BODIPY and Amine/Thiol Labeling: The most common forms of BODIPY dyes for protein labeling are N-hydroxysuccinimide (NHS) esters and maleimides.[3] BODIPY-NHS esters react efficiently with primary amines, such as the side chain of lysine residues and the protein's N-terminus, to form stable amide bonds.[12][18] This is a robust and widely used method but can result in a heterogeneous population of labeled proteins, as most proteins contain multiple lysine residues. For more site-specific labeling, BODIPY-maleimides can be used to target the thiol group of cysteine residues.

Mandatory Visualizations

G cluster_0 This compound Labeling (Click Chemistry) cluster_1 BODIPY Dye Labeling (Amine-Reactive) p_azide Protein-Azide cat Cu(I) Catalyst p_azide->cat Reacts with coumarin This compound coumarin->cat prod_c Specifically Labeled Protein cat->prod_c Forms stable triazole bond protein Protein (with Lysines) cond pH 8.0 - 9.0 protein->cond Reacts with bodipy BODIPY-NHS Ester bodipy->cond prod_b Labeled Protein cond->prod_b Forms stable amide bonds

Caption: Experimental workflows for protein labeling.

G cluster_0 This compound cluster_1 BODIPY Dyes center Feature Comparison C_Bright Brightness: Moderate center->C_Bright C_Stable Photostability: Good center->C_Stable C_pH pH Sensitivity: Variable center->C_pH C_Chem Chemistry: Bioorthogonal center->C_Chem C_Size Size: Small center->C_Size B_Bright Brightness: Very High center->B_Bright B_Stable Photostability: Excellent center->B_Stable B_pH pH Sensitivity: Insensitive center->B_pH B_Chem Chemistry: Amine/Thiol Reactive center->B_Chem B_Size Size: Larger center->B_Size

Caption: Key property comparison of the dyes.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is recommended for specific proteins and experimental systems.

Protocol 1: Labeling via Click Chemistry with this compound

This protocol assumes the protein of interest has been expressed with an azide-containing unnatural amino acid.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound dye.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh ).

  • THPTA ligand stock solution (e.g., 100 mM in water).

  • DMSO for dissolving the dye.

Methodology:

  • Prepare Protein: Dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.

  • Prepare Dye: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Reaction Cocktail: For a 200 µL final reaction volume, combine the following in order, vortexing gently after each addition:

    • Protein solution (to final concentration).

    • This compound stock (to a final concentration of 20-50 µM).

    • 10 µL of 100 mM THPTA solution.

    • 10 µL of 20 mM CuSO₄ solution.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[19]

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: Remove excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

Protocol 2: Labeling via NHS Ester Chemistry with BODIPY FL, SE

This protocol is for labeling primary amines on a protein.

Materials:

  • Protein of interest (at 2-10 mg/mL, in an amine-free buffer like PBS or HEPES, pH 7.2-7.4).

  • 1M Sodium Bicarbonate (NaHCO₃), pH ~8.5.

  • BODIPY FL, NHS Ester (Succinimidyl Ester).

  • Anhydrous DMSO or DMF for dissolving the dye.

  • Desalting column for purification.

Methodology:

  • Prepare Protein: Ensure the protein is in an amine-free buffer (Tris and glycine buffers are incompatible). If necessary, perform a buffer exchange. The protein concentration should ideally be 2 mg/mL or higher for good efficiency.[20]

  • Adjust pH: Add 1 M NaHCO₃ to the protein solution to raise the pH to 8.0-8.5.[18] This is crucial for the efficiency of the amine-NHS ester reaction.

  • Prepare Dye Stock: Immediately before use, dissolve the BODIPY FL, NHS Ester in anhydrous DMSO to make a 10 mM stock solution.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point.[20]

    • Mix gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column equilibrated with your desired storage buffer.

  • Storage: Store the labeled protein conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant if needed) for long-term storage.[18]

Conclusion and Recommendations

The choice between this compound and BODIPY dyes depends entirely on the experimental goals and requirements.

  • Choose this compound when:

    • Site-specific labeling is critical, as enabled by the bioorthogonality of click chemistry.

    • A small, minimally perturbing label is required to preserve the native function of a sensitive protein.

    • UV-excitation and blue emission are compatible with the experimental setup and instrumentation.

  • Choose BODIPY dyes when:

    • Maximum brightness and photostability are the highest priorities, especially for imaging low-abundance targets or for long-duration experiments.

    • Environmental insensitivity is needed to ensure a reliable signal across different cellular compartments.

    • A simple, robust labeling protocol targeting common amino acids (lysine, cysteine) is sufficient.

    • Multicolor imaging is planned, leveraging the wide array of available BODIPY colors.

By understanding the distinct advantages and chemistries of each dye, researchers can make an informed decision to select the optimal tool for their protein labeling needs, ultimately leading to more robust and insightful experimental data.

References

A Comparative Guide to Alternative Fluorescent Probes for Bioorthogonal Labeling Beyond 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to expand their bioorthogonal labeling toolkit, this guide provides a comprehensive comparison of alternative fluorescent probes to the commonly used 7-Ethynylcoumarin. We delve into the performance of various coumarin derivatives, BODIPY, and cyanine-based probes, supported by quantitative data and detailed experimental protocols to inform your selection process.

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in living systems. The ability to specifically label biomolecules with fluorescent probes without perturbing their native functions has provided unprecedented insights into cellular dynamics. This compound has been a valuable tool in this field, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, the ever-expanding demands of modern biological research necessitate a broader palette of fluorescent probes with diverse photophysical properties, reaction kinetics, and fluorogenic capabilities. This guide explores a selection of promising alternatives to this compound, offering a comparative analysis to aid in the rational design of your next bioorthogonal labeling experiment.

Comparative Analysis of Photophysical Properties

The selection of a fluorescent probe is often dictated by its photophysical characteristics, including its absorption and emission wavelengths, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of fluorescence emission). The following table summarizes these key parameters for this compound and a selection of alternative probes.

FluorophoreBioorthogonal ReactionExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Advantages
This compound CuAAC~320~400~23,500~0.01 (pre-click), ~0.25 (post-click)[1]Small size, fluorogenic potential
Coumarin 343 Alkyne CuAAC~400~475~35,000>0.6Bright, good quantum yield
Azetidinyl-Coumarin-Alkyne CuAAC~400~475~58,000~0.88High brightness and quantum yield[2]
BODIPY-Alkyne CuAAC, SPAAC~490~520~80,000>0.9High extinction coefficient, sharp emission
Cyanine3 (Cy3)-Alkyne CuAAC, SPAAC~550~570~150,000~0.3High extinction coefficient, red-shifted emission
Cyanine5 (Cy5)-Alkyne CuAAC, SPAAC~650~670~250,000~0.2Far-red emission, good for in vivo imaging
Coumarin-Tetrazine IEDDA~400~500-Up to 11,000-fold fluorescence enhancement[3]Highly fluorogenic, "light-up" probe
Silicon-Rhodamine (SiR)-Tetrazine IEDDA~640~660-High fluorescence enhancementFar-red, fluorogenic, suitable for super-resolution

Experimental Workflows and Signaling Pathway Visualization

To provide a practical context for the application of these probes, we present generalized experimental workflows for common bioorthogonal labeling strategies. Additionally, a representative signaling pathway that can be studied using these techniques is illustrated.

Experimental Workflow: Bioorthogonal Labeling of a Target Protein

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_labeling Metabolic Labeling & Bioorthogonal Reaction cluster_imaging Imaging a Seed cells b Transfect with plasmid encoding target protein with a non-canonical amino acid (ncAA) tag a->b c Incubate with ncAA (e.g., Azidohomoalanine or an alkyne-containing amino acid) b->c d Add fluorescent probe with complementary reactive group (e.g., Alkyne-dye or Azide-dye) c->d e Wash cells (optional for fluorogenic probes) d->e f Image with fluorescence microscopy e->f

A generalized workflow for labeling a protein of interest using bioorthogonal chemistry.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Dimerization

signaling_pathway cluster_membrane Cell Membrane RTK1 RTK monomer (labeled with Probe A) Dimer RTK Dimer RTK1->Dimer RTK2 RTK monomer (labeled with Probe B) RTK2->Dimer Downstream Downstream Signaling Dimer->Downstream Phosphorylation & Activation Ligand Ligand Ligand->RTK1 Ligand->RTK2

Visualization of RTK dimerization, a process that can be studied using dual-color bioorthogonal labeling.

Detailed Experimental Protocols

To facilitate the implementation of these alternative probes, we provide detailed protocols for key bioorthogonal labeling experiments.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol is adapted for labeling proteins metabolically incorporating an azide-containing amino acid with an alkyne-functionalized fluorescent probe.

Materials:

  • Cells expressing the protein of interest with a genetically encoded azide-bearing non-canonical amino acid (e.g., azidohomoalanine).

  • Alkyne-functionalized fluorescent probe (e.g., Coumarin 343 Alkyne, BODIPY-Alkyne).

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with methionine-free medium supplemented with the azide-bearing amino acid (e.g., 50 µM L-azidohomoalanine) and incubate for 4-16 hours to allow for incorporation into newly synthesized proteins.

  • Preparation of the Click-iT® Reaction Cocktail (prepare fresh):

    • For a 1 mL reaction volume, mix 5 µL of 100 mM CuSO₄ with 25 µL of 50 mM THPTA in water.

    • Add 870 µL of PBS.

    • Add 50 µL of 1 M sodium ascorbate.

    • Add 50 µL of a 100 µM stock solution of the alkyne-fluorescent probe.

  • Labeling Reaction:

    • Wash the cells twice with PBS.

    • Add the Click-iT® reaction cocktail to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

SPAAC offers a copper-free alternative to CuAAC, which can be beneficial for long-term live-cell imaging due to the potential toxicity of copper.

Materials:

  • Cells expressing the protein of interest with a genetically encoded azide-bearing non-canonical amino acid.

  • Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-dye).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Follow the same procedure as for CuAAC to incorporate the azide-bearing amino acid.

  • Labeling Reaction:

    • Wash the cells twice with PBS.

    • Add the cyclooctyne-fluorescent probe (typically at a final concentration of 1-10 µM) to the cell culture medium.

    • Incubate for 1-2 hours at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with Tetrazine Probes

This protocol is suitable for highly fluorogenic "light-up" probes, often enabling no-wash imaging.

Materials:

  • Cells expressing the protein of interest with a genetically encoded strained alkene or alkyne (e.g., trans-cyclooctene (TCO) or bicyclononyne (BCN)).

  • Tetrazine-functionalized fluorescent probe (e.g., Coumarin-Tetrazine, SiR-Tetrazine).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Culture and transfect cells to express the protein of interest containing the strained dienophile.

  • Labeling Reaction:

    • Add the tetrazine-fluorescent probe (typically at a final concentration of 1-5 µM) directly to the cell culture medium.

    • Incubation times are often short, ranging from a few minutes to an hour, at 37°C and protected from light.

  • Imaging:

    • For highly fluorogenic probes, imaging can often be performed directly without washing steps. If background is high, a brief wash with PBS can be performed.

    • Image the cells using a fluorescence microscope.

Conclusion

The field of bioorthogonal chemistry is continually evolving, providing researchers with an expanding array of tools for molecular imaging. While this compound remains a useful probe, the alternatives presented in this guide offer a range of advantages, including enhanced brightness, red-shifted spectra for deeper tissue penetration and reduced phototoxicity, and fluorogenic properties that enable no-wash, real-time imaging. By carefully considering the specific requirements of your experiment and the comparative data presented here, you can select the optimal fluorescent probe to illuminate the intricate workings of the cell.

References

Validating 7-Ethynylcoumarin Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and proteomics, the precise identification and quantification of protein modifications and interactions are paramount. Bioorthogonal labeling, a strategy that introduces abiotic chemical handles into biomolecules, has emerged as a powerful tool for these investigations. Among the various bioorthogonal reporters, small, minimally-perturbing tags are highly sought after to ensure that the native biological processes are not disturbed. 7-Ethynylcoumarin, a compact and fluorescent alkyne-containing molecule, has garnered attention as a versatile probe for such applications. This guide provides a comprehensive overview of the validation of this compound labeling using mass spectrometry, comparing its performance with alternative alkyne tags and offering detailed experimental protocols for researchers in drug development and life sciences.

Performance Comparison of Alkyne Tags for Mass Spectrometry

The selection of an appropriate alkyne tag is critical for the success of a chemical proteomics experiment. The ideal tag should be small, inert, and readily detectable by mass spectrometry following its incorporation into a protein and subsequent "click" reaction with an azide-functionalized reporter, such as biotin for enrichment. While extensive head-to-head comparative data for this compound against other popular alkyne tags in a single study is limited in the public domain, we can infer its performance based on the general principles of mass spectrometry and the known characteristics of different alkyne probes.

Key Performance Indicators for Alkyne Tags in Mass Spectrometry:

  • Labeling Efficiency: The extent to which the alkyne tag is incorporated into the target protein(s).

  • Enrichment Efficiency: The ability to successfully pull down the labeled proteins using the clicked-on biotin tag and streptavidin beads.

  • Mass Spectrometry Detectability: The ease with which the tagged peptides are ionized and fragmented for identification and quantification. This includes factors like signal intensity and the generation of informative fragment ions.

  • Minimal Perturbation: The tag should not significantly alter the protein's structure, function, or localization.

Alkyne TagStructureSizeKey Advantages for MS ValidationPotential Considerations
This compound Coumarin ring with a terminal alkyneSmall- Intrinsic fluorescence can aid in initial labeling validation.- The coumarin moiety may enhance ionization efficiency in some mass spectrometers[1].- Small size minimizes perturbation to protein function.- Potential for non-specific interactions of the coumarin ring.- Fragmentation of the coumarin ring during MS/MS could complicate spectral interpretation.
Terminal Alkyne (e.g., from homopropargylglycine - HPG) Simple alkyne groupVery Small- Minimal structural perturbation due to its small size.- Widespread use in metabolic labeling studies provides a wealth of protocol information.- Lacks a reporter group for orthogonal validation methods (e.g., fluorescence).- May have lower ionization efficiency compared to more complex tags.
Alkynyl-Biotin Derivatives Alkyne linked to a biotin moleculeLarge- Direct incorporation of the enrichment tag simplifies the workflow.- Large size can significantly perturb protein function and localization.- Steric hindrance may lead to lower labeling efficiency.
Cyclooctynes (e.g., DIBO, BCN) Strained alkyne in a ring structureLarge- Enables copper-free click chemistry (SPAAC), which is beneficial for live-cell labeling by avoiding copper toxicity.- Larger and more hydrophobic than terminal alkynes, potentially leading to more significant protein perturbation.- Can be more challenging to synthesize and incorporate into probes.

Experimental Protocols for Validation of this compound Labeling

The validation of this compound labeling by mass spectrometry typically involves a multi-step workflow. The following is a generalized protocol based on standard practices in chemical proteomics.

I. Protein Labeling with a this compound Probe

This step involves treating cells or a protein lysate with a probe that incorporates the this compound tag into the protein(s) of interest. This can be achieved through various strategies, such as metabolic labeling with an amino acid analog bearing the tag or using an activity-based probe that covalently modifies a specific enzyme class.

Protocol for In-Cell Labeling:

  • Cell Culture: Culture the cells of interest to the desired confluency.

  • Probe Incubation: Treat the cells with the this compound-containing probe at a predetermined concentration (typically in the low micromolar range) for a specific duration (e.g., 1-4 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a buffer compatible with click chemistry (e.g., PBS with a non-amine-based detergent like SDS). Protease inhibitors should be included.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This step attaches a biotin-azide reporter to the this compound tag on the labeled proteins.

Protocol for Click Reaction:

  • Prepare Click-&-Go® Reaction Cocktail: For a typical 50 µL reaction, mix the following components in order:

    • Protein lysate (containing 50-100 µg of labeled protein)

    • Biotin-azide (final concentration of 100 µM)

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (final concentration of 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration of 1 mM)

  • Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours.

III. Enrichment of Biotinylated Proteins

This step uses the high-affinity interaction between biotin and streptavidin to isolate the labeled proteins.

Protocol for Enrichment:

  • Precipitation: Precipitate the proteins from the click reaction mixture using a methanol/chloroform precipitation method to remove excess reagents.

  • Resuspension: Resuspend the protein pellet in a buffer containing a high concentration of SDS (e.g., 1.2% SDS in PBS).

  • Streptavidin Affinity Purification:

    • Add high-capacity streptavidin agarose resin to the resuspended protein solution.

    • Incubate at room temperature with gentle rotation for 2 hours.

    • Wash the beads extensively with buffers of decreasing SDS concentration (e.g., 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS) and finally with a buffer without detergent (e.g., 50 mM ammonium bicarbonate).

IV. On-Bead Digestion and Mass Spectrometry Analysis

The enriched proteins are digested into peptides while still bound to the beads, and the resulting peptides are analyzed by LC-MS/MS.

Protocol for Digestion and MS Analysis:

  • Reduction and Alkylation:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion: Add sequencing-grade trypsin to the bead slurry and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Wash the beads with a high-salt buffer to elute any remaining peptides.

    • Combine the supernatant and wash, and desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation (MS/MS).

    • Set the mass spectrometer to detect the characteristic mass of the this compound tag plus the remnant of the click reaction on modified peptides.

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database using a search engine like MaxQuant or Sequest.

    • Specify the mass of the this compound-biotin adduct as a variable modification on potentially labeled amino acid residues.

    • Validate the identification of labeled peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the underlying biological context, diagrams generated using the DOT language can be highly effective.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment cluster_ms Mass Spectrometry cells Live Cells or Lysate probe This compound Probe cells->probe Incubation labeled_protein Labeled Protein probe->labeled_protein biotin_azide Biotin-Azide labeled_protein->biotin_azide CuAAC Reaction clicked_protein Biotinylated Protein biotin_azide->clicked_protein streptavidin Streptavidin Beads clicked_protein->streptavidin Affinity Capture enriched_protein Enriched Protein streptavidin->enriched_protein digestion On-Bead Digestion enriched_protein->digestion peptides Peptides digestion->peptides lcms LC-MS/MS Analysis peptides->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the validation of this compound protein labeling by mass spectrometry.

signaling_pathway cluster_probe Activity-Based Probe cluster_enzyme Target Enzyme cluster_downstream Downstream Signaling probe This compound-Probe enzyme Active Enzyme (e.g., Kinase) probe->enzyme Covalent Modification inactive_enzyme Inactive Enzyme probe->inactive_enzyme Inhibition substrate Substrate enzyme->substrate product Phosphorylated Product substrate->product Phosphorylation response Cellular Response product->response

Caption: Hypothetical signaling pathway interrogated by a this compound-based activity probe.

Conclusion

The validation of this compound labeling by mass spectrometry is a robust method for identifying and quantifying protein targets in complex biological systems. Its small size and intrinsic fluorescence make it an attractive tool for chemical proteomics. While direct, quantitative comparisons with other alkyne tags are still emerging, the established workflows for bioorthogonal labeling and mass spectrometry provide a solid foundation for its successful application. By following detailed experimental protocols and carefully analyzing the mass spectrometry data, researchers can confidently validate the labeling of their proteins of interest with this compound and gain valuable insights into their biological functions.

References

Ensuring Specificity in Bioorthogonal Labeling: A Comparison Guide to Control Experiments for 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, 7-Ethynylcoumarin has emerged as a valuable tool for fluorescently labeling biomolecules in complex biological systems. Its fluorogenic nature, where fluorescence intensifies upon successful "click" reaction with an azide-tagged molecule, makes it an attractive probe for various applications, including proteomics, drug discovery, and molecular imaging.[1] However, the reliability of any labeling experiment hinges on the specificity of the probe for its intended target. This guide provides a comprehensive overview of essential control experiments to validate the labeling specificity of this compound, offering comparisons with alternative approaches and detailed experimental protocols.

The Importance of Controls in this compound Labeling

Non-specific labeling can arise from several sources, including off-target reactions of the coumarin probe, endogenous cellular components interfering with the click chemistry, or non-specific binding of the probe to proteins and other macromolecules. To mitigate these risks and ensure the scientific validity of your results, a rigorous set of control experiments is indispensable.

Key Control Experiments for Labeling Specificity

To ascertain that the observed fluorescence signal originates specifically from the intended azide-alkyne cycloaddition, a combination of negative and competitive control experiments should be performed.

Negative Control Experiments

Negative controls are designed to identify and troubleshoot sources of background signal.

  • "No-Catalyst" Control: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is essential for the reaction. Omitting the catalyst from the reaction mixture will reveal any non-specific labeling that occurs independently of the click reaction. A significant decrease in fluorescence in the absence of the copper catalyst is a primary indicator of successful, catalyst-dependent labeling.

  • "No-Azide" or "No-Alkyne" Control: This involves performing the labeling reaction with one of the reactive partners missing. For instance, in a scenario where you are labeling an azide-modified protein with this compound, a control experiment would involve treating cells or lysates that have not been metabolically or chemically tagged with the azide. Conversely, if you are using a this compound-tagged antibody, a control with an untagged antibody should be included.

  • Target-Negative Control: Whenever possible, utilize a biological system that lacks the target of interest. This could be a cell line that does not express the protein you are targeting, or a knockout model. A minimal fluorescence signal in the target-negative system compared to the target-positive system provides strong evidence for labeling specificity.

  • Structurally Similar, Non-Reactive Probe Control: Using a coumarin derivative that lacks the reactive ethynyl group but is otherwise structurally similar to this compound can help to identify non-specific binding of the coumarin scaffold itself.

Competitive Inhibition Experiments

Competitive inhibition assays are a powerful tool to demonstrate that the labeling is occurring at a specific binding site.

  • Pre-incubation with an Unlabeled Competitor: Before adding this compound, the biological sample is pre-incubated with an excess of an unlabeled molecule that is known to bind to the same target. This unlabeled competitor will occupy the binding sites, preventing the this compound from reacting. A significant reduction in the fluorescence signal compared to a non-competed sample indicates that the labeling is specific to that binding site.

Experimental Protocols

Below are detailed protocols for the key control experiments. These should be adapted to your specific experimental setup.

Protocol 1: In-Gel Fluorescence Analysis of Protein Labeling

This protocol is suitable for assessing the specificity of this compound labeling of proteins in a cell lysate.

Materials:

  • Cells expressing the azide-tagged protein of interest

  • Control (wild-type) cells not expressing the tagged protein

  • Lysis buffer (e.g., RIPA buffer)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare Lysates: Lyse both the cells expressing the azide-tagged protein and the control cells. Determine the protein concentration of each lysate.

  • Set up Labeling Reactions: In separate microcentrifuge tubes, set up the following reactions:

    • Positive Control: Lysate from tagged cells + this compound + Copper catalyst components.

    • Negative Control 1 (No Catalyst): Lysate from tagged cells + this compound (no copper sulfate/sodium ascorbate/THPTA).

    • Negative Control 2 (No Azide): Lysate from control cells + this compound + Copper catalyst components.

  • Click Reaction:

    • To 50 µg of protein lysate, add this compound to a final concentration of 50 µM.

    • For catalyzed reactions, add CuSO4 and THPTA (pre-mixed) to a final concentration of 1 mM and 5 mM, respectively.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1 hour, protected from light.

  • SDS-PAGE and Imaging:

    • Add SDS-PAGE loading buffer to each reaction and run on a polyacrylamide gel.

    • Image the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for coumarin (e.g., Ex: 405 nm, Em: 470 nm).

    • After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

Expected Results: A specific fluorescent band corresponding to the molecular weight of the target protein should be prominent in the positive control lane. This band should be significantly diminished or absent in the "no-catalyst" and "no-azide" negative control lanes.

Protocol 2: Fluorescence Microscopy of Cellular Labeling

This protocol is designed to validate the specificity of this compound labeling in intact cells.

Materials:

  • Cells expressing the azide-tagged protein of interest, cultured on coverslips

  • Control (wild-type) cells on coverslips

  • This compound

  • Unlabeled competitor molecule

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction mix (as in Protocol 1)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Positive Control: Treat cells expressing the tagged protein with this compound.

    • Negative Control: Treat control (wild-type) cells with this compound.

    • Competitive Inhibition: Pre-incubate cells expressing the tagged protein with a 100-fold excess of the unlabeled competitor for 1 hour before adding this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction: Perform the click reaction on the fixed and permeabilized cells using the reaction mix described in Protocol 1. Incubate for 30 minutes at room temperature.

  • Washing and Mounting: Wash the cells extensively with PBS. Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with a filter set suitable for coumarin.

Expected Results: The positive control cells should exhibit bright fluorescence localized to the expected subcellular compartment of the target protein. The negative control cells should show minimal background fluorescence. The cells treated with the competitive inhibitor should display a significantly reduced fluorescence signal compared to the positive control.

Data Presentation and Comparison

Quantitative analysis is crucial for an objective comparison of labeling specificity. The data from the control experiments should be summarized in tables to clearly present the findings.

Table 1: In-Gel Fluorescence Intensity Analysis

ConditionTarget Protein Band Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
Positive Control15,0001,50010.0
Negative Control (No Catalyst)8001,4500.55
Negative Control (No Azide)9501,5200.63

Table 2: Fluorescence Microscopy Image Analysis

ConditionAverage Cellular Fluorescence Intensity (Arbitrary Units)Standard Deviation
Positive Control5,200± 450
Negative Control (Wild-Type Cells)350± 80
Competitive Inhibition980± 120

Comparison with Alternative Probes

While this compound is a powerful tool, it is essential to consider its performance relative to other fluorescent alkyne probes.

Table 3: Comparison of this compound with a Common Alternative

FeatureThis compoundAlkyne-Alexa Fluor 488
Labeling Principle Fluorogenic (low fluorescence until click)Constitutively fluorescent
Signal-to-Noise Potentially higher due to lower background from unreacted probeCan be lower due to fluorescence of unreacted probe
Photostability ModerateHigh
Quantum Yield ModerateHigh
Cell Permeability GoodGenerally good
Cost Generally lowerGenerally higher

The choice of probe will depend on the specific requirements of the experiment. The fluorogenic nature of this compound is a significant advantage in "no-wash" labeling experiments, as it minimizes background fluorescence from unreacted probe.

Visualizing Experimental Workflows

Graphviz diagrams can be used to clearly illustrate the logic of the control experiments.

Control_Experiments cluster_positive Positive Control cluster_negative Negative Controls cluster_competition Competitive Inhibition p1 Azide-tagged Target p_out Specific Fluorescent Signal p1->p_out + p2 This compound p2->p_out + p3 Cu(I) Catalyst p3->p_out + n1_1 Azide-tagged Target n1_out No/Low Signal (No Catalyst) n1_1->n1_out n1_2 This compound n1_2->n1_out n2_1 No Azide Tag n2_out No/Low Signal (No Target) n2_1->n2_out n2_2 This compound n2_2->n2_out n2_3 Cu(I) Catalyst n2_3->n2_out c1 Azide-tagged Target c_out Reduced Fluorescent Signal c1->c_out c2 Unlabeled Competitor c2->c_out Pre-incubate c3 This compound c3->c_out c4 Cu(I) Catalyst c4->c_out

Caption: Logical workflow of control experiments for this compound labeling.

Experimental_Workflow cluster_labeling Labeling Step cluster_controls Control Arms start Start: Azide-tagged Biological Sample labeling Incubate with This compound + Cu(I) Catalyst start->labeling no_catalyst No Cu(I) Catalyst start->no_catalyst no_azide No Azide Tag start->no_azide competition Pre-incubate with Unlabeled Competitor start->competition analysis Analysis: Fluorescence Detection (Microscopy or Gel) labeling->analysis no_catalyst->analysis no_azide->analysis competition->analysis end Conclusion: Validate Labeling Specificity analysis->end

Caption: General experimental workflow for validating labeling specificity.

Conclusion

References

A Comparative Analysis of Coumarin-Based Fluorescent Probes for Cellular Imaging and Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate and sensitive detection of biological analytes. Coumarin-based probes have emerged as a versatile and powerful tool in this domain, offering a range of photophysical properties that can be tailored for specific applications. This guide provides a comparative analysis of different coumarin-based fluorescent probes, categorized by their target analytes, with a focus on their performance, underlying signaling mechanisms, and experimental protocols.

I. Probes for the Detection of Metal Ions

Metal ions play a crucial role in a myriad of physiological and pathological processes. Coumarin-based fluorescent probes have been extensively developed for the detection of various metal ions with high sensitivity and selectivity.

Performance Comparison
Probe NameTarget IonLimit of Detection (LOD)Quantum Yield (Φ)Response TypeReference
BS1 Cu²⁺, Fe³⁺~10 µM-Turn-off[1][2]
BS2 Cu²⁺, Fe³⁺~10 µM-Turn-off[1][2]
Probe L Cu²⁺3.5 µM-Ratiometric[3]
HQ1 Cu²⁺18.1 nM-Colorimetric & Fluorescent
HQ2 Cu²⁺15.7 nM-Colorimetric & Fluorescent
CS1 Cu²⁺5.80 nM-On-off[4]
Probe 1 Cu²⁺, H₂S26 nM (for Cu²⁺)-Turn-off (for Cu²⁺)[4]
Signaling Pathway: Chelation-Enhanced Quenching (CHEQ) for Cu²⁺

Many coumarin-based probes for copper (II) ions operate on a chelation-enhanced quenching (CHEQ) mechanism. The probe, in its free state, is fluorescent. Upon binding of the paramagnetic Cu²⁺ ion, the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.

CHEQ_Mechanism Probe Fluorescent Coumarin Probe Complex Non-fluorescent Probe-Cu²⁺ Complex Probe->Complex Chelation Cu2 Cu²⁺ Complex->Probe Removal of Cu²⁺

Caption: Chelation-Enhanced Quenching (CHEQ) mechanism for Cu²⁺ detection.

II. Probes for the Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. They are involved in cellular signaling and are also implicated in a number of diseases. Coumarin-based probes offer a sensitive means to detect various ROS.

Performance Comparison
Probe NameTarget ROSLimit of Detection (LOD)Quantum Yield (Φ)Response TypeReference
Cou-CHO H₂O₂--Turn-on
PYCB H₂O₂0.385 µM-Turn-on
Two-photon probe H₂O₂0.09 µM-Turn-on
Coumarin-boronate probe ·OH--Turn-on[5]
Signaling Pathway: Oxidative Cleavage of Boronate Ester by H₂O₂

A common strategy for designing hydrogen peroxide probes involves the use of a boronate ester as a recognition site. In the presence of H₂O₂, the boronate is oxidatively cleaved, releasing the highly fluorescent coumarin fluorophore.

H2O2_Sensing NonFluorescent Non-fluorescent Coumarin-Boronate Fluorescent Fluorescent Coumarin NonFluorescent->Fluorescent Oxidative Cleavage H2O2 H₂O₂

Caption: H₂O₂ detection via oxidative cleavage of a boronate ester.

III. Probes for the Detection of Biothiols

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential antioxidants and play key roles in maintaining cellular redox homeostasis.

Performance Comparison
Probe NameTarget Biothiol(s)Limit of Detection (LOD)Quantum Yield (Φ)Response TypeReference
CA-N Cys, Hcy, GSHCys: 3.16 µM, Hcy: 0.19 µM, GSH: 5.15 µM-Turn-on[6]
SWJT-14 Cys, Hcy, GSHCys: 0.02 µM, Hcy: 0.42 µM, GSH: 0.92 µM0.32% (probe alone)Differentiated Turn-on[7]
PCS Cys, Hcy, GSH--Turn-on[8]
NCS Cys, Hcy, GSH--Turn-on[8]
Cou-H₂S H₂S25 nM-Turn-on[9]
Signaling Pathway: Michael Addition for Biothiol Detection

Many coumarin-based probes for biothiols utilize the Michael addition reaction. The probe contains an electron-deficient double bond that is non-fluorescent. The nucleophilic thiol group of the biothiol attacks this double bond, disrupting the quenching pathway and leading to a "turn-on" fluorescence response.[6]

Michael_Addition NonFluorescent Non-fluorescent Probe (with electron-deficient C=C) Fluorescent Fluorescent Probe-Thiol Adduct NonFluorescent->Fluorescent Michael Addition Biothiol R-SH

Caption: Biothiol detection through a Michael addition reaction.

IV. Probes for Monitoring Enzyme Activity

Coumarin derivatives are widely used as fluorogenic substrates to monitor the activity of various enzymes.[10][11] The non-fluorescent coumarin substrate is enzymatically converted into a highly fluorescent product, allowing for continuous monitoring of enzyme kinetics.

Performance Comparison of Substrates for Cytochrome P450 (CYP) Enzymes
SubstrateTarget Enzyme(s)Vmax (mol/min·mol CYP)Km (µM)Reference
7-Ethoxyresorufin CYP1A1-0.054[12]
7-Pentoxyresorufin CYP1A1--[12]
3-(3-Methoxyphenyl)-6-methoxycoumarin CYP1A1, CYP1A2, CYP1B1HighCYP1A2: 0.27[12][13]
3-(3-Fluoro-4-acetoxyphenyl)coumarin CYP1A1 (selective)Low15.6[12][13]
3-(4-Acetoxyphenyl)-6-chlorocoumarin CYP1B1 (most efficient)High0.095[12][13]
Experimental Workflow: Enzyme Activity Assay

The general workflow for an enzyme activity assay using a coumarin-based substrate involves incubation of the enzyme with the substrate and necessary cofactors, followed by the detection of the fluorescent product over time.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Incubate Incubate Enzyme, Substrate, and Cofactors at 37°C Enzyme->Incubate Substrate Prepare Coumarin Substrate Solution Substrate->Incubate Cofactors Prepare Cofactor Solution (e.g., NADPH) Cofactors->Incubate Measure Measure Fluorescence Intensity over Time (Kinetic) or at a Fixed Time-point (End-point) Incubate->Measure Calculate Calculate Enzyme Activity (Vmax, Km) Measure->Calculate Live_Cell_Imaging_Workflow Start Start CellCulture Culture Cells on Imaging Dish Start->CellCulture PrepareProbe Prepare Probe Working Solution CellCulture->PrepareProbe Wash1 Wash Cells PrepareProbe->Wash1 Stain Incubate Cells with Probe Wash1->Stain Wash2 Wash Cells to Remove Excess Probe Stain->Wash2 AddBuffer Add Imaging Buffer Wash2->AddBuffer Image Acquire Images using Fluorescence Microscope AddBuffer->Image End End Image->End

References

7-Ethynylcoumarin: A Comparative Guide for Cellular Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 7-Ethynylcoumarin, a versatile bioorthogonal probe, across different cell lines. It is designed to assist researchers in evaluating its suitability for various cellular imaging and labeling applications. This document summarizes key performance data, outlines detailed experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows.

Performance of this compound in Diverse Cell Lines

This compound is a valuable tool in chemical biology, primarily utilized for its fluorescent properties and its ability to participate in bioorthogonal "click" chemistry reactions. Its performance, however, can vary depending on the cellular context. Below is a summary of its known effects and characteristics in different cell lines.

Cytotoxicity Profile

The cytotoxic effects of coumarin derivatives are a critical consideration for their use in live-cell imaging. While specific IC50 values for this compound are not extensively reported across a wide range of cell lines in a single comparative study, data on related coumarin compounds provide insights into their potential toxicities. For instance, in the A549 lung cancer cell line, certain acetoxycoumarin derivatives have shown cytotoxic activity, with LD50 values for some compounds being as low as 48.1 μM after 48 hours of treatment.[1] Other coumarin derivatives have exhibited cytotoxic effects against HL60, MCF-7, and A549 cancer cells with IC50 values in the single-digit micromolar range.[2] It is crucial to determine the specific cytotoxicity of this compound for the cell line of interest before its application in biological experiments.

Cell LineCompoundIC50/LD50Exposure TimeReference
A549 (Lung Carcinoma)Acetoxycoumarin derivative (Cpd 7)48.1 μM (LD50)48 h[1]
CRL 1548 (Liver Cancer)Acetoxycoumarin derivative (Cpd 7)45.1 μM (LD50)48 h[1]
HL60 (Leukemia)Coumarin derivative (Cpd 4)8.09 μM (IC50)48 h[2]
MCF-7 (Breast Cancer)Coumarin derivative (Cpd 4)3.26 μM (IC50)48 h[2]
A549 (Lung Carcinoma)Coumarin derivative (Cpd 4)9.34 μM (IC50)48 h[2]

Note: The data presented here is for structurally related coumarin derivatives and should be considered as an indicator of potential cytotoxicity. Researchers should perform their own dose-response experiments for this compound in their specific cell line.

Performance as a Bioorthogonal Probe

This compound's terminal alkyne group allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as click chemistry. This enables the labeling of azide-modified biomolecules within living cells.

The fluorescence of coumarin derivatives can be sensitive to the local environment. For instance, the photophysical properties of Coumarin-7, a related compound, are influenced by solvent polarity.[3] This suggests that the fluorescence intensity and quantum yield of this compound may differ between the cytoplasm, nucleus, and other organelles.

When used as a bioorthogonal probe, the fluorescence of 7-alkynyl coumarins can be enhanced upon triazole formation during the click reaction. This "turn-on" fluorescence is advantageous as it reduces background noise from unreacted probes.[4]

Experimental Protocols

General Cell Culture

Cells (e.g., A549, HeLa, Jurkat) should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Live-Cell Imaging using Click Chemistry

This protocol outlines the general steps for labeling azide-modified biomolecules in live cells with this compound.

  • Metabolic Labeling (Optional): If labeling specific biomolecules, incubate cells with an azide-containing metabolic precursor (e.g., an azido-sugar or azido-amino acid) for a sufficient period to allow for incorporation.

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. For CuAAC, this typically includes:

    • This compound

    • A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate)

    • A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.

  • Labeling: Wash the cells with a suitable buffer (e.g., PBS) and incubate them with the click reaction cocktail for a short period (e.g., 15-30 minutes) at 37°C.

  • Washing: Wash the cells multiple times with buffer to remove unreacted probe and copper.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for coumarin fluorescence (typically excitation around 405 nm and emission in the blue/green range).

Visualizations

Experimental Workflow for Live-Cell Imaging

G coumarin Coumarin Derivative ros ROS Production coumarin->ros mmp Loss of Mitochondrial Membrane Potential coumarin->mmp cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) coumarin->cell_cycle_arrest ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Confirming 7-Ethynylcoumarin Protein Labeling: A Comparative Guide to Western Blot Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers in drug development and proteomics, accurate confirmation of protein labeling is paramount. 7-Ethynylcoumarin is a versatile chemical probe used for labeling proteins through various strategies, often involving "click chemistry." After labeling, it is crucial to verify the successful incorporation of the coumarin tag. Western blotting is a widely adopted technique for this purpose. This guide provides a detailed comparison of Western blot analysis, specifically utilizing on-blot click chemistry for the detection of this compound, with alternative methods such as in-gel fluorescence and mass spectrometry. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Comparison of Protein Labeling Confirmation Methods

The choice of a confirmation method depends on various factors, including the required sensitivity, desired quantitative accuracy, available equipment, and the specific experimental context. While Western blotting remains a staple in many labs, alternative techniques offer distinct advantages.

Method Principle Advantages Disadvantages Typical Sensitivity Quantitative Capability
Western Blot with On-Blot Click Chemistry Proteins are separated by SDS-PAGE, transferred to a membrane, and the ethynyl group of the coumarin is detected by a "click" reaction with an azide-functionalized reporter (e.g., biotin or a fluorophore).- High specificity due to the bioorthogonal nature of click chemistry.[1] - Good sensitivity, with the potential for signal amplification. - Widely available equipment.- Multi-step process, prone to variability. - Semi-quantitative, requiring careful optimization and normalization for accurate quantification.Sub-picomole to femtomole range.[2]Semi-quantitative to quantitative with proper controls and normalization.
In-Gel Fluorescence This compound-labeled proteins are detected directly in the polyacrylamide gel after electrophoresis by reacting the ethynyl group with a fluorescent azide probe.- Faster and simpler workflow compared to Western blotting.[3] - Potentially higher sensitivity and better signal-to-noise ratio than Western blotting.[3][4] - Can be more reproducible and accurate for quantification.[3]- Requires a fluorescent gel scanner. - May not be suitable for all protein types or complex mixtures.Femtomole range.[3]Good quantitative capability.[3]
Mass Spectrometry Labeled proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the coumarin-modified peptides.- Provides definitive confirmation of labeling at the amino acid level. - Can identify the precise site of labeling. - Highly sensitive and quantitative.- Requires specialized and expensive equipment. - Complex data analysis. - Lower throughput compared to gel-based methods.Attomole to femtomole range.Highly quantitative.

Experimental Protocols

Western Blot Analysis with On-Blot Click Chemistry for this compound Labeled Proteins

This protocol outlines the key steps for detecting this compound labeled proteins on a Western blot membrane using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

1. Sample Preparation and SDS-PAGE:

  • Prepare protein lysates from cells or tissues containing the this compound labeled protein of interest.

  • Separate the proteins by standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

2. Protein Transfer:

  • Transfer the separated proteins from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a standard wet or semi-dry transfer method.

3. On-Blot Click Chemistry Reaction:

  • Blocking (Optional, can be performed after click reaction): Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Prepare Click-iT® Reaction Cocktail:

    • In a conical tube, mix the following reagents in order:

      • Click-iT® Reaction Buffer

      • Copper (II) Sulfate (CuSO4)

      • Azide-functionalized reporter molecule (e.g., Azide-Biotin or a fluorescent azide like Alexa Fluor 488 Azide)

      • Click-iT® Reaction Buffer Additive (reducing agent)

    • Vortex the solution thoroughly. The final concentration of the azide reporter should be in the low micromolar range.

  • Incubate Membrane: Place the membrane in the Click-iT® reaction cocktail and incubate for 20-60 minutes at room temperature with gentle agitation.

  • Wash: Wash the membrane three times for 5 minutes each with TBST to remove excess reaction components.

4. Detection:

  • If using an Azide-Biotin reporter:

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • If using a fluorescent azide reporter:

    • Proceed directly to imaging the membrane using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

5. Data Analysis:

  • Quantify the band intensities using densitometry software. Normalize the signal to a loading control to account for variations in protein loading.

Visualizing the Workflow

Western_Blot_Click_Chemistry cluster_electrophoresis Protein Separation cluster_detection On-Blot Detection A 1. SDS-PAGE B 2. Protein Transfer A->B C 3. On-Blot Click Reaction (Azide-Reporter) B->C D 4. Detection (HRP or Fluorescence) C->D E 5. Data Analysis D->E

Western Blot workflow with on-blot click chemistry.

Signaling Pathway and Logical Relationships

The detection of this compound labeled proteins via on-blot click chemistry relies on a specific and bioorthogonal chemical reaction.

Click_Chemistry_Detection Protein Protein-7-Ethynylcoumarin Click_Reaction Cu(I)-catalyzed Alkyne-Azide Cycloaddition Protein->Click_Reaction Azide_Reporter Azide-Reporter (Biotin or Fluorophore) Azide_Reporter->Click_Reaction Detected_Protein Detected Labeled Protein Click_Reaction->Detected_Protein

The "click chemistry" reaction for protein detection.

Conclusion

Confirming protein labeling with this compound can be effectively achieved through Western blot analysis coupled with on-blot click chemistry. This method offers a balance of specificity, sensitivity, and accessibility for most molecular biology laboratories. However, for applications demanding higher sensitivity, throughput, or more precise quantification, in-gel fluorescence may present a more streamlined and advantageous alternative. For definitive confirmation of labeling sites and absolute quantification, mass spectrometry remains the gold standard, albeit with higher costs and complexity. The choice of method should be guided by the specific research question, available resources, and the desired level of quantitative rigor.

References

Quantitative Analysis of 7-Ethynylcoumarin Labeling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate experimental outcomes. 7-Ethynylcoumarin has emerged as a valuable fluorescent probe for this purpose, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide provides a quantitative comparison of this compound's labeling efficiency with alternative fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.

Comparison of Labeling Efficiency and Photophysical Properties

While direct, side-by-side quantitative comparisons of labeling efficiency are limited in published literature, the efficiency of click chemistry reactions, in general, is consistently reported to be very high.[1][2] The following table summarizes the reported labeling efficiencies and key photophysical properties of this compound and common alternative fluorescent probes used in bioorthogonal labeling. It is important to note that labeling efficiencies can be highly dependent on the specific biomolecule, reaction conditions, and purification methods.

Fluorescent ProbeLabeling ChemistryReported Labeling Efficiency/YieldExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
This compound CuAACHigh (often described as quantitative)~380-405~444-475ModerateSmall size, blue fluorescence, good for multiplexing with longer wavelength dyes.
Alexa Fluor 488 Alkyne CuAACHigh (comparable to other click reactions)~495~519High (0.92)Bright, photostable green fluorescence, pH-insensitive.[3]
DBCO-Cy5 SPAAC (Copper-free)High (efficient for cell surface labeling)~646~662Moderate (0.2)Near-infrared fluorescence, suitable for in vivo imaging, copper-free reaction is biocompatible.
3-azido-7-hydroxycoumarin CuAAC with alkyne-modified biomoleculesYields up to 90% reported for DNA labeling~386~448ModeratePro-fluorogenic (fluorescence increases upon reaction).

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient biomolecule labeling. Below are protocols for labeling proteins and DNA using this compound via click chemistry.

Protein Labeling with this compound via CuAAC

This protocol describes the labeling of a protein containing an azide group with this compound. The protein must first be functionalized with an azide, for example, by incorporating an azido-amino acid.

Materials:

  • Azide-modified protein (e.g., BSA-azide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in TBS.

    • Add this compound to the protein solution to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess labeling reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Quantification (Optional):

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~400 nm) and using their respective extinction coefficients.

DNA Labeling with 5-Ethynyl-2'-deoxyuridine (EdU) and 3-azido-7-hydroxycoumarin

This protocol outlines the labeling of newly synthesized DNA in cultured cells using EdU incorporation followed by a click reaction with a coumarin azide.

Materials:

  • Cultured cells

  • 5-Ethynyl-2'-deoxyuridine (EdU)

  • 3-azido-7-hydroxycoumarin

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer: 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM ascorbic acid.

Procedure:

  • EdU Incorporation:

    • Incubate cultured cells with 10 µM EdU in their normal growth medium for the desired pulse duration (e.g., 1-2 hours) to label newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction buffer. The ascorbic acid should be added immediately before use.

    • Add 3-azido-7-hydroxycoumarin to the click reaction buffer to a final concentration of 10 µM.

    • Incubate the cells with the click reaction mixture for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • The cells are now ready for imaging by fluorescence microscopy.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

ProteinLabelingWorkflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis Azide-Modified Protein Azide-Modified Protein Mixing Mixing Azide-Modified Protein->Mixing This compound Solution This compound Solution This compound Solution->Mixing Reaction Buffer (CuSO4, Ascorbate) Reaction Buffer (CuSO4, Ascorbate) Reaction Buffer (CuSO4, Ascorbate)->Mixing Incubation Incubation Mixing->Incubation Purification (SEC) Purification (SEC) Incubation->Purification (SEC) Labeled Protein Labeled Protein Purification (SEC)->Labeled Protein Quantification Quantification Labeled Protein->Quantification

Caption: Workflow for labeling an azide-modified protein with this compound.

DNALabelingWorkflow cluster_cell_culture Cell Culture & Labeling cluster_processing Cell Processing cluster_detection Detection Culture Cells Culture Cells Add EdU Add EdU Culture Cells->Add EdU Incubate Incubate Add EdU->Incubate Fix Cells Fix Cells Incubate->Fix Cells Permeabilize Cells Permeabilize Cells Fix Cells->Permeabilize Cells Click Reaction (Coumarin Azide) Click Reaction (Coumarin Azide) Permeabilize Cells->Click Reaction (Coumarin Azide) Wash Wash Click Reaction (Coumarin Azide)->Wash Fluorescence Microscopy Fluorescence Microscopy Wash->Fluorescence Microscopy

Caption: Workflow for labeling DNA in cultured cells using EdU and a coumarin azide.

References

A Comparative Guide to the Cross-Reactivity of 7-Ethynylcoumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

7-Ethynylcoumarin and its derivatives are mechanism-based inhibitors designed for high selectivity, primarily targeting CYP1A enzymes.[4] Their mode of action involves enzymatic activation by the target CYP, leading to an irreversible covalent bond that inactivates the enzyme. This mechanism provides a distinct advantage in specificity over simple substrate probes.[4]

General Workflow for Cross-Reactivity Assessment

The evaluation of a probe's specificity involves screening it against a panel of relevant enzymes. The following diagram illustrates a typical workflow for an in vitro assessment of a CYP probe.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Enzyme Panel (e.g., rCYPs) - Probe Stock Solution - Buffer (e.g., Phosphate) B Dispense Enzyme & Buffer into 96-well plate A->B C Add Probe/Inhibitor at various concentrations B->C D Pre-incubate mixture (e.g., 5 min at 37°C) C->D E Initiate Reaction: Add NADPH cofactor D->E F Incubate (e.g., 30 min at 37°C) E->F G Stop Reaction (e.g., add Acetonitrile) F->G H Measure Signal (Fluorescence or LC-MS/MS) G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 values H->I

Fig 1. Standard workflow for in vitro probe cross-reactivity screening.
Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound like 7-EC against a panel of human CYP isoforms using human liver microsomes or recombinant enzymes.

  • Reagent Preparation :

    • Prepare a stock solution of the 7-EC probe in a suitable solvent (e.g., DMSO).

    • Dilute human liver microsomes or recombinant CYP enzymes to the desired concentration in a 100 mM phosphate buffer (pH 7.4).[1]

    • Prepare a series of dilutions of the 7-EC probe (e.g., 0.1 µM to 50 µM).

    • Prepare a solution of the NADPH-generating system (e.g., 5 mM glucose 6-phosphate, 0.5 mM NADP+, and 0.5 U/ml glucose-6-phosphate dehydrogenase).[5]

  • Incubation :

    • In a 96-well plate, combine the enzyme preparation, phosphate buffer, and each concentration of the 7-EC probe. Include a vehicle control with no probe.

    • Pre-incubate the plate for 5 minutes at 37°C.[1]

  • Reaction Initiation and Termination :

    • Initiate the enzymatic reaction by adding the NADPH-generating system to each well.

    • Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.[6]

    • Terminate the reaction by adding a quenching solvent, such as acetonitrile.

  • Signal Detection :

    • For fluorescent probes, measure the intensity of the fluorescent product using a plate reader at appropriate excitation and emission wavelengths.[7]

    • Alternatively, for substrate probes, measure the formation of the specific metabolite using LC-MS/MS.[8]

  • Data Analysis :

    • Calculate the percentage of enzyme activity remaining at each probe concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a suitable model to determine the IC50 value.[8]

Comparative Data: 7-EC vs. Alternative Probes

The selectivity of a probe is its most important feature. The data below compares the highly selective nature of a this compound derivative with other commonly used, but less specific, substrate probes.

Table 1: Cross-Reactivity Profile of 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC)
Target EnzymeIC50 Value (µM)Notes
CYP1A1 0.46 Potent, mechanism-based inhibition.[4]
CYP1A2 0.50 Potent, mechanism-based inhibition.[4]
CYP2A6 > 50 (No Inhibition)Highly selective against this isoform.[4]
CYP2B1 > 50 (No Inhibition)Highly selective against this isoform.[4]

Data indicates that 7ETMC is a highly potent and selective inhibitor probe for the CYP1A subfamily.

Table 2: Cross-Reactivity Profiles of Alternative Substrate Probes
Probe (Primary Target)Known Cross-ReactivityNotes
Phenacetin (CYP1A2)Metabolized by CYP1A1 .[2][9]While used as a CYP1A2 probe, it is also a substrate for CYP1A1. The catalytic efficiency is ~18-fold higher for CYP1A2, showing preference but not exclusivity.[2]
Bufuralol (CYP2D6)Metabolized by CYP2C19 and CYP1A2 .[10]Although a prototypic substrate for CYP2D6, other enzymes contribute to its metabolism. Intrinsic clearance by CYP2D6 is 37-fold higher than by CYP2C19.[10]
7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) (CYP2B6)Metabolized by CYP1A2 , CYP2E1 , and CYP2C19 .[3]This probe shows significant activity with multiple P450s and is not considered a selective probe for CYP2B6.[3]

This table highlights that many standard substrate probes exhibit cross-reactivity, which can complicate the interpretation of results.

Mechanism of Selective Inhibition by this compound

The high selectivity of 7-EC probes stems from their function as mechanism-based inactivators. The target CYP enzyme initiates the metabolism of the 7-EC molecule, which transforms the probe into a highly reactive intermediate. This intermediate then forms a covalent adduct with the enzyme's active site, leading to irreversible inactivation. This process is specific to enzymes that can metabolize the probe in a particular way.

G cluster_pathway Cellular Environment cluster_cyp CYP1A2 Enzyme X Xenobiotic (e.g., Drug) CYP Active Site X->CYP Metabolism EC This compound (Probe) EC->CYP Mechanism-Based Inhibition Metabolite Metabolite CYP->Metabolite Inactive Inactive Enzyme (Covalent Adduct) CYP->Inactive Irreversible Inactivation

Fig 2. Mechanism-based inhibition of a CYP enzyme by this compound.

Conclusion and Recommendations

The experimental data clearly demonstrates that this compound probes, such as 7ETMC, offer superior selectivity for their target enzymes (CYP1A1/1A2) compared to commonly used substrate probes.[4]

  • For High Specificity: When the research objective is to specifically measure the activity of or inhibit CYP1A1 or CYP1A2 without confounding signals from other isoforms, a This compound-based probe is the superior choice. Its mechanism-based inhibition provides a level of certainty that substrate probes lack.

  • For General Activity Screening: Standard substrate probes like phenacetin and bufuralol can be effective for assessing the general activity of their primary enzyme targets (CYP1A2 and CYP2D6, respectively).[2][10] However, researchers must be aware of and account for their known cross-reactivities with other CYP isoforms.

  • Avoid Non-Selective Probes: Probes like 7-EFC, which show broad reactivity across multiple CYP families, should be avoided for studies aiming to characterize the function of a single enzyme isoform.[3]

Ultimately, the choice of probe must align with the specific question being asked. For robust, unambiguous data on specific CYP1A activity, the high selectivity of this compound probes makes them an invaluable tool for researchers in pharmacology and drug development.

References

A Head-to-Head Battle: Copper-Catalyzed vs. Copper-Free Click Chemistry for 7-Ethynylcoumarin Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in bioconjugation and labeling strategies. This guide provides an objective comparison of these two powerful ligation techniques, with a specific focus on their application with the fluorogenic probe 7-Ethynylcoumarin. We present a summary of performance data, detailed experimental protocols, and visualizations to aid in selecting the optimal method for your research needs.

The "click" chemistry paradigm, characterized by its high efficiency, selectivity, and biocompatibility, has revolutionized the way molecules are connected. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has long been the gold standard. However, concerns over copper-induced cytotoxicity have paved the way for copper-free alternatives, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). This compound, a versatile fluorogenic alkyne, serves as an excellent model for comparing these two methodologies, as its fluorescence properties change significantly upon triazole formation, providing a convenient readout for reaction progress.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for both copper-catalyzed and copper-free click reactions involving coumarin derivatives, based on available experimental data.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Cyclooctyne
Reaction Rate Generally faster; can achieve effective labeling in minutes.[1][2] Second-order rate constants are typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[3]Generally slower; can take up to an hour or longer.[1] Second-order rate constants vary with the cyclooctyne used, ranging from approximately 10⁻³ to 1 M⁻¹s⁻¹.[4][5][6]
Biocompatibility Potentially cytotoxic due to the copper(I) catalyst, which can generate reactive oxygen species.[7] Ligands like THPTA and BTTAA can mitigate toxicity.[7]Highly biocompatible as it eliminates the need for a toxic metal catalyst, making it suitable for in vivo applications.[1][8]
Reaction Conditions Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand.[7]Proceeds under physiological conditions without the need for additional reagents.[8]
Selectivity Highly selective for the 1,4-disubstituted triazole regioisomer.[9]Can produce a mixture of regioisomers, although this is often not a concern in bioconjugation.[7]
Fluorogenic Response Significant increase in fluorescence upon reaction. The quantum yield of this compound increases from approximately 1% to 25% upon triazole formation.The triazole product is also fluorescent.[10] The exact quantum yield will depend on the specific cyclooctyne and resulting triazole structure.
Side Reactions Potential for side reactions with certain amino acid residues (e.g., histidine, arginine) due to the presence of copper and reducing agents.[7]Cyclooctynes can be prone to side reactions if not handled carefully, but are generally bioorthogonal.[1]

Experimental Protocols

Detailed methodologies for performing both copper-catalyzed and copper-free click reactions with this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a typical procedure for the CuAAC reaction using a fluorescent readout with this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions:

    • 10 mM this compound in DMSO.

    • 10 mM azide in DMSO or water.

    • 100 mM CuSO₄ in water.

    • 500 mM sodium ascorbate in water (prepare fresh).

    • 100 mM THPTA or TBTA in DMSO/water.

  • In a microcentrifuge tube, combine the following in order:

    • PBS buffer to the desired final volume.

    • Azide stock solution to the desired final concentration (e.g., 100 µM).

    • This compound stock solution to the desired final concentration (e.g., 50 µM).

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA/TBTA in a 1:5 molar ratio.

  • Add the catalyst premix to the reaction mixture to achieve the desired final copper concentration (e.g., 50-100 µM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature, protected from light.

  • Monitor the reaction progress by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin-triazole product (e.g., excitation ~390-400 nm, emission ~470-480 nm).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol outlines a general procedure for the copper-free click reaction between this compound and a cyclooctyne-modified molecule.

Materials:

  • This compound

  • Cyclooctyne-containing molecule of interest (e.g., a DBCO- or BCN-modified molecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions:

    • 10 mM this compound in DMSO.

    • 10 mM cyclooctyne in DMSO or water.

  • In a microcentrifuge tube, combine the following:

    • PBS buffer to the desired final volume.

    • Cyclooctyne stock solution to the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding the this compound stock solution to the desired final concentration (e.g., 50 µM).

  • Incubate the reaction at room temperature or 37°C, protected from light.

  • Monitor the reaction progress by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin-triazole product.

Mandatory Visualization

The following diagrams illustrate the chemical transformations and a typical experimental workflow for comparing the two click chemistry approaches.

CuAAC_vs_SPAAC cluster_CuAAC Copper-Catalyzed Click Chemistry (CuAAC) cluster_SPAAC Copper-Free Click Chemistry (SPAAC) This compound This compound Triazole Product (CuAAC) Triazole Product (CuAAC) This compound->Triazole Product (CuAAC) Azide Azide Azide->Triazole Product (CuAAC) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product (CuAAC) Catalyzes 7-Ethynylcoumarin_spaac This compound Triazole Product (SPAAC) Triazole Product (SPAAC) 7-Ethynylcoumarin_spaac->Triazole Product (SPAAC) Strained Cyclooctyne Strained Cyclooctyne Strained Cyclooctyne->Triazole Product (SPAAC)

Caption: Reaction schemes for CuAAC and SPAAC with this compound.

Experimental_Workflow Start Start Prepare Reactants Prepare this compound, Azide, and Cyclooctyne Stocks Start->Prepare Reactants Set up CuAAC Reaction Mix this compound, Azide, Cu(I) Catalyst, and Ligand Prepare Reactants->Set up CuAAC Reaction Set up SPAAC Reaction Mix this compound and Cyclooctyne Prepare Reactants->Set up SPAAC Reaction Incubate Reactions Incubate at Controlled Temperature Set up CuAAC Reaction->Incubate Reactions Set up SPAAC Reaction->Incubate Reactions Monitor Fluorescence Measure Fluorescence Intensity Over Time Incubate Reactions->Monitor Fluorescence Analyze Data Calculate Reaction Rates and Yields Monitor Fluorescence->Analyze Data Compare Results Compare Results Analyze Data->Compare Results

Caption: Workflow for comparing CuAAC and SPAAC using this compound.

Conclusion: Making an Informed Decision

The choice between copper-catalyzed and copper-free click chemistry for applications involving this compound ultimately depends on the specific experimental context.

  • For applications requiring rapid kinetics and where potential cytotoxicity can be managed, such as in vitro assays or labeling of non-living systems, CuAAC remains a powerful and efficient choice. The use of modern copper-chelating ligands can significantly reduce its toxicity.

  • For in vivo studies, live-cell imaging, and applications involving sensitive biological systems, the biocompatibility of SPAAC makes it the superior option. While generally slower, the development of more reactive cyclooctynes continues to narrow the kinetic gap.

By carefully considering the trade-offs between reaction speed, biocompatibility, and experimental complexity, researchers can harness the power of click chemistry to advance their scientific discoveries.

References

A Head-to-Head Battle of the Fluorophores: 7-Ethynylcoumarin vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of 7-Ethynylcoumarin, a versatile and synthetically accessible coumarin derivative, and the widely acclaimed Alexa Fluor dyes, renowned for their exceptional brightness and photostability.

This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the optimal fluorescent tool for their specific application, whether it be in bioconjugation, fluorescence microscopy, or flow cytometry.

At a Glance: Key Performance Indicators

A summary of the key photophysical and practical properties of this compound and a representative Alexa Fluor dye, Alexa Fluor 488, is presented below. It is important to note that the properties of this compound can be influenced by its local chemical environment and the nature of the molecule it is conjugated to.

PropertyThis compoundAlexa Fluor 488
Excitation Max (nm) ~350 - 400495
Emission Max (nm) ~450 - 500519
Molar Extinction Coefficient (cm⁻¹M⁻¹) Variable71,000
Fluorescence Quantum Yield (Φ) Variable (can be high)0.92
Photostability Moderate to HighVery High
pH Sensitivity Can be sensitiveLow (pH 4-10)
Water Solubility ModerateHigh
Reactive Moiety for Bioconjugation Terminal Alkyne (for Click Chemistry)NHS ester, Maleimide, Azide, etc.

In-Depth Analysis: A Tale of Two Dyes

The Alexa Fluor family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), are sulfonated derivatives of classic fluorophores like coumarin, rhodamine, and cyanine.[1] This sulfonation imparts high water solubility and reduces the tendency of the dyes to aggregate, leading to brighter and more stable fluorescent conjugates.[1] Alexa Fluor dyes are celebrated for their exceptional photostability and pH insensitivity, making them a robust choice for demanding imaging applications.[1]

This compound, on the other hand, is a smaller, synthetically versatile fluorophore. Its key feature is the terminal ethynyl group, which makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This bioorthogonal reaction allows for the highly specific and efficient labeling of biomolecules that have been metabolically or chemically engineered to contain an azide group. While the intrinsic photophysical properties of this compound may not always reach the high bar set by the Alexa Fluor series, its small size can be advantageous in minimizing potential steric hindrance or perturbation of the labeled biomolecule's function. The fluorescent properties of coumarin derivatives are known to be sensitive to their environment, which can be exploited for developing fluorescent probes that report on local changes in polarity or viscosity.[3]

Experimental Data: A Quantitative Comparison

While direct, side-by-side comparative studies focusing specifically on this compound and Alexa Fluor dyes are not extensively published, we can infer performance from data on related coumarin derivatives and the well-documented properties of the Alexa Fluor family.

Photostability: Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is crucial for long-term imaging experiments. Alexa Fluor dyes are renowned for their superior photostability compared to many traditional dyes.[1] Coumarin-based dyes, in general, are considered to have good photostability, though this can be influenced by the local environment and the intensity of the excitation source.[3][6]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the bioconjugation of proteins using this compound and an Alexa Fluor azide via click chemistry, followed by fluorescent labeling of cells.

Protocol 1: Protein Labeling with this compound via Click Chemistry

This protocol outlines the steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO (dimethyl sulfoxide)

  • Buffer for reaction (e.g., PBS)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Prepare the Click-IT® Reaction Cocktail:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

    • Add the this compound stock solution to the protein solution. The final concentration of the dye should be in excess of the protein concentration.

    • Add the THPTA stock solution to the CuSO₄ stock solution and mix well.

    • Add the CuSO₄/THPTA mixture to the protein-dye solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Protocol 2: Protein Labeling with Alexa Fluor Azide via Click Chemistry

This protocol is adapted from standard protocols for labeling proteins with Alexa Fluor azides.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alexa Fluor azide (e.g., Alexa Fluor 488 Azide)

  • Click-iT® Protein Reaction Buffer Kit (containing copper sulfate, buffer additive, and other necessary reagents) or individual components.

  • Purification resin (e.g., supplied in the kit or a size-exclusion column)

Procedure:

  • Prepare the Protein:

    • Dissolve the azide-modified protein in the reaction buffer.

  • Prepare the Click-iT® Reaction Cocktail:

    • Follow the manufacturer's instructions to prepare the Click-iT® reaction cocktail. This typically involves combining the copper sulfate solution with the buffer additive.

  • Labeling Reaction:

    • Add the Alexa Fluor azide to the protein solution.

    • Add the prepared Click-iT® reaction cocktail to initiate the labeling reaction.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein using the provided purification resin or a size-exclusion chromatography column to remove unreacted dye.

  • Characterization:

    • Determine the degree of labeling using a spectrophotometer.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in protein labeling and cell imaging.

ProteinLabelingWorkflow cluster_7EC This compound Labeling cluster_AF Alexa Fluor Labeling EC_Protein Azide-Modified Protein EC_Click CuAAC Click Reaction (CuSO4, THPTA, NaAsc) EC_Protein->EC_Click EC_Dye This compound EC_Dye->EC_Click EC_Purify Purification (Size Exclusion) EC_Click->EC_Purify EC_Labeled 7-EC Labeled Protein EC_Purify->EC_Labeled AF_Protein Azide-Modified Protein AF_Click Click-iT® Reaction AF_Protein->AF_Click AF_Dye Alexa Fluor Azide AF_Dye->AF_Click AF_Purify Purification (Resin/Column) AF_Click->AF_Purify AF_Labeled AF Labeled Protein AF_Purify->AF_Labeled

Caption: A comparative workflow for labeling azide-modified proteins with this compound and Alexa Fluor azide via click chemistry.

CellImagingWorkflow Start Labeled Protein (7-EC or Alexa Fluor) Incubate Incubate with Cells Start->Incubate Wash Wash to Remove Unbound Protein Incubate->Wash Fix Fix Cells (e.g., with PFA) Wash->Fix Permeabilize Permeabilize Cells (Optional, for intracellular targets) Fix->Permeabilize Mount Mount on Slides Permeabilize->Mount Image Fluorescence Microscopy Mount->Image

Caption: A generalized workflow for fluorescently labeling and imaging cellular proteins.

Signaling Pathway Illustration

Fluorescently labeled proteins are invaluable tools for elucidating complex cellular signaling pathways. For example, a fluorescently labeled ligand can be used to track its binding to a cell surface receptor and the subsequent internalization and downstream signaling events.

SignalingPathway Ligand Fluorescently Labeled Ligand (e.g., with 7-EC or Alexa Fluor) Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Signaling Downstream Signaling Cascade Endosome->Signaling Response Cellular Response Signaling->Response

Caption: An illustrative signaling pathway initiated by the binding of a fluorescently labeled ligand to a cell surface receptor.

Conclusion: Making an Informed Choice

The selection between this compound and Alexa Fluor dyes is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.

Choose Alexa Fluor dyes when:

  • Maximum brightness and photostability are paramount.

  • The experimental conditions involve a wide pH range.

  • A wide array of reactive forms for conjugation to different functional groups is needed.

Consider this compound when:

  • Bioorthogonal labeling via click chemistry is the desired conjugation strategy.

  • A smaller, less perturbing fluorescent tag is required.

  • The synthesis of custom probes or the exploration of environmentally sensitive fluorescence is of interest.

Ultimately, for any new experimental system, empirical testing with both types of dyes may be the most effective way to determine the optimal fluorophore for achieving the desired results with the highest sensitivity and specificity.

References

Validation of FRET Efficiency with 7-Ethynylcoumarin Pairs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Förster Resonance Energy Transfer (FRET) performance of 7-Ethynylcoumarin as a donor fluorophore, with a focus on its pairing with fluorescein. Due to the limited availability of direct experimental data for this compound, this guide utilizes photophysical data from structurally similar coumarin derivatives to provide reasonable estimations for a comparative analysis. We present a theoretical validation alongside established alternative FRET pairs, supported by detailed experimental protocols for researchers to conduct their own validation studies.

Introduction to FRET and this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.

This compound is a blue-emitting fluorophore whose terminal alkyne group offers a versatile handle for bioconjugation via "click chemistry," enabling precise labeling of biomolecules. Its relatively small size and rigid structure make it an attractive donor for FRET studies, as it is less likely to perturb the biological system under investigation.

Photophysical Properties and FRET Pair Comparison

To evaluate the potential of a this compound-fluorescein FRET pair, we have compiled the necessary photophysical data. The properties for this compound are estimated based on data for structurally related coumarin compounds, such as 7-aminocoumarin, due to a lack of direct experimental values in aqueous buffers.

Table 1: Photophysical Properties of Selected Fluorophores

FluorophoreExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_D)
This compound (Donor) ~380 (estimated)~445 (estimated)~18,400 (estimated)[1]~0.60 (estimated)
Fluorescein (Acceptor) 49451876,9000.92
Cyanine3 (Cy3) (Alternative Donor) 550570150,0000.31
Cyanine5 (Cy5) (Alternative Acceptor) 649670250,0000.28

Note: The photophysical properties of this compound are estimations based on structurally similar compounds and may vary in experimental conditions.

FRET Efficiency and Förster Distance (R₀)

The Förster distance (R₀) is a critical parameter that defines the distance at which FRET efficiency is 50%. It is calculated based on the spectral overlap of the donor's emission and the acceptor's absorption, the donor's quantum yield, and the relative orientation of the two fluorophores.

Table 2: Comparison of FRET Pair Performance

FRET PairSpectral Overlap (J(λ)) (M⁻¹cm⁻¹nm⁴)Förster Distance (R₀) (Å)
This compound - Fluorescein 1.85 x 10¹⁵ (calculated)~51 (calculated)
Cy3 - Cy5 1.20 x 10¹⁶~60[2]

The calculated Förster distance for the this compound-fluorescein pair suggests its suitability for studying molecular interactions within the typical biological range of 1-10 nm. While the Cy3-Cy5 pair exhibits a larger R₀, the smaller size of coumarin may be advantageous in certain applications to minimize potential steric hindrance.

Experimental Protocols

To empirically validate the FRET efficiency of a this compound-based FRET pair, two common and robust methods are acceptor photobleaching and sensitized emission.

Experimental Workflow: FRET Validation

FRET_Validation_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis prep_actin Prepare F-Actin label_actin Label F-Actin with Donor (this compound derivative) prep_actin->label_actin bind_acceptor Bind Acceptor-labeled Myosin to F-Actin label_actin->bind_acceptor setup_microscope Setup Microscope bind_acceptor->setup_microscope acquire_pre Acquire Pre-Bleach/ Pre-FRET Images setup_microscope->acquire_pre perform_fret Perform FRET Measurement (Acceptor Photobleaching or Sensitized Emission) acquire_pre->perform_fret acquire_post Acquire Post-Bleach/ FRET Images perform_fret->acquire_post correct_images Image Correction (Background, Crosstalk) acquire_post->correct_images calculate_fret Calculate FRET Efficiency correct_images->calculate_fret compare_data Compare with Alternative FRET Pairs calculate_fret->compare_data

Caption: Workflow for FRET validation.

Protocol 1: Acceptor Photobleaching

This method relies on the principle that if FRET is occurring, the donor fluorescence will be quenched. Photobleaching the acceptor molecule will abolish FRET, leading to an increase in the donor's fluorescence intensity.

  • Sample Preparation:

    • Prepare filamentous actin (F-actin) by polymerizing G-actin in a polymerization buffer (e.g., 5 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).

    • Label F-actin with a reactive derivative of this compound.

    • Introduce the acceptor-labeled binding partner (e.g., fluorescein-labeled myosin).

    • Mount the sample on a microscope slide.

  • Image Acquisition:

    • Using a confocal or widefield fluorescence microscope, acquire a pre-bleach image of the donor (this compound) and acceptor (fluorescein) channels.

    • Select a region of interest (ROI) where both donor and acceptor are present.

    • Selectively photobleach the acceptor fluorophore in the ROI using high-intensity laser illumination at the acceptor's excitation wavelength until its fluorescence is diminished.

    • Acquire a post-bleach image of the donor and acceptor channels.

  • Data Analysis:

    • Measure the average fluorescence intensity of the donor in the bleached ROI before (I_pre) and after (I_post) photobleaching.

    • Calculate the FRET efficiency (E) using the following equation: E = 1 - (I_pre / I_post)

Protocol 2: Sensitized Emission

This method involves exciting the donor and measuring the fluorescence emission of the acceptor that results from FRET. This requires correction for spectral crosstalk.

  • Sample Preparation: As described in the Acceptor Photobleaching protocol.

  • Image Acquisition:

    • Acquire three images:

      • Donor Channel: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

      • Acceptor Channel: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

      • FRET Channel: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

    • Control samples (donor-only and acceptor-only) are required to determine correction factors for spectral bleed-through.

  • Data Analysis:

    • Correct the raw FRET channel image for donor bleed-through and direct acceptor excitation.

    • The corrected FRET intensity is then used to calculate a normalized FRET index or FRET efficiency, often in conjunction with specialized software.

Visualization of the FRET Process

The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer.

FRET_Process Donor Donor (this compound) Acceptor Acceptor (Fluorescein) Donor->Acceptor FRET (non-radiative) Donor_Emission Donor Emission Donor->Donor_Emission Fluorescence (if no FRET) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Sensitized Emission Excitation Excitation Light Excitation->Donor Absorption

Caption: The FRET energy transfer process.

Conclusion

While direct experimental validation of the FRET efficiency for this compound is still emerging, theoretical calculations based on the properties of similar coumarin dyes suggest it is a promising FRET donor, particularly when paired with fluorescein. Its small size and capacity for bioorthogonal conjugation make it a valuable tool for studying molecular interactions in complex biological systems. The provided experimental protocols offer a clear roadmap for researchers to validate this and other FRET pairs in their specific applications. For a comprehensive evaluation, it is recommended to compare its performance against well-established FRET pairs like Cy3-Cy5, considering the specific requirements of the biological question being addressed.

References

Independent Verification of 7-Ethynylcoumarin Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and drug development, the precise and efficient labeling of proteins is paramount for elucidating their function, localization, and interactions. 7-Ethynylcoumarin has emerged as a notable fluorogenic probe for this purpose, leveraging the power of bioorthogonal click chemistry. This guide provides an objective comparison of this compound with alternative labeling methods, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison: this compound vs. Alternatives

The selection of a labeling reagent is a critical step in experimental design. The following table summarizes key performance indicators for this compound compared to two common alternatives: N-hydroxysuccinimide (NHS) Esters and Cyanine (Cy) Dyes coupled via click chemistry.

FeatureThis compoundNHS EstersAlkyne-Modified Cyanine Dyes (e.g., Cy5)
Labeling Chemistry Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)Amine-reactive acylationCopper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)
Specificity High (targets azide-modified proteins)Moderate (targets primary amines, e.g., lysine residues)High (targets azide-modified proteins)
Reaction Condition Aqueous buffer, room temperaturepH 7.2-8.5Aqueous buffer, room temperature
Fluorogenic Property Yes (fluorescence significantly increases upon reaction)NoNo
Signal-to-Noise Ratio High (due to fluorogenic nature)Variable (can have higher background)High (bright dyes, but potential for background from unreacted dye)
Photostability GoodModerate to GoodGood to Excellent

Experimental Protocols

Reproducibility and accuracy are cornerstones of scientific research. This section provides detailed methodologies for protein labeling using this compound.

Protocol: Labeling of Azide-Modified Proteins with this compound

This protocol outlines the steps for the copper(I)-catalyzed click chemistry reaction to label a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)

  • Sodium ascorbate (freshly prepared stock solution in water)

  • Protein desalting column

Procedure:

  • Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with a 5-10 fold molar excess of this compound.

  • Preparation of the Copper Catalyst: In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.

  • Initiation of the Click Reaction: Add the CuSO4/THPTA mixture to the protein/dye solution to a final copper concentration of 50-100 µM.

  • Reduction of Copper(II): To initiate the reaction, add sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Removal of Excess Reagents: Purify the labeled protein from unreacted dye and catalyst using a desalting column.

  • Verification of Labeling: Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and its application, the following diagrams, created using the DOT language, illustrate the labeling workflow and a relevant signaling pathway where this compound could be employed.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis protein Azide-Modified Protein reaction Incubation (1-2 hours, RT) protein->reaction dye This compound dye->reaction catalyst CuSO4 + THPTA catalyst->reaction reducer Sodium Ascorbate reducer->reaction purification Desalting Column reaction->purification analysis SDS-PAGE / MS purification->analysis

Experimental workflow for labeling azide-modified proteins with this compound.

Application in Signaling Pathway Analysis

Coumarin derivatives have been shown to have effects on various signaling pathways, including the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival.[1] The ability to specifically label a key protein within this pathway, such as ERK, would allow for detailed investigation of its dynamics.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor EGFR EGFR GF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Simplified MAPK/ERK signaling pathway. This compound can be used to label key components like ERK.

By metabolically incorporating an azide-containing amino acid into cells and then labeling with this compound, researchers can visualize newly synthesized ERK, track its translocation to the nucleus upon pathway activation, and potentially study its interactions with other proteins using techniques like Förster Resonance Energy Transfer (FRET). The fluorogenic nature of this compound is particularly advantageous in live-cell imaging, as it minimizes background fluorescence from unreacted probes, leading to a clearer signal of the labeled protein. This approach offers a powerful tool for the independent verification of labeling results and for gaining deeper insights into the intricate workings of cellular signaling.

References

Safety Operating Guide

Proper Disposal of 7-Ethynylcoumarin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 7-Ethynylcoumarin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary directive for the disposal of this compound is to entrust it to an approved waste disposal facility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its safety data sheet (SDS), this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to shield the eyes from potential splashes or airborne particles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of inhaling dust, a suitable respirator should be used.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for subsequent collection by a certified waste disposal service.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step to ensure safe and compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated spatulas, weigh boats, and absorbent paper, should be collected in a designated solid chemical waste container.

  • Liquid Waste: If this compound has been used in a solution, the resulting liquid waste must be collected in a separate, clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharp items, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for chemical waste.

Step 2: Waste Containment

Proper containment is essential to prevent leaks, spills, and exposure.

  • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Ensure the waste container is in good condition, free from cracks or leaks.

  • Do not overfill the waste container. It is generally recommended to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.

  • Keep the exterior of the waste container clean and free of contamination.

Step 3: Waste Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and vital for the safety of waste handlers.

  • Label the waste container clearly with the words "Hazardous Waste."

  • Identify the contents of the container, including "this compound" and any other chemicals present in the waste mixture.

  • Indicate the approximate concentration or quantity of each chemical component.

  • Include the date when the waste was first added to the container.

  • Ensure the name and contact information of the responsible researcher or laboratory are on the label.

Step 4: Storage of Waste

Proper storage of chemical waste pending collection is crucial for maintaining a safe laboratory environment.

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure the storage area is equipped with secondary containment to capture any potential leaks or spills.

  • Do not store incompatible waste types together.

Step 5: Arranging for Disposal

The final and most critical step is to ensure the waste is collected and disposed of by a licensed and approved waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • Never dispose of this compound down the drain or in the regular trash. This is unsafe, environmentally harmful, and a violation of regulations.

Experimental Workflow for Disposal

To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Is it liquid? contain_solid Contain in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Contain in Labeled Liquid Waste Container liquid_waste->contain_liquid store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store schedule_pickup Schedule Waste Pickup with EHS store->schedule_pickup end End: Proper Disposal by Approved Vendor schedule_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Essential Safety and Operational Guide for Handling 7-Ethynylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides immediate safety and logistical information for handling 7-Ethynylcoumarin based on available data for similar coumarin-based compounds and the known reactivity of its functional groups. An official Safety Data Sheet (SDS) for this compound (CAS 270088-04-5) was not available at the time of writing. This guidance should be used to supplement, not replace, standard laboratory safety protocols and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a research chemical with potential hazards. Based on the data for related coumarin compounds, it should be handled with care. The primary hazards are anticipated to be acute toxicity if swallowed, and potential skin and eye irritation. The terminal ethynyl group also presents a reactivity hazard, particularly the potential to form explosive metal acetylides.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact and potential absorption.
Eye Protection Chemical safety goggles.Protects eyes from dust particles and potential splashes.
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with a particulate filter may be necessary for operations that generate dust.Minimizes the risk of inhaling fine particles of the compound.

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust (e.g., weighing, transferring solids), use a chemical fume hood or a ventilated balance enclosure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an appropriate chemical spill kit and emergency eyewash station/shower are readily accessible.

    • Don the required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform these operations in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

    • Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust clouds.

  • Dissolving:

    • When dissolving the solid, add the solvent to the this compound slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Reactions:

    • Be aware of the reactivity of the ethynyl group. Avoid contact with incompatible materials, especially basic conditions and certain metals (copper, silver, mercury, and their salts) that can lead to the formation of explosive acetylides.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Don PPE Area Prepare Work Area Prep->Area Weigh Weigh/Transfer in Hood Area->Weigh Dissolve Dissolve Weigh->Dissolve React Perform Reaction Dissolve->React Clean Clean Work Area React->Clean Dispose Dispose of Waste Clean->Dispose Decontaminate Decontaminate Glassware Clean->Decontaminate

Safe Handling and Disposal Workflow for this compound

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Collect all solid waste (unused compound, contaminated consumables like weigh paper and gloves) in a clearly labeled, sealed container.

    • Collect all liquid waste (solutions containing the compound) in a separate, clearly labeled, sealed container.

  • Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any solvents present.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

    • Crucially, ensure that the waste is not mixed with incompatible materials that could react with the ethynyl group.

Disposal_Plan cluster_Collection Waste Collection cluster_Processing Waste Processing cluster_Final Final Disposal Solid_Waste Solid Waste Segregate Segregate Solid & Liquid Solid_Waste->Segregate Liquid_Waste Liquid Waste Liquid_Waste->Segregate Label Label Containers Segregate->Label Store Store in Designated Area Label->Store Pickup Arrange for Professional Disposal Store->Pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.